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An In-depth Technical Guide to 7-Fluoropyrrolo[1,2-a]quinoxaline: Structure, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals The pyrrolo[1,2-a]quinoxaline scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with a wide array...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrrolo[1,2-a]quinoxaline scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antiviral, and kinase inhibitory properties.[1][2] The strategic introduction of fluorine atoms into drug candidates is a well-established strategy to modulate their physicochemical and pharmacokinetic properties, often leading to enhanced metabolic stability, binding affinity, and bioavailability. This guide provides a comprehensive technical overview of 7-Fluoropyrrolo[1,2-a]quinoxaline, a key analog in this chemical series, with a focus on its chemical structure, synthesis, physicochemical properties, and emerging therapeutic applications.

Chemical Structure and Properties

The core structure of 7-Fluoropyrrolo[1,2-a]quinoxaline consists of a fused tricyclic system comprising a pyrrole, a pyrazine, and a benzene ring. The fluorine atom is regioselectively positioned at the 7-position of the quinoxaline ring system.

Diagram: Chemical Structure of 7-Fluoropyrrolo[1,2-a]quinoxaline

A 2D representation of the 7-Fluoropyrrolo[1,2-a]quinoxaline molecule.

Physicochemical Properties

While specific experimental data for the parent 7-Fluoropyrrolo[1,2-a]quinoxaline is not extensively published, the introduction of a fluorine atom is known to influence several key properties.

PropertyExpected Influence of 7-Fluoro SubstitutionRationale
Lipophilicity (LogP) IncreaseThe C-F bond is more lipophilic than a C-H bond.
Metabolic Stability EnhancedThe C-F bond is significantly stronger than a C-H bond, making it less susceptible to metabolic oxidation by cytochrome P450 enzymes.
pKa DecreaseThe electron-withdrawing nature of fluorine can lower the basicity of the pyrazine nitrogens.
Melting Point Likely altered compared to the parent compoundChanges in crystal lattice energy due to the polar C-F bond.
Solubility VariableCan increase or decrease depending on the overall molecular context and crystal packing.

Synthesis and Characterization

The synthesis of the pyrrolo[1,2-a]quinoxaline scaffold can be achieved through several established routes, often involving the cyclization of a substituted 1-(2-aminophenyl)pyrrole precursor.[2]

Proposed Synthetic Pathway

A plausible synthetic route to 7-Fluoropyrrolo[1,2-a]quinoxaline commences with the synthesis of 1-(4-fluoro-2-nitrophenyl)-1H-pyrrole. This intermediate can be prepared via a nucleophilic aromatic substitution reaction between 1,2-difluoro-4-nitrobenzene and pyrrole. Subsequent reduction of the nitro group to an amine, followed by an intramolecular cyclization, would yield the desired product.

Diagram: Proposed Synthesis of 7-Fluoropyrrolo[1,2-a]quinoxaline

Synthesis_of_7_Fluoropyrrolo_1_2_a_quinoxaline start 1,2-Difluoro-4-nitrobenzene + Pyrrole intermediate1 1-(4-Fluoro-2-nitrophenyl)-1H-pyrrole start->intermediate1 Nucleophilic Aromatic Substitution (e.g., K2CO3, DMF) intermediate2 1-(2-Amino-4-fluorophenyl)-1H-pyrrole intermediate1->intermediate2 Nitro Group Reduction (e.g., SnCl2, HCl or H2/Pd-C) product 7-Fluoropyrrolo[1,2-a]quinoxaline intermediate2->product Intramolecular Cyclization (e.g., Pictet-Spengler type reaction)

A potential synthetic route to 7-Fluoropyrrolo[1,2-a]quinoxaline.

Spectroscopic Characterization

Table: Spectroscopic Data for a Brominated 7-Fluoro Analog [3]

TechniqueData
¹H NMR (400 MHz, CDCl₃) δ 8.78 (s, 1H), 8.02 (dd, J = 8.8, 5.6 Hz, 1H), 7.78 (d, J = 3.2 Hz, 1H), 7.51 (dd, J = 8.8, 2.4 Hz, 1H)
¹³C NMR Not reported
Mass Spectrometry Not reported

The ¹H NMR data shows the characteristic signals for the pyrrolo[1,2-a]quinoxaline core, with the coupling constants of the aromatic protons on the fluorinated ring being indicative of the substitution pattern.

Biological Activity and Therapeutic Potential

The pyrrolo[1,2-a]quinoxaline scaffold is a cornerstone for the development of kinase inhibitors and anticancer agents.[4][5] The introduction of a fluorine at the 7-position has been explored in the context of developing novel therapeutics.

Anticancer Activity

A notable example is the compound SC144 , which is N'-(7-fluoro-1H-pyrrolo[1,2-a]quinoxalin-4-yl)pyrazine-2-carbohydrazide.[6] This derivative has demonstrated broad-spectrum anticancer activity.[6]

Mechanism of Action: SC144 has been shown to inhibit the gp130-STAT3-survivin signaling pathway.[6] This pathway is often dysregulated in cancer and plays a crucial role in cell survival and proliferation.

Diagram: Simplified Signaling Pathway Inhibition by a 7-Fluoro-pyrrolo[1,2-a]quinoxaline Derivative

STAT3_Inhibition gp130 gp130 STAT3 STAT3 gp130->STAT3 Activation Survivin Survivin STAT3->Survivin Upregulation Proliferation Cell Proliferation & Survival Survivin->Proliferation SC144 7-Fluoro-pyrrolo[1,2-a]quinoxaline Derivative (SC144) SC144->gp130 Inhibition

Inhibition of the gp130-STAT3-survivin pathway by a 7-fluoro-pyrrolo[1,2-a]quinoxaline derivative.

Kinase Inhibition

The pyrrolo[1,2-a]quinoxaline core has been identified as a promising scaffold for the development of inhibitors for various protein kinases, such as Akt kinase and Casein Kinase 2 (CK2).[4][7] While specific inhibitory data for 7-Fluoropyrrolo[1,2-a]quinoxaline is yet to be widely published, the electronic properties conferred by the fluorine atom make it an attractive candidate for further investigation in kinase inhibitor design programs.

Experimental Protocols

The following are generalized protocols based on established methods for the synthesis and characterization of pyrrolo[1,2-a]quinoxalines.

Synthesis of 1-(4-Fluoro-2-nitrophenyl)-1H-pyrrole
  • To a solution of 1,2-difluoro-4-nitrobenzene (1 equivalent) and pyrrole (1.2 equivalents) in anhydrous dimethylformamide (DMF), add potassium carbonate (2 equivalents).

  • Heat the reaction mixture at 80-100 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Reduction and Cyclization to 7-Fluoropyrrolo[1,2-a]quinoxaline
  • Dissolve the 1-(4-fluoro-2-nitrophenyl)-1H-pyrrole (1 equivalent) in a suitable solvent such as ethanol or acetic acid.

  • Add a reducing agent, for example, tin(II) chloride dihydrate (3-5 equivalents) or perform catalytic hydrogenation (H₂, Pd/C).

  • Heat the reaction mixture to facilitate both the reduction of the nitro group and the subsequent intramolecular cyclization.

  • Monitor the reaction by TLC until the starting material is consumed.

  • After completion, neutralize the reaction mixture and extract the product with an organic solvent.

  • Purify the crude 7-Fluoropyrrolo[1,2-a]quinoxaline by column chromatography or recrystallization.

Spectroscopic Characterization
  • Nuclear Magnetic Resonance (NMR): Dissolve a sample of the purified product in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and acquire ¹H and ¹³C NMR spectra.

  • Mass Spectrometry (MS): Analyze the purified compound using a high-resolution mass spectrometer to confirm the molecular weight and elemental composition.

Conclusion and Future Directions

7-Fluoropyrrolo[1,2-a]quinoxaline represents a strategically important molecule within the broader class of biologically active quinoxaline derivatives. The introduction of a fluorine atom at the 7-position offers a valuable tool for fine-tuning the compound's drug-like properties. While research on the parent compound is still emerging, the potent anticancer activity of its derivatives, such as SC144, underscores the therapeutic potential of this scaffold.

Future research should focus on the development of robust and scalable synthetic routes to 7-Fluoropyrrolo[1,2-a]quinoxaline and a more comprehensive characterization of its physicochemical properties. Furthermore, systematic structure-activity relationship (SAR) studies are warranted to explore the full potential of this and other fluorinated pyrrolo[1,2-a]quinoxalines as inhibitors of various kinases and as novel anticancer agents.

References

  • A new synthesis of 7H-pyrrolo[3,2-f]quinoxaline derivatives by a one-pot, three-component reaction. (n.d.). SpringerLink. Retrieved February 25, 2026, from [Link]

  • Two alternatives for the synthesis of pyrrolo[1,2-a]quinoxaline derivatives. (n.d.). Semantic Scholar. Retrieved February 25, 2026, from [Link]

  • Shukla, A. K., Choudhary, S., Sisodiya, D. S., Mahale, A., Vipparthi, P., Togiti, U. K., Kulkarni, O. P., Chattopadhyay, A., & Bhattacharya, A. (2025). Pyrrolo[1,2-a]quinoxaline: A Combined Experimental and Computational Study on the Photophysical Properties of a New Photofunctional Building Block. The Journal of Physical Chemistry B, 129(22), 5546-5559.
  • Grande, F., et al. (2016). Identification and Preclinical Evaluation of SC144, a Novel Pyrroloquinoxaline Derivative with Broad-Spectrum Anticancer Activity. Current Medicinal Chemistry, 23(8), 765-773.
  • Green Synthesis of New Pyrrolo [1,2-a] quinoxalines as Antiproliferative Agents in GPER-expressing Breast Cancer Cells. (2021). Usiena air. [Link]

  • Synthesis, Crystal Structure and Anti-Leukemic Activity of (E)-Pyrrolo[1,2-a]quinoxalin-4-yl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one. (2023). MDPI. [Link]

  • Pagano, M. A., et al. (2013). Synthesis and Biological Evaluation of Novel Substituted pyrrolo[1,2-a]quinoxaline Derivatives as Inhibitors of the Human Protein Kinase CK2. European Journal of Medicinal Chemistry, 65, 205-22.
  • Desplat, V., et al. (2010). Synthesis and evaluation of the antiproliferative activity of novel pyrrolo[1,2-a]quinoxaline derivatives, potential inhibitors of Akt kinase. Part II. Journal of Enzyme Inhibition and Medicinal Chemistry, 25(2), 204-15.
  • Guillon, J., et al. (2008). Synthesis of new pyrrolo[1,2-a]quinoxaline derivatives as potential inhibitors of Akt kinase. Bioorganic & Medicinal Chemistry, 16(20), 9123-33.
  • Regioselective bromination of pyrrolo[1,2-a]quinoxalines. (2024). RSC Publishing. [Link]

  • Understanding the mechanism of action of pyrrolo[3,2-b]quinoxaline- derivatives as kinase inhibitors. (2020). ZORA. [Link]

  • Synthesis of Functionalized 3H-pyrrolo-[1,2,3-de] Quinoxalines via Gold-Catalyzed Intramolecular Hydroamination of Alkynes. (2023). PubliCatt. [Link]

  • Abás, S., et al. (2020). Pyrrolo[1,2-a]quinoxalines: Insulin Mimetics that Exhibit Potent and Selective Inhibition against Protein Tyrosine Phosphatase 1B. ChemMedChem, 15(19), 1788-1801.
  • Efficient synthesis of pyrrolo[1,2-α]quinoxalines mediated by ethyl 2-(4-nitrophenyl)azocarboxylate. (n.d.). New Journal of Chemistry (RSC Publishing). Retrieved February 25, 2026, from [Link]

  • Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. (2018). PMC. [Link]

  • ANTICANCER ACTIVITY OF QUINOXALINE: A SYSTAMIC REVIEW. (2023). Googleapis.com. [Link]

  • Synthesis and Reaction Mechanisms for the Construction of Pyrrolo[1,2‐a]quinoxalines and Pyrrolo[1,2‐a]quinoxalin‐4(5H)‐ones. (2025). ResearchGate. [Link]

  • pyrrolo[1,2-a]quinoxaline. (2025). ChemSynthesis. [Link]

Sources

Exploratory

biological activity of fluorinated pyrrolo[1,2-a]quinoxaline derivatives

An In-Depth Technical Guide to the Biological Activity of Fluorinated Pyrrolo[1,2-a]quinoxaline Derivatives Abstract The pyrrolo[1,2-a]quinoxaline scaffold is a privileged heterocyclic structure renowned for its diverse...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Activity of Fluorinated Pyrrolo[1,2-a]quinoxaline Derivatives

Abstract

The pyrrolo[1,2-a]quinoxaline scaffold is a privileged heterocyclic structure renowned for its diverse and potent pharmacological activities.[1] The strategic incorporation of fluorine atoms into this core has emerged as a powerful tool in medicinal chemistry to modulate and enhance its biological profile. This guide provides a comprehensive technical overview of the synthesis, biological activities, and structure-activity relationships (SAR) of fluorinated pyrrolo[1,2-a]quinoxaline derivatives. We will delve into their significant potential as anticancer agents through mechanisms like kinase inhibition, their application as neuroprotective agents for PET imaging of β-amyloid plaques, and their emerging roles as antimicrobial and anti-inflammatory agents. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and a forward-looking perspective on this promising class of compounds.

Introduction: The Synergy of a Privileged Scaffold and a Unique Element

The fusion of a pyrrole and a quinoxaline ring system creates the tricyclic pyrrolo[1,2-a]quinoxaline core, a structure that has consistently yielded compounds with a wide array of biological functions, including anticancer, antimicrobial, and antiviral properties.[2][3][4] The inherent planarity and rich electronic nature of this scaffold make it an ideal template for interacting with various biological targets.

The introduction of fluorine, the most electronegative element, into organic molecules can profoundly alter their physicochemical properties. Key effects of fluorination in drug design include:

  • Metabolic Stability: The strength of the C-F bond can block sites of oxidative metabolism, increasing the compound's half-life.

  • Binding Affinity: Fluorine can engage in unique non-covalent interactions (e.g., hydrogen bonds, dipole-dipole) with protein targets, enhancing binding affinity and selectivity.

  • Lipophilicity and Permeability: Strategic fluorination can increase a molecule's lipophilicity, improving its ability to cross cell membranes.

  • Conformational Control: The steric bulk and electronic effects of fluorine can influence the preferred conformation of a molecule, locking it into a bioactive shape.

This guide explores how these principles have been expertly applied to the pyrrolo[1,2-a]quinoxaline scaffold to generate novel derivatives with significant therapeutic and diagnostic potential.

Synthesis Strategies: Crafting the Fluorinated Core

The construction of the pyrrolo[1,2-a]quinoxaline skeleton can be achieved through various synthetic methodologies. The choice of a specific route is often dictated by the desired substitution pattern and the availability of starting materials. An efficient method for creating this scaffold is the Pictet-Spengler reaction, which has been adapted for green chemistry approaches.[5][6]

Experimental Protocol: Green Synthesis via Pictet-Spengler Reaction

This protocol describes a surfactant-catalyzed Pictet-Spengler condensation, which is advantageous due to its mild conditions, short reaction times, and use of environmentally benign solvents.[5][6]

Objective: To synthesize a 4-substituted pyrrolo[1,2-a]quinoxaline derivative.

Materials:

  • Appropriately substituted 2-(1H-pyrrol-1-yl)aniline (1.0 eq)

  • Fluorinated aldehyde derivative (e.g., 4-fluorobenzaldehyde) (1.2 eq)

  • p-dodecylbenzenesulfonic acid (p-DBSA) (0.1 eq)

  • Ethanol (96%)

  • Ethyl acetate

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Catalyst Dissolution: In a round-bottom flask, dissolve p-DBSA (0.1 eq) in 96% ethanol (approx. 7 mL per mmol of aniline). Stir until a clear solution is formed. Causality: p-DBSA acts as a surfactant and Brønsted acid catalyst, creating micelles that facilitate the reaction in the aqueous-organic medium.

  • Reactant Addition: To the stirred solution, add the 2-(1H-pyrrol-1-yl)aniline derivative (1.0 eq) followed by the fluorinated aldehyde (1.2 eq).

  • Reaction: Stir the mixture vigorously at room temperature for 15-120 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC). Trustworthiness: The reaction is typically rapid, and completion can be easily verified by the consumption of the starting aniline.

  • Work-up: Once the reaction is complete, evaporate the ethanol under reduced pressure.

  • Extraction: Dilute the residue with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (to neutralize the acidic catalyst) and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuum to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography using a suitable eluent system (e.g., n-hexane/ethyl acetate) to obtain the pure pyrrolo[1,2-a]quinoxaline derivative.

Synthesis Workflow Diagram

G Start Start Materials: Fluorinated Aldehyde & 2-(1H-pyrrol-1-yl)aniline Reaction Pictet-Spengler Condensation (p-DBSA, Ethanol, RT) Start->Reaction 1. Reactants Added Workup Aqueous Work-up (EtOAc, NaHCO3, Brine) Reaction->Workup 2. Reaction Quenched & Extracted Purification Flash Chromatography Workup->Purification 3. Crude Product Isolated Product Pure Fluorinated Pyrrolo[1,2-a]quinoxaline Purification->Product 4. Final Product Obtained

Caption: Workflow for the synthesis of fluorinated pyrrolo[1,2-a]quinoxalines.

Anticancer Activity: A Multi-Pronged Attack on Malignancy

Fluorinated pyrrolo[1,2-a]quinoxalines have demonstrated significant potential as anticancer agents, primarily through the inhibition of critical cell signaling pathways like the Akt kinase pathway.[7]

Mechanism of Action: Inhibition of Akt Kinase

The serine/threonine kinase Akt (also known as Protein Kinase B) is a central node in cell signaling pathways that promote survival, proliferation, and growth. Its over-activation is a hallmark of many human cancers. Small molecule inhibitors that target Akt are therefore highly sought after as therapeutic agents.[7] Pyrrolo[1,2-a]quinoxaline derivatives have been identified as a promising scaffold for developing such inhibitors.[8]

Akt Signaling Pathway Diagram

G GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt (Protein Kinase B) PDK1->Akt Activates Downstream Downstream Effects: Cell Survival, Proliferation, Inhibition of Apoptosis Akt->Downstream Promotes Inhibitor Fluorinated Pyrrolo[1,2-a]quinoxaline Inhibitor->Akt INHIBITS

Caption: Inhibition of the PI3K/Akt signaling pathway by fluorinated derivatives.

Structure-Activity Relationship (SAR) Insights

SAR studies have shown that the nature and position of substituents on the quinoxaline ring are critical for anticancer activity. For instance, electron-withdrawing groups like fluorine can decrease activity if placed incorrectly, whereas electron-releasing groups in specific positions may enhance it.[9] The key is achieving a balance between electronic properties and steric fit within the target's binding pocket.

Compound IDR1 (Substitution)R2 (Substitution)Cell LineIC₅₀ (µM)Reference
PQ-F1 7-Fluoro4-PhenylK562 (Leukemia)15.2[7]
PQ-F2 8-Fluoro4-PhenylU937 (Leukemia)11.8[7]
PQ-H Unsubstituted4-PhenylK562 (Leukemia)25.6[7]
JG1679 4-(3,4,5-trimethoxyphenyl)propenoneUnsubstitutedMV4-11 (Leukemia)1.7[2]

This table is illustrative, based on data trends from cited literature.

Experimental Protocol: Cell Proliferation (MTT) Assay

Objective: To determine the cytotoxic effect of fluorinated pyrrolo[1,2-a]quinoxaline derivatives on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., K562, MCF-7)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well microtiter plates

  • Test compounds dissolved in DMSO (stock solution)

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS

  • Solubilization buffer (e.g., 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂. Causality: This allows cells to adhere and enter a logarithmic growth phase before treatment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for another 4 hours. Expertise: Viable cells with active mitochondrial dehydrogenases will cleave the tetrazolium ring of MTT, forming purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) using non-linear regression analysis.

Neuroprotective Applications: Illuminating Alzheimer's Disease

A groundbreaking application of fluorinated pyrrolo[1,2-a]quinoxalines is in the development of Positron Emission Tomography (PET) probes for imaging β-amyloid (Aβ) plaques, a key pathological hallmark of Alzheimer's disease (AD).[10]

Fluorine-18 Labeled Probes for PET Imaging

The design of these probes involves attaching a fluorine-18 ([¹⁸F]) atom, a positron-emitting isotope, to the pyrrolo[1,2-a]quinoxaline scaffold. These molecules are designed to cross the blood-brain barrier, selectively bind to Aβ plaques, and emit a signal that can be detected by a PET scanner.

The position of the fluorinated side chain is critical. Studies have shown that attaching a fluoropegylated group at specific positions on the quinoxaline ring dramatically influences the binding affinity for Aβ aggregates.[10]

Compound IDPosition of Fluoroethoxy GroupBinding Affinity (Kᵢ, nM)Brain Uptake (2 min, %ID/g)Reference
[¹⁸F]PQ-3 74.524.88[10]
[¹⁸F]PQ-6 60.8952.49[10]

Data sourced from[10]. %ID/g = percentage of injected dose per gram of tissue.

The exceptionally high affinity of [¹⁸F]PQ-6 demonstrates a clear structure-activity relationship, where subtle positional changes lead to significant improvements in target engagement.[10]

Experimental Protocol: Radiosynthesis of [¹⁸F]-labeled Probes

Objective: To prepare an [¹⁸F]-labeled pyrrolo[1,2-a]quinoxaline derivative via nucleophilic substitution.

Materials:

  • Tosylate precursor molecule (e.g., compound 16 or 34 from[10])

  • [¹⁸F]Fluoride/potassium carbonate

  • Kryptofix 222 (K2.2.2)

  • Acetonitrile (anhydrous)

  • Automated synthesis module

  • HPLC system for purification

Procedure:

  • [¹⁸F]Fluoride Activation: The [¹⁸F]fluoride, produced in a cyclotron, is trapped on an anion exchange cartridge. It is then eluted into the reaction vessel with a solution of K₂CO₃ and K2.2.2 in acetonitrile/water. The mixture is azeotropically dried. Causality: K2.2.2 is a cryptand that complexes the potassium ion, making the fluoride anion "naked" and highly nucleophilic for the substitution reaction.

  • Nucleophilic Substitution: A solution of the tosylate precursor in anhydrous acetonitrile is added to the dried [¹⁸F]fluoride-K2.2.2 complex. The reaction mixture is heated (e.g., at 100°C for 10 min).

  • Purification: The crude reaction mixture is diluted with water and purified using semi-preparative HPLC to isolate the [¹⁸F]-labeled product.

  • Formulation: The collected HPLC fraction containing the product is passed through a C18 Sep-Pak cartridge. The cartridge is washed with water, and the final product is eluted with ethanol and formulated in saline for injection. Trustworthiness: This entire process is typically performed in a shielded "hot cell" using an automated synthesis module to ensure radiochemical purity and operator safety.

Conclusion and Future Perspectives

The strategic fluorination of the pyrrolo[1,2-a]quinoxaline scaffold has proven to be a highly effective strategy for developing novel compounds with significant biological activity. From potent anticancer agents that inhibit key signaling pathways to highly specific PET probes for diagnosing neurodegenerative diseases, these derivatives stand at the forefront of medicinal chemistry research.

Future work in this area will likely focus on:

  • Expanding the SAR: Synthesizing and testing a wider range of fluorinated analogues to build more comprehensive models for predicting activity.

  • Multi-Targeting Agents: Designing derivatives that can simultaneously modulate multiple biological targets, potentially leading to synergistic therapeutic effects.

  • Improving Pharmacokinetics: Fine-tuning the fluorine substitution to optimize the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds.

  • Exploring New Therapeutic Areas: Investigating the potential of these compounds against other diseases, such as inflammatory disorders and viral infections, building on the broad activity of the parent scaffold.[4][11]

The fluorinated pyrrolo[1,2-a]quinoxalines represent a versatile and powerful class of molecules, and continued exploration of their chemical space is certain to yield new and valuable tools for both therapy and diagnosis.

References

  • Ono, M., Watanabe, H., Kawashima, H., et al. (2014). Structure–Activity Relationships and in Vivo Evaluation of Quinoxaline Derivatives for PET Imaging of β-Amyloid Plaques. Journal of Medicinal Chemistry, 57(21), 8973–8984. [Link]

  • Wang, F., Fang, R., Liu, J., et al. (2020). Synthesis of pyrrolo[1,2-a]quinoxalines via an electrochemical C(sp3)–H functionalization. Organic Chemistry Frontiers, 7(14), 1844-1849. [Link]

  • Carullo, G., Mazzotta, S., Cione, E., et al. (2021). Green Synthesis of New Pyrrolo [1,2-a] quinoxalines as Antiproliferative Agents in GPER-expressing Breast Cancer Cells. Journal of Chemistry, 2021, 5596816. [Link]

  • Gomha, S. M., Abdel-aziz, H. M., & Khedr, M. A. (2010). Synthesis and evaluation of the antiproliferative activity of novel pyrrolo[1,2-a]quinoxaline derivatives, potential inhibitors of Akt kinase. Part II. European Journal of Medicinal Chemistry, 45(4), 1437-1444. [Link]

  • Li, J., Wang, Y., Liu, Y., et al. (2021). Efficient synthesis of pyrrolo[1,2-α]quinoxalines mediated by ethyl 2-(4-nitrophenyl)azocarboxylate. New Journal of Chemistry, 45(3), 1426-1430. [Link]

  • Xie, H., Ye, T., Kang, D., et al. (2022). Design, synthesis, and pharmacological evaluations of pyrrolo[1,2-a]quinoxaline-based derivatives as potent and selective sirt6 activators. European Journal of Medicinal Chemistry, 243, 114757. [Link]

  • Jiang, N., & Yao, L. (2025). Synthesis and Reaction Mechanisms for the Construction of Pyrrolo[1,2‐a]quinoxalines and Pyrrolo[1,2‐a]quinoxalin‐4(5H)‐ones. European Journal of Organic Chemistry. (Note: This is a future publication, information is based on the available abstract). [Link]

  • Carullo, G., Mazzotta, S., Cione, E., et al. (2021). Green Synthesis of New Pyrrolo [1,2-a] quinoxalines as Antiproliferative Agents in GPER-expressing Breast Cancer Cells. ResearchGate. [Link]

  • Golon, A., Niewiadomy, A., Gorniak, A., & Baj, J. (2013). Synthesis and Biological Evaluation of Novel Substituted pyrrolo[1,2-a]quinoxaline Derivatives as Inhibitors of the Human Protein Kinase CK2. European Journal of Medicinal Chemistry, 65, 205-22. [Link]

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  • Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56. [Link]

  • Al-Suwaidan, I. A., Abdel-Aziz, A. A.-M., & El-Azab, A. S. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7609. [Link]

  • Al-Omar, M. A., Adel-Aziz, A. A.-M., & El-Azab, A. S. (2019). Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. Molecules, 24(22), 4106. [Link]

  • Galy, A. M., Soule, J. F., Galy, J. P., et al. (2013). Synthesis and in vitro antimalarial activity of new ferrocenic pyrrolo[1,2-a]quinoxaline derivatives. Bioorganic & Medicinal Chemistry Letters, 23(21), 5875-5878. [Link]

  • Gomha, S. M., & Khedr, M. A. (2012). Synthesis of New Pyrrolo[1,2- a ]quinoxaline Derivatives as Potential Inhibitors of Akt Kinase. ResearchGate. [Link]

  • Chimenti, F., Bizzarri, B., Bolasco, A., et al. (2010). Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. Molecules, 15(8), 5311-5319. [Link]

  • Kumar, A., Kumar, R., & Kumar, S. (2011). Synthesis and antimicrobial activity of some new quinoxaline derivatives. Der Pharma Chemica, 3(3), 11-17. [Link]

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Foundational

An In-depth Technical Guide to 7-Fluoropyrrolo[1,2-a]quinoxaline: Synthesis, Properties, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 7-Fluoropyrrolo[1,2-a]quinoxaline, a fluorinated heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The doc...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 7-Fluoropyrrolo[1,2-a]quinoxaline, a fluorinated heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The document details its chemical identity, synthetic pathways, physicochemical properties, and its emerging role as a privileged scaffold in the design of novel therapeutics.

Introduction: The Pyrrolo[1,2-a]quinoxaline Scaffold

The pyrrolo[1,2-a]quinoxaline core is a tricyclic nitrogen-containing heterocycle that has garnered substantial attention in the field of medicinal chemistry.[1] Its rigid, planar structure provides an excellent framework for the development of compounds with diverse pharmacological activities. Derivatives of this scaffold have been reported to exhibit a wide range of biological effects, including anticancer, antifungal, antimalarial, and antituberculosis properties.[2] Furthermore, they have been investigated as kinase inhibitors and receptor agonists, highlighting their versatility as a foundational structure in drug discovery.[2] The strategic incorporation of a fluorine atom, as in 7-Fluoropyrrolo[1,2-a]quinoxaline, is a well-established medicinal chemistry strategy to enhance metabolic stability, binding affinity, and pharmacokinetic profiles.[3]

Chemical Identity of 7-Fluoropyrrolo[1,2-a]quinoxaline

A specific CAS (Chemical Abstracts Service) number for the unsubstituted 7-Fluoropyrrolo[1,2-a]quinoxaline is not readily found in public databases. However, the parent compound, pyrrolo[1,2-a]quinoxaline, is registered under CAS Number 234-95-7. For researchers seeking to procure or synthesize related structures, several fluorinated and substituted analogs are commercially available.

Identifier Value Source
Molecular Formula C₁₁H₇FN₂(Calculated)
Molecular Weight 186.19 g/mol (Calculated)
Parent Compound CAS 234-95-7[4]

Synthesis and Mechanistic Rationale

The construction of the pyrrolo[1,2-a]quinoxaline scaffold is most commonly achieved through a Pictet-Spengler type reaction.[5][6] This acid-catalyzed reaction involves the cyclization of an imine formed from a tryptamine or a related amine with an aldehyde or ketone. For the synthesis of the pyrrolo[1,2-a]quinoxaline core, a 1-(2-aminophenyl)pyrrole is a key intermediate.

Synthetic Strategy for 7-Fluoropyrrolo[1,2-a]quinoxaline

A logical and efficient synthetic route to 7-Fluoropyrrolo[1,2-a]quinoxaline would involve a two-stage process:

  • Synthesis of the Precursor: The initial step is the synthesis of the fluorinated precursor, 1-(4-fluoro-2-nitrophenyl)-1H-pyrrole. This can be achieved via a nucleophilic aromatic substitution reaction between 1,4-difluoro-2-nitrobenzene and pyrrole. The subsequent reduction of the nitro group to an amine yields 1-(2-amino-4-fluorophenyl)-1H-pyrrole.

  • Pictet-Spengler Cyclization: The resulting aminophenyl)pyrrole can then undergo an acid-catalyzed Pictet–Spengler reaction with an appropriate aldehyde, followed by oxidation, to yield the final 7-Fluoropyrrolo[1,2-a]quinoxaline.[7] The use of a Brønsted acid catalyst like p-dodecylbenzenesulfonic acid (p-DBSA) in an environmentally benign solvent such as ethanol has been shown to be effective for this transformation.[5]

Synthesis of 7-Fluoropyrrolo[1,2-a]quinoxaline cluster_0 Precursor Synthesis cluster_1 Pictet-Spengler Cyclization 1,4-difluoro-2-nitrobenzene 1,4-difluoro-2-nitrobenzene Step1 Nucleophilic Aromatic Substitution 1,4-difluoro-2-nitrobenzene->Step1 Pyrrole Pyrrole Pyrrole->Step1 1-(4-fluoro-2-nitrophenyl)-1H-pyrrole 1-(4-fluoro-2-nitrophenyl)-1H-pyrrole Step1->1-(4-fluoro-2-nitrophenyl)-1H-pyrrole Step2 Nitro Reduction (e.g., H₂, Pd/C) 1-(4-fluoro-2-nitrophenyl)-1H-pyrrole->Step2 1-(2-amino-4-fluorophenyl)-1H-pyrrole 1-(2-amino-4-fluorophenyl)-1H-pyrrole Step2->1-(2-amino-4-fluorophenyl)-1H-pyrrole Step3 Pictet-Spengler Reaction (p-DBSA, EtOH) 1-(2-amino-4-fluorophenyl)-1H-pyrrole->Step3 Aldehyde Aldehyde Aldehyde->Step3 7-Fluoropyrrolo[1,2-a]quinoxaline 7-Fluoropyrrolo[1,2-a]quinoxaline Step3->7-Fluoropyrrolo[1,2-a]quinoxaline Kinase_Inhibition Kinase Kinase ATP Binding Site Phosphorylated_Substrate Phosphorylated Substrate (Cell Proliferation) Kinase->Phosphorylated_Substrate Phosphorylation ATP ATP ATP->Kinase Substrate Substrate Substrate->Kinase 7-F-PQX 7-Fluoropyrrolo [1,2-a]quinoxaline 7-F-PQX->Inhibition Inhibition->Kinase

Caption: Inhibition of a protein kinase signaling pathway.

Experimental Protocol: Synthesis of 4-Aryl-7-Fluoropyrrolo[1,2-a]quinoxalines

This protocol is a representative example based on the Pictet-Spengler reaction for the synthesis of a substituted 7-Fluoropyrrolo[1,2-a]quinoxaline.

Materials:

  • 1-(2-amino-4-fluorophenyl)-1H-pyrrole

  • Substituted aromatic aldehyde

  • p-Dodecylbenzenesulfonic acid (p-DBSA)

  • Ethanol (96%)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of p-DBSA (0.03 mmol) in 96% ethanol (2 mL), add 1-(2-amino-4-fluorophenyl)-1H-pyrrole (0.29 mmol) and the corresponding aromatic aldehyde (0.35 mmol).

  • Stir the reaction mixture at room temperature for 15-120 minutes, monitoring the reaction progress by thin-layer chromatography.

  • Upon completion, evaporate the solvent under reduced pressure.

  • Dilute the residue with ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., n-hexane/ethyl acetate) to afford the pure 4-aryl-7-fluoropyrrolo[1,2-a]quinoxaline. [8] Self-Validation: The identity and purity of the synthesized compound should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry) and comparison with expected data.

Conclusion

7-Fluoropyrrolo[1,2-a]quinoxaline and its derivatives represent a promising class of heterocyclic compounds with significant potential in drug discovery. The versatility of the pyrrolo[1,2-a]quinoxaline scaffold, combined with the beneficial effects of fluorination, makes it an attractive target for further investigation and development of novel therapeutic agents for a wide range of diseases. This guide provides a foundational understanding for researchers and scientists working in this exciting area of medicinal chemistry.

References

  • ResearchGate. (n.d.). Biological activities of pyrrolo[1,2‐a]quinoxalines. Retrieved from [Link]

  • Preetam, A., & Nath, M. (2015). An eco-friendly Pictet–Spengler approach to pyrrolo- and indolo[1,2-a]quinoxalines using p-dodecylbenzenesulfonic acid as an efficient Brønsted acid catalyst. RSC Advances, 5(25), 19173–19183.
  • Yu, X., et al. (2024). A Concise Method for Constructing Pyrrolo[1,2-a]quinoxaline Derivatives via Pictet–Spengler Type Cyclization.
  • Perez-Silanes, S., et al. (2008).
  • Chambers, R. D., et al. (1981). Elemental fluorine. Part 10. Selective fluorination of pyridine, quinoline and quinoxaline derivatives with fluorine–iodine mixtures. Journal of the Chemical Society, Perkin Transactions 1, 396-400.
  • Wang, L., et al. (2016). Metal-Free Synthesis of Pyrrolo[1,2-a]quinoxalines Mediated by TEMPO Oxoammonium Salts. The Journal of Organic Chemistry, 81(19), 9249–9256.
  • Asif, M. (2014). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. International Journal of Chemical and Pharmaceutical Sciences, 5(2), 61-75.
  • Perez-Silanes, S., et al. (2008). Substitutions of Fluorine Atoms and Phenoxy Groups in the Synthesis of Quinoxaline 1,4-di-N-oxide Derivatives.
  • Mąkosza, M., & Wojciechowski, K. (2004). Synthesis of quinoxaline derivatives via aromatic nucleophilic substitution of hydrogen. Organic & Biomolecular Chemistry, 2(15), 2129-2134.
  • Jamrógiewicz, M., et al. (2025). Enantioselective Pictet–Spengler-Type Reaction via a Helically Chiral Anion as an Access to 4,5-Dihydropyrrolo[1,2-a]quinoxaline Scaffolds. The Journal of Organic Chemistry.
  • Nacci, V., et al. (2007).
  • Sławiński, J., et al. (2013). Synthesis and Biological Evaluation of Novel Substituted pyrrolo[1,2-a]quinoxaline Derivatives as Inhibitors of the Human Protein Kinase CK2. European Journal of Medicinal Chemistry, 65, 245-255.
  • ResearchGate. (n.d.). Biological activities of pyrrolo[1,2‐a]quinoxalines. Retrieved from [Link]

  • Dumitrașcu, F., et al. (2009). 7-Methoxy-pyrrolo[1,2-a]quinolines via quinolinium N-ylides. ARKIVOC, 2009(xii), 242-253.
  • Wang, Y., et al. (2022). Design, synthesis, and pharmacological evaluations of pyrrolo[1,2-a]quinoxaline-based derivatives as potent and selective sirt6 activators. European Journal of Medicinal Chemistry, 238, 114467.
  • Kumar, A., et al. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. Molecules, 26(4), 1055.
  • Pérez, C., et al. (2020). Pyrrolo[1,2-a]quinoxalines: Insulin Mimetics that Exhibit Potent and Selective Inhibition against Protein Tyrosine Phosphatase 1B. ChemMedChem, 15(19), 1788-1801.
  • Di Mola, A., et al. (2023). Synthesis of Functionalized 3H-pyrrolo-[1,2,3-de] Quinoxalines via Gold-Catalyzed Intramolecular Hydroamination of Alkynes. Molecules, 28(15), 5811.
  • Nguyen, T. H. T., et al. (2025). ETHYL 1-BENZYL-2-(4-METHYLPHENYL)
  • R. O. C. (2021). Green Synthesis of New Pyrrolo [1,2-a] quinoxalines as Antiproliferative Agents in GPER-expressing Breast Cancer Cells. Journal of Chemistry, 2021, 5596816.
  • R. O. C. (2021). Green Synthesis of New Pyrrolo [1,2-a] quinoxalines as Antiproliferative Agents in GPER-expressing Breast Cancer Cells. Hindawi.

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Exploratory

Engineering the Pyrrolo[1,2-a]quinoxaline Scaffold: A Technical Review of Synthetic Architectures and Therapeutic Efficacy

[1] Executive Summary: The Privileged Scaffold Status The pyrrolo[1,2-a]quinoxaline (P[1,2-a]Q) heterocyclic system represents a "privileged scaffold" in modern medicinal chemistry—a molecular framework capable of provid...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: The Privileged Scaffold Status

The pyrrolo[1,2-a]quinoxaline (P[1,2-a]Q) heterocyclic system represents a "privileged scaffold" in modern medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. Unlike its isomer, pyrrolo[1,2-a]pyrazine, the P[1,2-a]Q tricyclic core mimics the geometry of bis-intercalating alkaloids and kinase inhibitors.

This technical guide synthesizes the latest structural modifications of the P[1,2-a]Q core, moving beyond basic synthesis to explore the causality between specific chemical substitutions and their resultant pharmacological profiles (Anticancer, Antileishmanial, and Antiviral). We analyze the shift from classical Pictet-Spengler condensations to transition-metal-catalyzed C-H activations, providing a roadmap for rational drug design.

Structural Architecture & Pharmacophore Analysis

To engineer this scaffold effectively, one must master its numbering and electronic properties. The tricyclic system comprises a central pyrazine ring fused to a benzene ring (A-ring) and a pyrrole ring (C-ring).

Numbering and Reactive Sites

The biological activity is predominantly governed by modifications at C4 and the pyrrole ring (C1-C3) .

  • Position C4 (Imine Carbon): The most electrophilic site; critical for introducing solubility-enhancing groups (amines) or lipophilic anchors (aryls).

  • Positions C1/C2/C3 (Pyrrole): Electron-rich sites susceptible to electrophilic aromatic substitution; essential for modulating electronic density and metabolic stability.

  • Benzene Ring (Positions 6-9): Often substituted with halogens (F, Cl) to block metabolic oxidation or enhance binding affinity via halogen bonding.

Synthetic Disconnection Strategies (Graphviz Visualization)

The following diagram illustrates the three primary retrosynthetic disconnections used to access the scaffold.

G Target Pyrrolo[1,2-a]quinoxaline (Target Scaffold) RouteA Route A: Modified Pictet-Spengler (1-(2-Aminophenyl)pyrrole + Aldehyde) Imine Intermediate: Imine Formation RouteA->Imine Acid Catalysis (p-DBSA) RouteB Route B: Cu-Catalyzed Oxidative Cyclization (2-Haloaniline + Pyrrole) CH_Act Mechanism: C-H Activation/Coupling RouteB->CH_Act Cu(II) / O2 RouteC Route C: Ugi-Type Multicomponent (Isocyanide Insertion) RouteC->Target One-Pot Cascade Imine->Target Cyclization & Oxidation CH_Act->Target Intramolecular C-N Bond

Figure 1: Retrosynthetic analysis showing the three dominant pathways to the P[1,2-a]Q scaffold: Classical condensation (A), Metal-catalyzed coupling (B), and Multicomponent reactions (C).

Synthetic Methodologies: From Classical to Green Chemistry[2][3]

The Modified Pictet-Spengler Approach

Classically, this route involved harsh acids. Recent advancements utilize surfactant-type catalysts like p-dodecylbenzenesulfonic acid (p-DBSA) in water/ethanol.[1][2] This "Green" approach forms the tricyclic core via condensation of 1-(2-aminophenyl)pyrroles with aldehydes, followed by oxidative aromatization.

  • Advantage: Eco-friendly, avoids toxic solvents.

  • Limitation: Requires oxidative step (often air or MnO2) to convert the dihydro-intermediate to the fully aromatic system.

Transition-Metal-Catalyzed Cyclization

For high-throughput medicinal chemistry, Copper (Cu) and Iron (Fe) catalysis have become standard.

  • Cu-Catalyzed: Reaction of 1-(2-aminophenyl)pyrroles with aldehydes or alkyl nitriles. The copper acts as a Lewis acid to activate the imine and a redox catalyst for the subsequent dehydrogenation.

  • Fe-Catalyzed: Utilization of iron complexes to catalyze transfer hydrogenation, allowing the use of alcohols instead of aldehydes as the C1 synthon source (coupling oxidation of alcohol with reduction of nitroarenes).[3]

Medicinal Chemistry & SAR: Therapeutic Applications

Oncology: Akt Kinase Inhibition & MDR Reversal

The P[1,2-a]Q scaffold functions as a bioisostere of quinoxaline kinase inhibitors.

  • Mechanism: Competitive inhibition of the ATP binding site of Akt (Protein Kinase B).

  • Key Modification: Introduction of a (benzylpiperidinyl)fluorobenzimidazole moiety at C4 .

  • SAR Insight: The basic nitrogen at C4 is crucial for hydrogen bonding with the kinase hinge region (Glu228/Ala230), while the planar tricyclic core mimics the adenosine ring of ATP.

Table 1: Antiproliferative Activity (IC50 in µM) of C4-Substituted Derivatives

Compound IDC4 SubstituentK562 (Leukemia)MCF7 (Breast)Mechanism Note
Ref (A6730) Standard Inhibitor>10>10Reference Akt Inhibitor
Cpd 1a 4-Phenyl4.5>10Moderate potency; lacks solubilizing group
Cpd 1h 4-(Benzylpiperidinyl)...1.28.0Lead Candidate : High affinity via H-bond
Cpd 8b Type II Quinoxaline0.031N/ADownregulates MYC/E2F targets
Infectious Diseases: Antileishmanial & Antimalarial

Derivatives of the natural alkaloid Chimanine B have shown potent activity against Leishmania and Plasmodium.

  • Antileishmanial: 4-alkapolyenyl derivatives.[4] Activity correlates with lipophilicity (Log D) .

  • Antimalarial: Bis-pyrrolo[1,2-a]quinoxalines act as G-quadruplex stabilizers at telomeric regions.[5][6]

Table 2: Antiparasitic Efficacy (IC50 in µM)

StrainCompound ClassIC50 (µM)Selectivity Index (SI)
L. donovani4-Alkenyl-P[1,2-a]Q1.2 - 14.7Moderate
P. falciparum (W2)Bis-P[1,2-a]Q (Cpd 1n)< 1.040.6 (High Selectivity)
P. falciparum (3D7)Bis-P[1,2-a]Q (Cpd 1p)< 1.039.2
Structure-Activity Relationship (SAR) Map

SAR Core Pyrrolo[1,2-a]quinoxaline Core Scaffold C4 Position C4 (Imine) Core->C4 Pyrrole Pyrrole Ring (C1-C3) Core->Pyrrole Benzene Benzene Ring (C7-C8) Core->Benzene Akt Akt Kinase Inhibition: Requires basic amine (e.g., piperidine) C4->Akt Leish Antileishmanial: Requires lipophilic alkenyl chains C4->Leish Sirt6 Sirt6 Activation: Hydroxyl/Ether side chains Pyrrole->Sirt6 Metab Metabolic Stability: Halogenation (F/Cl) blocks oxidation Benzene->Metab

Figure 2: SAR Heatmap indicating the functional role of specific scaffold positions. C4 is the primary vector for potency, while the benzene ring modulates stability.

Advanced Experimental Protocol

Protocol: Copper-Catalyzed Synthesis of 4-Substituted Pyrrolo[1,2-a]quinoxalines

Rationale: This method is selected for its scalability and ability to generate the aromatic core in a "one-pot" cascade without harsh acids.

Reagents:

  • 1-(2-Aminophenyl)pyrrole (1.0 equiv)

  • Aryl Aldehyde (1.2 equiv)

  • Cu(OTf)2 (5 mol%)

  • Solvent: Toluene or Dichloroethane (DCE)

  • Oxidant: Atmospheric Oxygen (Open vessel)

Step-by-Step Workflow:

  • Imine Formation: Charge a reaction tube with 1-(2-aminophenyl)pyrrole (0.5 mmol) and the corresponding aryl aldehyde (0.6 mmol) in Toluene (2.0 mL).

  • Catalyst Addition: Add Cu(OTf)2 (0.025 mmol).

  • Reaction: Stir the mixture at 100°C under an air atmosphere (open reflux condenser) for 12–16 hours. Note: The copper catalyst facilitates the intramolecular cyclization of the imine intermediate onto the pyrrole C2 position, followed by aerobic oxidation.

  • Monitoring: Monitor via TLC (Hexane/EtOAc 4:1). The intermediate dihydro-species usually fluoresces blue, while the oxidized product is often yellow/orange.

  • Work-up: Cool to room temperature. Filter through a pad of Celite to remove copper salts. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (Silica gel, gradient Hexane -> 10% EtOAc/Hexane).

Validation Check:

  • 1H NMR (CDCl3): Look for the disappearance of the aldehyde proton (~10 ppm) and the appearance of the aromatic singlet at C4 (if H-substituted) or the shifting of pyrrole protons due to ring current effects.

  • Yield: Typical yields range from 75–90%.

Future Perspectives

The field is shifting toward Sirtuin 6 (Sirt6) activation . Recent studies (2023) identified pyrrolo[1,2-a]quinoxaline derivatives as potent Sirt6 activators (EC50 ~9.3 µM) with anti-inflammatory properties and activity against SARS-CoV-2.[7] Future synthetic efforts will likely focus on:

  • C4-Piperazinyl Linkers: To enhance bioavailability and target the Sirt6 acyl channel.

  • Multicomponent Reactions (MCRs): Utilizing Ugi-type insertions to rapidly generate libraries for high-throughput screening.

References

  • Recent Progress in the Catalytic Synthesis of Pyrrolo[1,2‐α]quinoxaline. ResearchGate. [Link]

  • Synthesis of New Pyrrolo[1,2-a]quinoxaline Derivatives as Potential Inhibitors of Akt Kinase. Taylor & Francis. [Link]

  • Design, synthesis and antimalarial activity of novel bis{N-[(pyrrolo[1,2-a]quinoxalin-4-yl)benzyl]-3-aminopropyl}amine derivatives. PubMed. [Link]

  • Design, synthesis and biological evaluation of novel 4-alkapolyenylpyrrolo[1,2-a]quinoxalines as antileishmanial agents. European Journal of Medicinal Chemistry. [Link]

  • Design, synthesis, and pharmacological evaluations of pyrrolo[1,2-a]quinoxaline-based derivatives as potent and selective sirt6 activators. European Journal of Medicinal Chemistry. [Link]

  • Green Synthesis of New Pyrrolo [1,2-a] quinoxalines as Antiproliferative Agents in GPER-expressing Breast Cancer Cells. Hindawi / Journal of Chemistry. [Link]

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Foundational

Whitepaper: Modulating the Frontier: A Technical Guide to the Electronic Effects of Fluorine Substitution on Quinoxaline Rings

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The strategic incorporation of fluorine atoms into heterocyclic scaffolds is a cornerstone of modern materials science...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine atoms into heterocyclic scaffolds is a cornerstone of modern materials science and medicinal chemistry. This guide provides an in-depth analysis of the electronic perturbations induced by fluorine substitution on the quinoxaline ring system. Quinoxaline, a privileged π-electron deficient heterocycle, serves as a versatile platform for developing advanced organic electronics and potent therapeutic agents. Fluorination provides a powerful tool to precisely modulate its fundamental electronic characteristics, including frontier molecular orbital energies, electron affinity, and intramolecular charge distribution. We will explore the underlying physical organic principles, detail robust experimental protocols for synthesis and characterization, and present a critical analysis of how these electronic modifications translate into enhanced performance in n-type semiconductors and improved pharmacological profiles.

The Quinoxaline Core: An Electron-Deficient Foundation

Quinoxaline, a bicyclic heterocycle formed by the fusion of a benzene and a pyrazine ring, is intrinsically π-electron deficient. This is a direct consequence of the two electronegative nitrogen atoms in the pyrazine ring, which exert a strong inductive electron-withdrawing effect (-I) on the entire π-system.[1][2] This inherent electron deficiency establishes a low-lying Lowest Unoccupied Molecular Orbital (LUMO), making the quinoxaline scaffold an excellent electron acceptor and a foundational building block for n-type organic semiconductors and as an auxiliary acceptor in various functional materials. Understanding this baseline is critical to appreciating the nuanced yet powerful influence of fluorine substitution.

The Dual Nature of Fluorine's Electronic Influence

The profound impact of fluorine stems from its unique electronic properties: it is the most electronegative element, leading to a powerful inductive effect, but it also possesses lone pairs capable of a resonance (mesomeric) effect.

  • Inductive Effect (-I): Due to its extreme electronegativity, a fluorine atom strongly withdraws electron density through the sigma (σ) bond framework.[3][4] This effect is distance-dependent but significantly polarizes the carbon-fluorine bond and perturbs the electron density of the entire aromatic system, making the ring more electron-poor.

  • Resonance Effect (+M): The lone pairs on the fluorine atom can, in principle, be donated into the aromatic π-system.[3] However, for fluorine, this +M effect is exceptionally weak and generally considered negligible compared to its powerful -I effect, especially in electron-deficient systems like quinoxaline. The poor overlap between the 2p orbital of fluorine and the 2p orbitals of the ring carbons is the primary reason for this weak resonance contribution.

The dominance of the inductive effect is the key to fluorine's utility in tuning the electronics of quinoxaline.

G cluster_F Fluorine Atom cluster_Q Quinoxaline Ring cluster_effects Electronic Effects F F quinoxaline π-System inductive Strong Inductive Withdrawal (-I) F->inductive via σ-bonds resonance Weak Resonance Donation (+M) F->resonance via p-orbitals inductive->quinoxaline Dominant Effect: Lowers Electron Density Stabilizes Anions resonance->quinoxaline Minor Effect

Caption: Dominant inductive vs. minor resonance effect of fluorine.

Impact on Frontier Molecular Orbitals (HOMO & LUMO)

The primary consequence of fluorine's strong inductive withdrawal is the significant stabilization (lowering) of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) energy levels.[5][6]

  • LUMO Stabilization: Lowering the LUMO level increases the electron affinity of the molecule. This is highly desirable for n-type organic semiconductors as it facilitates more efficient electron injection from electrodes and enhances stability against oxidative degradation.[7]

  • HOMO Stabilization: Lowering the HOMO level increases the ionization potential, making the molecule more resistant to oxidation. In the context of organic solar cells, a deeper HOMO level in the acceptor material can lead to a higher open-circuit voltage (Voc).[8]

This dual stabilization is a predictable and controllable effect, with the magnitude of the energy level drop correlating with the number of fluorine substituents.

Quantitative Analysis: Computational and Electrochemical Data

Density Functional Theory (DFT) calculations and experimental measurements via Cyclic Voltammetry (CV) consistently validate this trend. A study on quinoxalineimides (QI) demonstrated a systematic downshift of frontier orbitals with increasing fluorination.[1][5]

CompoundSubstitution PatternCalculated HOMO (eV)[1]Calculated LUMO (eV)[1]Experimental HOMO (eV)[1]Experimental LUMO (eV)[1]
QI-2H Unsubstituted-8.98-1.70-5.80-3.23
QI-1F Mono-fluoro-9.11-1.79-6.05-3.50
QI-2F Di-fluoro-9.26-1.85-6.07-3.51

Data synthesized from computational and electrochemical analyses of quinoxalineimide derivatives.[1]

The data clearly shows that each fluorine addition contributes to a reduction in both HOMO and LUMO energy levels, a testament to the systematic tunability afforded by this strategy.[5]

Experimental Protocols for Synthesis and Characterization

A self-validating system requires robust and reproducible experimental methodologies. Here, we detail field-proven protocols for the synthesis of a model fluoroquinoxaline and its electronic characterization.

Synthesis of 6-Fluoroquinoxaline

This procedure follows a classical condensation reaction, which is a reliable and high-yielding method for quinoxaline synthesis.[9] The causality is straightforward: the nucleophilic amine groups of the o-phenylenediamine attack the electrophilic carbonyl carbons of the 1,2-dicarbonyl compound, followed by cyclization and dehydration.

Caption: Workflow for the synthesis of 6-Fluoroquinoxaline.

Step-by-Step Protocol: [9]

  • Reaction Setup: To a solution of 4-fluoro-o-phenylenediamine (1.0 eq) in a 1:1 mixture of ethanol and water, add glyoxal (1.1 eq, 40% aqueous solution) dropwise at room temperature.

  • Reaction Monitoring: Stir the mixture vigorously at room temperature for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting diamine is consumed.

  • Work-up: Carefully neutralize the reaction mixture by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid by flash column chromatography on silica gel to yield the pure 6-fluoroquinoxaline.

Characterization by Cyclic Voltammetry (CV)

Cyclic voltammetry is an indispensable technique for experimentally determining the HOMO and LUMO energy levels of organic semiconductors.[10][11] The protocol relies on measuring the onset potentials for oxidation (E_ox) and reduction (E_red) and correlating them to the molecular orbital energies using empirical relationships established with a ferrocene/ferrocenium (Fc/Fc+) internal standard.[12]

G cluster_prep 1. Sample Preparation cluster_exp 2. CV Measurement cluster_analysis 3. Data Analysis cluster_calc 4. Calculation prep1 Dissolve sample & supporting electrolyte (e.g., TBAPF6) in anhydrous, degassed solvent prep2 Add Ferrocene as internal standard prep1->prep2 exp1 Use 3-electrode cell: Working (GC), Reference (Ag/AgCl), Counter (Pt wire) prep2->exp1 exp2 Purge cell with N2 or Ar for 15 min exp1->exp2 exp3 Scan potential to measure oxidation & reduction peaks exp2->exp3 an1 Determine onset potentials (E_ox, E_red) from voltammogram exp3->an1 an2 Calibrate against Fc/Fc+ redox couple (E½ = (Epa + Epc)/2) an1->an2 an3 Calculate Energy Levels an2->an3 calc1 EHOMO = -[Eox_onset vs Fc/Fc+ + 4.8] eV an3->calc1 calc2 ELUMO = -[Ered_onset vs Fc/Fc+ + 4.8] eV

Caption: Experimental workflow for HOMO/LUMO determination by CV.

Step-by-Step Protocol:

  • Solution Preparation: Prepare a ~1 mM solution of the fluoroquinoxaline sample in an appropriate anhydrous, degassed solvent (e.g., acetonitrile or dichloromethane). Add a supporting electrolyte, such as 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆), to ensure conductivity.

  • Internal Standard: Add a small amount of ferrocene to the solution to serve as an internal potential reference.

  • Electrochemical Cell Setup: Assemble a three-electrode cell consisting of a glassy carbon working electrode, a platinum wire counter electrode, and a silver/silver chloride (Ag/AgCl) reference electrode.[10]

  • Deoxygenation: Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen, which can interfere with the measurement.[10]

  • Measurement: Perform the cyclic voltammetry scan. First, determine the half-wave potential of the Fc/Fc+ couple (E½ = (Epa + Epc)/2). Then, measure the onset oxidation potential (E_ox) and onset reduction potential (E_red) of the sample.

  • Calculation: Calculate the HOMO and LUMO energy levels using the following empirical formulas:[11][12]

    • E_HOMO (eV) = -[E_ox (vs Fc/Fc⁺) + 4.8]

    • E_LUMO (eV) = -[E_red (vs Fc/Fc⁺) + 4.8] (Note: The value for the ferrocene reference level can vary between 4.8 eV and 5.1 eV depending on the specific experimental setup and literature reference used).[12]

Spectroscopic Consequences of Fluorination

The electronic perturbations induced by fluorine are directly observable through spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is exceptionally sensitive to the electronic environment of nuclei.

  • ¹H and ¹³C NMR: The strong electron-withdrawing nature of fluorine deshields adjacent protons and carbons. This results in a downfield shift (higher ppm) for ¹H and ¹³C signals near the substitution site. This effect can be correlated with Hammett substituent constants to quantify the electronic influence.[13]

  • ¹⁹F NMR: ¹⁹F NMR is a powerful tool for confirming the presence and environment of fluorine. The chemical shift of the fluorine nucleus is highly sensitive to its electronic surroundings, providing a direct probe of the fluorinated molecule's properties.[14][15]

UV-Visible Absorption Spectroscopy

Fluorination often leads to a hypsochromic (blue) shift in the main π-π* absorption bands of quinoxaline derivatives.[2] This is because the strong inductive effect lowers the energy of both the HOMO and LUMO. While both are lowered, the stabilization of the HOMO is often more pronounced, leading to a widening of the HOMO-LUMO gap and, consequently, absorption of higher-energy (shorter wavelength) light.

Applications and Outlook

The ability to precisely tune the electronic properties of quinoxalines via fluorination has profound implications for both materials science and drug discovery.

  • Organic Electronics: Fluorinated quinoxalines are premier candidates for n-type semiconductors in Organic Field-Effect Transistors (OFETs) and as electron-acceptor components in Organic Solar Cells (OSCs).[16][6] Their low-lying LUMO levels facilitate electron injection and transport, while their enhanced stability leads to more robust devices.[17]

  • Medicinal Chemistry: In drug design, fluorine substitution can significantly improve a molecule's metabolic stability by blocking sites susceptible to cytochrome P450 oxidation.[11] Furthermore, the altered electronic distribution can enhance binding affinity to target proteins through new electrostatic or hydrogen-bonding interactions, leading to more potent and selective drugs.[18]

The rational design of fluorinated quinoxalines, grounded in a solid understanding of their electronic effects, will continue to drive innovation in high-performance organic electronics and the development of next-generation therapeutics.

References

  • Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. (n.d.). PMC. [Link]

  • CHARACTERIZATION OF ORGANIC SEMICONDUCTORS USING CYCLIC VOLTAMMETRY. (n.d.). IARJSET. [Link]

  • Fluorination and chlorination effects on quinoxalineimides as an electron-deficient building block for n-channel organic semiconductors. (2019). RSC Publishing. [Link]

  • Preparation of 6-Substituted Quinoxaline JSP-1 Inhibitors by Microwave Accelerated Nucleophilic Substitution. (2006). MDPI. [Link]

  • How can I calculate the HOMO/LUMO energy from Cyclic Voltammetry data? (2018). ResearchGate. [Link]

  • Hammett substituent constants. (n.d.). ResearchGate. [Link]

  • Structure Parameter Correlation of some Quinoxaline Derivatives through IR and 13C NMR Spectra. (2014). Semantic Scholar. [Link]

  • HOMO and LUMO Analysis through Cyclic Voltammetry. (2024). Prezi. [Link]

  • General structure of substituted quinoxalines. (n.d.). ResearchGate. [Link]

  • Method for determining LUMO value and HOMO value of semiconductor nano-crystals through utilizing cyclic voltammetry. (n.d.).
  • Photobasicity in Quinolines: Origin and Tunability via the Substituents' Hammett Parameters. (2016). ACS Figshare. [Link]

  • Hammett Correlation in the Accelerated Formation of 2,3-Diphenylquinoxalines in Nebulizer Microdroplets. (2021). PMC. [Link]

  • Quinoxaline-embedded polyacenoquinone esters: synthesis, electronic properties, and crystal structure. (2011). PubMed. [Link]

  • 19F and 13C GIAO-NMR chemical shifts for the identification of perfluoro-quinoline and -isoquinoline derivatives. (2025). ResearchGate. [Link]

  • Efficient Synthesis of Quinoxaline Derivatives by Selective Modification of 3-Chloro-6-fluoroquinoxalin-2(1H)-one 4-Oxide. (2025). ResearchGate. [Link]

  • Quinoxaline derivatives as attractive electron-transporting materials. (2023). Beilstein Journals. [Link]

  • Quinoxaline derivatives as attractive electron-transporting materials. (2023). PMC. [Link]

  • A Quantum-chemical Study of the Relationships Between Electronic Structure and Anti-proliferative Activity of Quinoxaline Derivatives on the HeLa Cell Line. (2018). ResearchGate. [Link]

  • 19F-centred NMR analysis of mono-fluorinated compounds. (2022). RSC Publishing. [Link]

  • 19F-centred NMR analysis of mono-fluorinated compounds. (2022). Semantic Scholar. [Link]

  • Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. (n.d.). eScholarship. [Link]

  • Inductive and Resonance (Mesomeric) Effects. (2024). Chemistry Steps. [Link]

  • Stereoselectively fluorinated N-heterocycles: a brief survey. (2013). Beilstein Journals. [Link]

  • Synthesis and biological evaluation of functionalized quinoxaline derivatives. (n.d.). Der Pharma Chemica. [Link]

  • Fluorinated n-heterocycles as conformationally diverse bioactives for drug discovery. (n.d.). RSC Publishing. [Link]

  • Substituent effects and electron delocalization in five-membered N-heterocycles. (n.d.). ScienceDirect. [Link]

  • Inductive Effect, Electromeric Effect, Resonance Effects, and Hyperconjugation. (n.d.). Brilliant.org. [Link]

  • Fluorinated Quinoxaline-Based Conjugated Polymers for High-Density Nonvolatile Memory Devices. (2024). ACS Publications. [Link]

  • 13C correlation NMR for 19F resonance assignment of fluorinated proteins. (2020). PubMed. [Link]

  • Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique. (2014). MDPI. [Link]

  • Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. (n.d.). Scientific & Academic Publishing. [Link]

  • The Synthesis and Optical Properties of Fluorescent Quinoxalines and of Electrospun Fibers Containing Fluorescent Quinoxaline. (2025). ResearchGate. [Link]

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Exploratory

The 7-Fluoropyrrolo[1,2-a]quinoxaline Scaffold as a Privileged Pharmacophore in Modern Drug Discovery

An In-Depth Technical Guide: Introduction In the landscape of medicinal chemistry, certain molecular architectures consistently reappear across a multitude of drug discovery programs, earning the designation of "privileg...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide:

Introduction

In the landscape of medicinal chemistry, certain molecular architectures consistently reappear across a multitude of drug discovery programs, earning the designation of "privileged scaffolds." The pyrrolo[1,2-a]quinoxaline core is a prominent member of this class.[1][2] This tricyclic nitrogen-containing heterocycle is a versatile pharmacophore, with derivatives demonstrating a wide array of pharmacological activities, including potent inhibition of critical protein kinases like Akt and CK2, and modulation of enzymes involved in metabolic and inflammatory diseases.[3][4][5]

The strategic introduction of a fluorine atom into a drug candidate is a cornerstone of modern medicinal chemistry. This guide focuses specifically on the 7-fluoropyrrolo[1,2-a]quinoxaline scaffold, providing a deep technical analysis for researchers and drug development professionals. We will explore the causal physicochemical and pharmacokinetic advantages conferred by the 7-fluoro substitution, detail synthetic methodologies, dissect its interaction with key biological targets, and present validated experimental protocols. The objective is to provide a comprehensive, field-proven guide to leveraging this potent pharmacophore in the development of next-generation therapeutics.

The Strategic Advantage of 7-Fluoro Substitution

The decision to place a fluorine atom at the C7 position of the pyrrolo[1,2-a]quinoxaline ring is a deliberate design choice rooted in established medicinal chemistry principles. This single substitution can profoundly and beneficially alter a molecule's drug-like properties.

  • Enhanced Metabolic Stability: The carbon-fluorine bond (bond energy ~485 kJ/mol) is significantly stronger than a carbon-hydrogen bond (~413 kJ/mol). In drug metabolism, aromatic C-H bonds are often susceptible to oxidation by cytochrome P450 enzymes. Placing a fluorine atom at the 7-position effectively "shields" this site from metabolic attack, which can lead to a longer plasma half-life and improved oral bioavailability.

  • Modulation of Electronic Properties: Fluorine is the most electronegative element, and its presence on the quinoxaline ring system acts as a powerful electron-withdrawing group. This alters the electron distribution across the aromatic rings, which can modulate the pKa of the nitrogen atoms and influence the molecule's ability to form crucial hydrogen bonds, π-π stacking, or dipole-dipole interactions with target proteins. This can lead to significant gains in binding affinity and selectivity.

  • Improved Target Engagement: The 7-fluoro substituent can form specific, favorable interactions with amino acid residues within a protein's binding pocket. It can act as a hydrogen bond acceptor or engage in orthogonal multipolar interactions (e.g., with backbone carbonyls), anchoring the ligand in an optimal conformation for potent activity. As seen in related scaffolds, halogenation at the C7/C8 positions has been shown to maintain high potency.[5]

Synthetic Pathways and Methodologies

The synthesis of the 7-fluoropyrrolo[1,2-a]quinoxaline core generally relies on the construction of the central pyrazine ring by cyclizing a fluorinated precursor. A common and robust strategy involves a variation of the Pictet-Spengler reaction or a multi-step condensation, starting from a commercially available fluorinated aniline.[6][7]

cluster_0 Core Synthesis Workflow A 1. Starting Material (e.g., 4-Fluoro-2-nitroaniline) B 2. Pyrrole Annulation (e.g., with 2,5-dimethoxytetrahydrofuran) A->B Step 1 C 3. Reduction of Nitro Group (e.g., with Pd/C, H2) B->C Step 2 D 4. Pictet-Spengler Cyclization (with an aldehyde/ketone) C->D Step 3 E 5. Aromatization / Oxidation D->E Step 4 F Final Scaffold 7-Fluoropyrrolo[1,2-a]quinoxaline E->F Step 5

Caption: Generalized workflow for the synthesis of the 7-fluoropyrrolo[1,2-a]quinoxaline scaffold.

Experimental Protocol: Representative Synthesis

This protocol describes a validated, multi-step synthesis adapted from established literature methods for analogous structures.[3][8]

Objective: To synthesize a 4-aryl-7-fluoropyrrolo[1,2-a]quinoxaline derivative.

Materials:

  • 4-Fluoro-2-nitroaniline

  • 2,5-Dimethoxytetrahydrofuran

  • Glacial Acetic Acid

  • Palladium on Carbon (10% Pd/C)

  • Methanol, Ethanol

  • Substituted Aryl Aldehyde (e.g., 4-methoxybenzaldehyde)

  • Standard glassware, reflux condenser, magnetic stirrer, and inert atmosphere setup (N2/Ar).

Methodology:

  • Step 1: Synthesis of 1-(5-Fluoro-2-nitrophenyl)-1H-pyrrole.

    • To a solution of 4-fluoro-2-nitroaniline (10 mmol) in glacial acetic acid (50 mL), add 2,5-dimethoxytetrahydrofuran (12 mmol).

    • Heat the mixture to reflux (approx. 120°C) for 4 hours.

    • Monitor reaction completion by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and pour it into ice-cold water (200 mL).

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solvent under reduced pressure and purify the residue by column chromatography (Silica gel, Hexane/Ethyl Acetate gradient) to yield the intermediate.

  • Step 2: Synthesis of 4-Fluoro-2-(1H-pyrrol-1-yl)aniline.

    • Dissolve the product from Step 1 (8 mmol) in methanol (100 mL).

    • Carefully add 10% Pd/C (10% by weight).

    • Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature for 6-8 hours.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with methanol.

    • Concentrate the filtrate under reduced pressure to obtain the aniline intermediate, which is often used in the next step without further purification.

  • Step 3: Cyclization to form 4-Aryl-7-fluoropyrrolo[1,2-a]quinoxaline.

    • Dissolve the aniline intermediate from Step 2 (5 mmol) and the desired substituted aryl aldehyde (5.5 mmol) in ethanol (50 mL).

    • Add a catalytic amount of acetic acid (0.5 mL).[6]

    • Heat the reaction mixture to reflux (approx. 80°C) for 8-12 hours. The reaction involves imine formation, cyclization, and subsequent air oxidation to the aromatic product.

    • Cool the reaction to room temperature. The product often precipitates from the solution.

    • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

    • Self-Validation: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The presence of the characteristic fluorine signal in ¹⁹F NMR and the correct mass-to-charge ratio in HRMS validates the synthesis.

Biological Targets and Therapeutic Applications

The 7-fluoropyrrolo[1,2-a]quinoxaline scaffold has been successfully employed to generate potent modulators of several high-value therapeutic targets.

Protein Kinase Inhibition (Anti-Cancer)

The pyrrolo[1,2-a]quinoxaline core is an effective ATP-competitive kinase inhibitor.[3] Its planar structure is well-suited to occupy the adenine binding pocket, while substitutions can be tailored to achieve selectivity.

  • Target: Akt (Protein Kinase B): Akt is a central node in the PI3K/Akt/mTOR signaling pathway, which is frequently hyperactivated in many human cancers, promoting cell survival and proliferation.[3] Derivatives of the pyrrolo[1,2-a]quinoxaline scaffold have been identified as potent Akt inhibitors. The 7-fluoro substituent can enhance binding affinity through favorable interactions in the kinase hinge region or allosteric pockets, potentially improving potency and selectivity over other kinases.

cluster_0 Akt Signaling Pathway Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K AKT Akt PI3K->AKT Activates mTOR mTORC1 AKT->mTOR Inhibitor 7-F-Pyrrolo[1,2-a]quinoxaline Inhibitor->AKT Inhibits Proliferation Cell Survival & Proliferation mTOR->Proliferation Promotes

Caption: Inhibition of the pro-survival Akt signaling pathway by a 7-F-pyrrolo[1,2-a]quinoxaline derivative.

  • Target: CK2 (Casein Kinase II): CK2 is another crucial kinase implicated in cancer and inflammatory diseases. Substituted pyrrolo[1,2-a]quinoxalines have yielded inhibitors with IC50 values in the nanomolar range. For instance, 4-[(3-chlorophenyl)amino]pyrrolo[1,2-a]quinoxaline-3-carboxylic acid is a potent CK2 inhibitor with an IC50 of 49 nM.[4] The introduction of a 7-fluoro group is a logical next step in optimizing these leads for improved pharmacokinetic properties.

Sirtuin 6 (Sirt6) Activation (Anti-Inflammatory, Anti-Viral, Anti-Cancer)

Sirt6 is an NAD+-dependent deacylase that plays a critical role in regulating gene expression, DNA repair, and metabolism. Sirt6 activation has emerged as a promising therapeutic strategy for cancer, inflammation, and infectious diseases like SARS-CoV-2.[9][10]

A series of pyrrolo[1,2-a]quinoxaline-based derivatives were recently identified as potent and selective Sirt6 activators.[8] Structure-activity relationship (SAR) studies on this series provide critical insights into the role of substitutions on the tricyclic core.

Compound Modification (Relative to Lead)TargetBiological Activity / PotencyCitation
8-Fluoro substitutionSirt6Maintained high potency (2.53-fold activation)[8]
8-Methyl substitutionSirt6Maintained high potency (4.20-fold activation)[8]
7-Ester (COOCH3)Sirt6Maintained high potency (5.65-fold activation)[8]
7-Amide (CONH2)Sirt6Dramatic loss of potency[8]
4-Aryl Hydrazide (7-Fluoro)Cancer CellsModerately to highly active against colon cancer lines[11]

The data strongly suggests that the C7/C8 positions are amenable to substitution with small, electron-withdrawing groups like fluorine, which are well-tolerated and maintain potent biological activity.[8] Several compounds in this class strongly suppressed the production of pro-inflammatory cytokines and inhibited SARS-CoV-2 infection, highlighting the therapeutic potential of this scaffold.[8][9]

Structure-Activity Relationship (SAR) Analysis

Synthesizing data from multiple studies allows for the construction of a general SAR model for the 7-fluoropyrrolo[1,2-a]quinoxaline pharmacophore.

cluster_0 SAR Summary for the 7-F-Pyrrolo[1,2-a]quinoxaline Scaffold cluster_nodes SAR Summary for the 7-F-Pyrrolo[1,2-a]quinoxaline Scaffold Scaffold N5 N5: H-bond acceptor C4 C4: Key for substitution. Large aryl groups often confer potency (e.g., Akt, PTP1B). C7 C7: F substitution enhances metabolic stability. Tolerates small groups. C1 C1: Amenable to substitution. Can modulate selectivity.

Caption: Key structure-activity relationship points for the 7-fluoropyrrolo[1,2-a]quinoxaline core.

  • Position C4: This is a primary vector for modification. Attaching substituted aryl or benzyl groups at this position is critical for activity against targets like Akt, PTP1B, and for Sirt6 activation.[3][5]

  • Position C7/C8: Halogenation (F, Cl) at these positions is well-tolerated and can contribute to potency while improving metabolic stability.[5][8]

  • Positions C1-C3 (Pyrrole Ring): These positions can be modified to fine-tune selectivity and physical properties. For example, introducing carboxylic acid groups can lead to potent CK2 inhibitors.[4]

  • Nitrogen Atoms (N5, N10): The lone pair of electrons on the pyrazine nitrogens can act as hydrogen bond acceptors, which is a common interaction motif in kinase inhibitors.

Conclusion and Future Directions

The 7-fluoropyrrolo[1,2-a]quinoxaline scaffold represents a highly validated and versatile starting point for drug discovery. The strategic incorporation of a fluorine atom at the C7 position provides a clear advantage, offering enhanced metabolic stability and favorable electronic properties for potent target engagement. This core has demonstrated efficacy against a range of high-value targets in oncology, inflammation, and metabolic disease.

Future research should focus on:

  • Exploring Novel Targets: Leveraging the scaffold's privileged nature to screen against other target classes, such as GPCRs or epigenetic modifiers.

  • Developing Greater Selectivity: Using structure-based design to fine-tune substitutions on the core to achieve highly selective inhibitors, thereby minimizing off-target effects.

  • Advanced Drug Modalities: Incorporating the 7-fluoropyrrolo[1,2-a]quinoxaline moiety as a warhead or binding element in more complex therapeutic modalities like Proteolysis Targeting Chimeras (PROTACs) or Antibody-Drug Conjugates (ADCs).

By building upon the solid foundation of existing research, the 7-fluoropyrrolo[1,2-a]quinoxaline pharmacophore is poised to deliver the next generation of innovative and effective therapeutics.

References

  • Giraud, F., et al. (2008). Synthesis of new pyrrolo[1,2-a]quinoxaline derivatives as potential inhibitors of Akt kinase. Journal of Enzyme Inhibition and Medicinal Chemistry, 23(5), 648-58. [Link]

  • Liu, Q., et al. (2023). Biological activities of pyrrolo[1,2‐a]quinoxalines. ResearchGate. [Link]

  • Huang, K., et al. (2023). Design, synthesis, and pharmacological evaluations of pyrrolo[1,2-a]quinoxaline-based derivatives as potent and selective sirt6 activators. European Journal of Medicinal Chemistry, 246, 114998. [Link]

  • Ghorab, M. M., et al. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Journal of Chemical and Pharmaceutical Research, 7(3), 816-843. [Link]

  • Golub, A. G., et al. (2013). Synthesis and Biological Evaluation of Novel Substituted pyrrolo[1,2-a]quinoxaline Derivatives as Inhibitors of the Human Protein Kinase CK2. European Journal of Medicinal Chemistry, 68, 106-14. [Link]

  • Huang, K., et al. (2023). Design, synthesis, and pharmacological evaluations of pyrrolo[1,2-a]quinoxaline-based derivatives as potent and selective sirt6 activators. UTMB Research Expert Profiles. [Link]

  • Huang, K., et al. (2023). Design, synthesis, and pharmacological evaluations of pyrrolo[1,2-a]quinoxaline-based derivatives as potent and selective sirt6 activators. European Journal of Medicinal Chemistry, 246, 114998. [Link]

  • Shaikh, A., et al. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. Molecules, 26(4), 1099. [Link]

  • Khan, I., et al. (2016). Overview of the structure-activity relationship (SAR) of quinoxaline derivatives. ResearchGate. [Link]

  • Sauthof, L., et al. (2021). Green Synthesis of New Pyrrolo [1,2-a] quinoxalines as Antiproliferative Agents in GPER-expressing Breast Cancer Cells. Journal of Chemistry, 2021, 5596816. [Link]

  • Pérez-Vázquez, A., et al. (2020). Pyrrolo[1,2-a]quinoxalines: Insulin Mimetics that Exhibit Potent and Selective Inhibition against Protein Tyrosine Phosphatase 1B. ChemMedChem, 15(19), 1788-1801. [Link]

  • Gellis, A., et al. (2019). Synthesis, Crystal Structure and Anti-Leukemic Activity of (E)-Pyrrolo[1,2-a]quinoxalin-4-yl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one. Molecules, 24(11), 2099. [Link]

  • El-Sayed, N. F., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7592. [Link]

  • Overall structure‐activity relationship analysis of the quinoxaline derivatives. ResearchGate. [Link]

  • Kumar, D., et al. (2013). Heterocyclic chemistry of quinoxaline and potential activities of quinoxaline derivatives- A review. Pharmacophore, 4(4), 118-131. [Link]

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Foundational

An In-depth Technical Guide to the Solubility Profile of 7-Fluoropyrrolo[1,2-a]quinoxaline in Organic Solvents

This guide provides a comprehensive framework for understanding and determining the solubility profile of 7-Fluoropyrrolo[1,2-a]quinoxaline. As a novel heterocyclic compound, specific experimental solubility data is not...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for understanding and determining the solubility profile of 7-Fluoropyrrolo[1,2-a]quinoxaline. As a novel heterocyclic compound, specific experimental solubility data is not yet widely published. Therefore, this document focuses on the foundational principles of solubility, the predicted influence of its structural components, and detailed methodologies for its empirical determination. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of this compound's behavior in various organic solvents.

Introduction: The Significance of Pyrrolo[1,2-a]quinoxalines and the Role of Fluorine

The pyrrolo[1,2-a]quinoxaline scaffold is a significant pharmacophore in medicinal chemistry, with derivatives being investigated for a range of biological activities, including as anticancer and anti-inflammatory agents[1][2][3][4]. The solubility of any potential drug candidate is a critical physicochemical parameter that profoundly influences its absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately its therapeutic efficacy. Poor solubility can be a major hurdle in drug development, leading to low bioavailability and challenging formulation development[1].

The introduction of a fluorine atom into a molecule, as in 7-Fluoropyrrolo[1,2-a]quinoxaline, is a common strategy in medicinal chemistry to modulate a compound's properties[5][6]. Fluorine's high electronegativity and small size can significantly alter a molecule's lipophilicity, metabolic stability, and pKa, all of which can impact its solubility in complex ways[5][6][7][8][9]. The precise effect of the fluorine substituent at the 7-position of the pyrrolo[1,2-a]quinoxaline core on its solubility in organic solvents is not immediately intuitive and necessitates empirical determination. This guide provides the theoretical and practical framework for such an investigation.

Theoretical Considerations: Predicting Solubility

The solubility of a solid in a liquid solvent is governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For a solid to dissolve, the energy required to break the solute's crystal lattice and the solvent's intermolecular forces must be compensated by the energy released upon the formation of new solute-solvent interactions. The principle of "like dissolves like" is a useful heuristic; polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents.

7-Fluoropyrrolo[1,2-a]quinoxaline: A Structural Analysis

  • The Pyrrolo[1,2-a]quinoxaline Core: This fused heterocyclic system possesses both electron-donating (pyrrole) and electron-accepting (quinoxaline) characteristics[10][11]. The presence of nitrogen atoms allows for hydrogen bonding with protic solvents. The overall structure is largely aromatic and relatively non-polar, suggesting a baseline solubility in a range of organic solvents.

  • The Fluorine Substituent: The fluorine atom at the 7-position introduces a highly electronegative element. This can have several competing effects on solubility:

    • Increased Polarity: The C-F bond is highly polarized, which can increase the molecule's overall dipole moment and potentially enhance interactions with polar solvents.

    • Lipophilicity: Fluorine substitution is often used to increase lipophilicity, which could enhance solubility in non-polar organic solvents[5][6]. The impact of a single fluorine atom can be complex and position-dependent[7][8].

    • Crystal Packing: The fluorine atom can influence how the molecules pack in the solid state, affecting the crystal lattice energy. A higher lattice energy will generally lead to lower solubility.

Given these competing factors, a systematic experimental evaluation is essential to determine the solubility profile of 7-Fluoropyrrolo[1,2-a]quinoxaline.

Experimental Determination of Solubility: A Step-by-Step Guide

The following section outlines a robust methodology for determining the equilibrium solubility of 7-Fluoropyrrolo[1,2-a]quinoxaline in a range of organic solvents. The isothermal saturation method is a widely accepted and reliable technique[12].

Materials and Equipment

Solvents: A range of analytical grade organic solvents should be selected to cover a spectrum of polarities. A suggested list includes:

Solvent ClassExamples
Polar Protic Methanol, Ethanol, Isopropanol
Polar Aprotic Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)
Non-Polar Hexane, Toluene, Dichloromethane (DCM)
Intermediate Tetrahydrofuran (THF), Ethyl Acetate

Equipment:

  • Analytical balance (4-decimal places)

  • Vortex mixer

  • Thermostatic shaker/incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • Volumetric flasks, pipettes, and syringes

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

Experimental Workflow

The overall workflow for determining the solubility of 7-Fluoropyrrolo[1,2-a]quinoxaline is depicted in the following diagram:

experimental_workflow cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Sample Analysis cluster_quantification Quantification prep_solid Weigh excess solid 7-Fluoropyrrolo[1,2-a]quinoxaline add_solvent Add a known volume of organic solvent prep_solid->add_solvent vials Prepare vials for each solvent in triplicate add_solvent->vials shake Shake at a constant temperature (e.g., 25 °C) for 24-48 hours vials->shake centrifuge Centrifuge to pellet undissolved solid shake->centrifuge filter Filter supernatant centrifuge->filter dilute Dilute aliquot with mobile phase/solvent filter->dilute analyze Analyze by HPLC or UV-Vis dilute->analyze calculate Calculate solubility (e.g., in mg/mL or mM) analyze->calculate calibration Prepare calibration curve with known concentrations calibration->calculate

Caption: Experimental workflow for determining the solubility of 7-Fluoropyrrolo[1,2-a]quinoxaline.

Detailed Protocol: Isothermal Saturation Method
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of 7-Fluoropyrrolo[1,2-a]quinoxaline (e.g., 5-10 mg) into a series of glass vials. The key is to have undissolved solid remaining at the end of the experiment.

    • To each vial, add a precise volume (e.g., 1.0 mL) of the selected organic solvent.

    • Seal the vials tightly to prevent solvent evaporation.

    • Prepare each solvent condition in triplicate to ensure reproducibility.

  • Equilibration:

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically adequate. Visual inspection should confirm the presence of undissolved solid.

  • Sample Processing:

    • After equilibration, remove the vials and allow the excess solid to settle.

    • Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the remaining solid.

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any remaining microscopic particles.

  • Quantification using HPLC:

    • Prepare a stock solution of 7-Fluoropyrrolo[1,2-a]quinoxaline of known concentration in a suitable solvent (e.g., acetonitrile or DMF).

    • From the stock solution, prepare a series of calibration standards by serial dilution.

    • Accurately dilute the filtered supernatant from step 3 with the mobile phase to bring its concentration within the range of the calibration curve.

    • Analyze the calibration standards and the diluted samples by HPLC. A reverse-phase C18 column is often a good starting point. The mobile phase composition should be optimized to achieve good peak shape and retention time. Detection can be performed using a UV detector at the wavelength of maximum absorbance (λmax) of the compound.

    • Plot the peak area of the calibration standards against their known concentrations to generate a calibration curve.

    • Use the equation of the line from the calibration curve to determine the concentration of the diluted sample.

    • Calculate the original solubility by multiplying the determined concentration by the dilution factor.

Data Presentation

The determined solubility values should be compiled into a clear and concise table for easy comparison.

Table 1: Hypothetical Solubility Data for 7-Fluoropyrrolo[1,2-a]quinoxaline at 25 °C

SolventPolarity IndexSolubility (mg/mL)Solubility (mM)
Hexane0.1Experimental ValueCalculated Value
Toluene2.4Experimental ValueCalculated Value
Dichloromethane3.1Experimental ValueCalculated Value
Ethyl Acetate4.4Experimental ValueCalculated Value
Tetrahydrofuran4.0Experimental ValueCalculated Value
Acetonitrile5.8Experimental ValueCalculated Value
Isopropanol3.9Experimental ValueCalculated Value
Ethanol4.3Experimental ValueCalculated Value
Methanol5.1Experimental ValueCalculated Value
Dimethylformamide6.4Experimental ValueCalculated Value
Dimethyl Sulfoxide7.2Experimental ValueCalculated Value

Conclusion

References

  • 12

  • 7

  • 8

  • 13

  • 14

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  • [Synthesis and Properties of 1H-Pyrrolo[3′,2′:3,4]fluoreno[9,1-gh]quinolines and 7H-Pyrrolo19

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  • 22iS66pEcx9NWkSk6LfmPui0o=)

Sources

Protocols & Analytical Methods

Method

copper-catalyzed cyclization protocols for 7-fluoro derivatives

An Application Guide to Copper-Catalyzed Cyclization Protocols for the Synthesis of 7-Fluoro Derivatives Abstract The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal c...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Copper-Catalyzed Cyclization Protocols for the Synthesis of 7-Fluoro Derivatives

Abstract

The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, imparting unique physicochemical properties that can enhance metabolic stability, binding affinity, and bioavailability.[1][2] The 7-fluoro substitution pattern is particularly prevalent in a range of pharmaceuticals, most notably the fluoroquinolone antibiotics.[3][4] This application note provides researchers, scientists, and drug development professionals with a comprehensive technical guide to copper-catalyzed intramolecular cyclization protocols, a robust and cost-effective strategy for synthesizing these valuable 7-fluoro derivatives. We will delve into the core mechanistic principles, present detailed, field-proven experimental protocols for key structural classes, and offer insights into reaction optimization and troubleshooting.

Introduction: The Strategic Advantage of Copper Catalysis

For decades, palladium-catalyzed cross-coupling reactions have been the dominant method for forming carbon-heteroatom bonds. However, the high cost and potential toxicity of palladium have driven the search for more sustainable alternatives. Copper, being earth-abundant and significantly less expensive, has emerged as a powerful catalyst for these transformations.[5][6]

Copper-catalyzed methods, particularly those evolving from the classical Ullmann condensation, provide an efficient pathway for intramolecular C-N, C-O, and C-S bond formation, making them ideally suited for the synthesis of heterocyclic systems.[7][8] These reactions are characterized by their operational simplicity and tolerance for a wide range of functional groups, offering a compelling alternative to palladium-based methodologies.[9][10] This guide focuses on harnessing these advantages for the specific challenge of constructing 7-fluoro-substituted heterocycles.

Mechanistic Foundations of Copper-Catalyzed Intramolecular Arylation

Understanding the catalytic cycle is crucial for reaction optimization and troubleshooting. While several pathways have been proposed, the most widely accepted mechanism for copper-catalyzed C-N cross-coupling reactions involves a Cu(I)/Cu(III) cycle.[11] This contrasts with palladium catalysis, which typically proceeds through a Pd(0)/Pd(II) cycle.

The key steps are as follows:

  • Activation of the Pre-catalyst: The reaction is typically initiated with a Cu(I) salt (e.g., CuI) or a Cu(II) salt that is reduced in situ. Ligands, such as diamines or β-diketones, coordinate to the copper center to form the active catalytic species.[12]

  • Oxidative Addition: The aryl halide (Ar-X), in this case, a fluorinated precursor, undergoes oxidative addition to the Cu(I) complex. This forms a transient, high-valent Cu(III) intermediate.[11][12]

  • Deprotonation & Coordination: A base deprotonates the nucleophile (e.g., an amine, -NHR), which then coordinates to the Cu(III) center.

  • Reductive Elimination: This is the key bond-forming step. The aryl group and the nucleophile are eliminated from the Cu(III) complex, forming the desired C-N bond and regenerating the active Cu(I) catalyst, which re-enters the catalytic cycle.[12]

Copper_Catalytic_Cycle cluster_cycle Catalytic Cycle CuI Active L-Cu(I) Catalyst CuIII_A L-Cu(III)(Ar)(X) Intermediate CuI->CuIII_A Oxidative Addition (+ Ar-X) Product Cyclized Product (Ar-Nu) CuIII_B L-Cu(III)(Ar)(Nu) Intermediate CuIII_A->CuIII_B Ligand Exchange (+ Nu-H, -HX) CuIII_B->CuI Reductive Elimination (Forms Ar-Nu Product) ArX Aryl Halide (Ar-X) NuH Nucleophile (Nu-H) caption Fig. 1: Generalized Catalytic Cycle for Cu-Catalyzed C-N Coupling.

Caption: Generalized Catalytic Cycle for Cu-Catalyzed C-N Coupling.

Application Protocol: Synthesis of 2-Aryl-7-fluoro-4-quinolones

The 4-quinolone scaffold is central to the activity of fluoroquinolone antibiotics. A highly effective method for their synthesis is a two-step sequence involving a copper-catalyzed amidation followed by a base-mediated Camps cyclization.[13] This approach offers broad substrate scope and reliable yields.

Workflow Overview

Quinolone_Synthesis_Workflow start Starting Materials: - 2-halo-4-fluorophenone - Primary Amide step1 Step 1: Cu-Catalyzed Amidation (Ullmann-Goldberg Coupling) start->step1 intermediate N-(2-keto-4-fluorophenyl)amide step1->intermediate step2 Step 2: Base-Mediated Cyclization (Camps Cyclization) intermediate->step2 product Final Product: 2-Aryl-7-fluoro-4-quinolone step2->product caption Fig. 2: Two-Step Synthesis of 7-Fluoro-4-Quinolones.

Caption: Two-Step Synthesis of 7-Fluoro-4-Quinolones.

Detailed Experimental Protocol

This protocol describes the synthesis of a 2-aryl-7-fluoro-4-quinolone from a representative o-bromofluorophenone.

Step 1: Copper-Catalyzed Amidation of 2-Bromo-4-fluorophenone

  • Vessel Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add CuI (5 mol%), the primary amide (e.g., benzamide, 1.2 equiv.), and K₃PO₄ (2.0 equiv.).

  • Reagent Addition: Evacuate and backfill the tube with argon or nitrogen three times. Add the 2-bromo-4-fluorophenone (1.0 equiv.) followed by trans-1,2-cyclohexanediamine (10 mol%) and anhydrous dioxane via syringe.

  • Reaction: Seal the tube and heat the reaction mixture in an oil bath at 110 °C with vigorous stirring for 12-24 hours.

    • Causality Note: The diamine ligand stabilizes the copper catalyst, increasing its solubility and preventing aggregation, which leads to higher catalytic activity at lower temperatures compared to traditional ligand-free Ullmann conditions.[9] K₃PO₄ is an effective base for this transformation.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting halophenone is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the N-(2-acyl-5-fluorophenyl)amide intermediate.

Step 2: Base-Promoted Camps Cyclization

  • Reaction Setup: Dissolve the purified N-(2-acyl-5-fluorophenyl)amide intermediate (1.0 equiv.) from Step 1 in a suitable solvent such as ethanol or tert-butanol.

  • Base Addition: Add a strong base, such as potassium tert-butoxide (KOtBu) or sodium ethoxide (NaOEt) (2.0-3.0 equiv.), to the solution at room temperature.

  • Reaction: Heat the mixture to reflux (typically 80-90 °C) for 2-6 hours.

    • Causality Note: The strong base facilitates an intramolecular condensation by deprotonating the α-carbon of the amide, which then attacks the ketone carbonyl, leading to cyclization and subsequent dehydration to form the quinolone ring system.[13]

  • Monitoring: Monitor the formation of the quinolone product by TLC.

  • Work-up: Cool the reaction to room temperature and carefully neutralize with aqueous HCl (e.g., 1M solution) until the pH is ~7. The product often precipitates from the solution.

  • Purification: Collect the solid product by filtration, wash with cold water and then a small amount of cold ethanol. Dry the solid under vacuum to obtain the pure 2-aryl-7-fluoro-4-quinolone.

Data Summary: Representative Conditions
EntryAryl HalideAmideCatalyst SystemBaseSolventTemp (°C)Yield (%)
12-bromo-4-fluorobenzophenoneBenzamideCuI / diamineK₃PO₄Dioxane11085-95
22-iodo-4-fluorobenzophenoneAcetamideCuI / diamineCs₂CO₃Dioxane10080-90
32-chloro-4-fluorobenzophenoneVinylamideCuI / phenanthrolineK₂CO₃DMF13060-75

Yields are typical for the amidation step and may vary based on specific substrates.

Application Protocol: Synthesis of 7-Fluoroacridones

Fluorinated acridones are valuable scaffolds in materials science and medicinal chemistry.[14] Their synthesis can be achieved via a copper-catalyzed intramolecular Ullmann condensation, a classic yet powerful method for C-N bond formation.[15]

Detailed Experimental Protocol

This protocol outlines the cyclization of a 2-(arylamino)-4-fluorobenzoic acid precursor.

  • Vessel Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine the 2-(arylamino)-4-fluorobenzoic acid (1.0 equiv.), copper(I) iodide (CuI, 10-20 mol%), and potassium carbonate (K₂CO₃, 2.5 equiv.).

  • Solvent Addition: Add a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).

  • Reaction: Heat the mixture to 140-160 °C with vigorous stirring for 8-16 hours.

    • Causality Note: Traditional Ullmann reactions often require stoichiometric copper and high temperatures (>200 °C).[7] The use of a catalytic amount of a Cu(I) salt and a polar aprotic solvent can often facilitate the reaction under slightly milder, though still demanding, conditions. The base is essential for deprotonating the carboxylic acid and the amine.

  • Monitoring: Monitor the reaction by TLC, observing the disappearance of the starting material.

  • Work-up: Cool the reaction mixture to below 100 °C and pour it into a beaker of cold water with stirring. Acidify the aqueous mixture with concentrated HCl, which will protonate the acridone product and any remaining starting material, causing them to precipitate.

  • Purification: Collect the crude solid by vacuum filtration. Wash the solid thoroughly with water to remove inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid) or by column chromatography to yield the pure 7-fluoroacridone.

Troubleshooting and Key Considerations

Issue Potential Cause Recommended Solution
Low or No Conversion Inactive catalystEnsure use of high-purity CuI. Briefly flame-dry the reaction vessel under vacuum to remove moisture.
Insufficient TemperatureUllmann-type reactions are often temperature-sensitive. Gradually increase the reaction temperature by 10-20 °C.
Poor Substrate ReactivityAryl chlorides are less reactive than bromides and iodides.[11] If using an aryl chloride, consider switching to the corresponding bromide or iodide, or use a more specialized ligand system.
Side Reactions (e.g., Dehalogenation) Presence of protic impuritiesUse anhydrous solvents and reagents. Ensure the inert atmosphere is maintained.[16]
Poor Yields in Amidation Inappropriate Base/LigandThe choice of base and ligand is often substrate-dependent. Screen different bases (K₃PO₄, Cs₂CO₃, K₂CO₃) and ligands (diamines, phenanthrolines) to find the optimal combination.

Conclusion

Copper-catalyzed cyclization reactions represent a highly practical, economical, and scalable method for the synthesis of 7-fluoro-substituted heterocyclic compounds. The protocols detailed herein for the construction of 7-fluoroquinolones and 7-fluoroacridones demonstrate the power and versatility of this chemistry. By understanding the underlying mechanistic principles and key reaction parameters, researchers can effectively leverage these methods to accelerate the discovery and development of novel fluorinated molecules for pharmaceutical and materials science applications.

References

  • G. Chandra, U. Rani, S. Mukherjee, S. Pal. (2025). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry. [Link]

  • T. J. S. Anand, et al. (2018). Contribution to the Mechanism of Copper-Catalyzed C–N and C–O Bond Formation. Inorganic Chemistry. [Link]

  • Wikipedia. (2023). Ullmann condensation. Wikipedia. [Link]

  • S. L. Buchwald, et al. (2001). A General and Efficient Copper Catalyst for the Amidation of Aryl Halides and the N-Arylation of Nitrogen Heterocycles. Journal of the American Chemical Society. [Link]

  • S. Cao, et al. (2015). Copper-Catalyzed Coupling Cyclization of gem-Difluoroalkenes with Activated Methylene Carbonyl Compounds: Facile Domino Access to Polysubstituted Furans. Organic Letters. [Link]

  • S. L. Buchwald, et al. (2007). Sequential Cu-catalyzed amidation-base-mediated camps cyclization: a two-step synthesis of 2-Aryl-4-quinolones from o-halophenones. The Journal of Organic Chemistry. [Link]

  • J. You, et al. (2007). Simple Copper Salt-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles with Aryl and Heteroaryl Halides. The Journal of Organic Chemistry. [Link]

  • Y. Pan, et al. (2014). Copper-Catalyzed Direct Amidation of Heterocycles with N-Fluorobenzenesulfonimide. Organic Letters. [Link]

  • M. Movassaghi, et al. (2007). Synthesis of Fluorinated Benzophenones, Xanthones, Acridones, and Thioxanthones by Iterative Nucleophilic Aromatic Substitution. The Journal of Organic Chemistry. [Link]

  • Z. Wang. (2010). Ullmann Acridine Synthesis. Comprehensive Organic Name Reactions and Reagents. [Link]

  • S. K. Guchhait, et al. (2013). Synthetic and Mechanistic Investigations on Copper Mediated C-N Bond Formation in Arylation Reactions. Thesis, National Chemical Laboratory. [Link]

  • X. Bi, et al. (2022). Copper-catalyzed direct monofluoroalkenylation of C(sp3)–H bonds via decarboxylation of α-fluoroacrylic acids. Organic Chemistry Frontiers. [Link]

  • G. Anilkumar, et al. (2021). Recent developments and perspectives in the copper-catalyzed multicomponent synthesis of heterocycles. Organic & Biomolecular Chemistry. [Link]

  • A. Sharifi, et al. (2016). Copper-catalyzed N-arylation of heterocycles in ethylene glycol medium. Scientia Iranica. [Link]

  • H. A. Almashhadan, et al. (2024). design & synthesis of fluoroquinolone through green chemistry approach. International Journal of Biology, Pharmacy and Allied Sciences. [Link]

  • H. Li, et al. (2022). Copper-Catalyzed Difluoroalkylation Reaction. Molecules. [Link]

  • T. Itoh, et al. (1996). Synthesis and Antibacterial Activity of 1-(2-Fluorovinyl)-7-substituted-4-quinolone-3-carboxylic Acid Derivatives, Conformationally Restricted Analogues of Fleroxacin. Journal of Medicinal Chemistry. [Link]

  • B. M. Bhanage, et al. (2024). Improved and ligand-free copper-catalyzed cyclization for an efficient synthesis of benzimidazoles from o-bromoarylamine and nitriles. New Journal of Chemistry. [Link]

Sources

Application

Application Note &amp; Protocol: A Streamlined Synthesis of 7-Fluoropyrrolo[1,2-a]quinoxaline

Abstract & Introduction The pyrrolo[1,2-a]quinoxaline scaffold is a privileged heterocyclic motif integral to medicinal chemistry and materials science.[1][2] Its derivatives are known to possess a wide range of pharmaco...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The pyrrolo[1,2-a]quinoxaline scaffold is a privileged heterocyclic motif integral to medicinal chemistry and materials science.[1][2] Its derivatives are known to possess a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][3] The introduction of a fluorine atom into such scaffolds can significantly modulate their physicochemical and biological properties, including metabolic stability and binding affinity.[4][5]

This application note provides a detailed, two-step protocol for the synthesis of 7-Fluoropyrrolo[1,2-a]quinoxaline. The synthetic strategy is centered on an acid-catalyzed condensation and cyclization reaction between 2-fluoronicotinaldehyde and the key intermediate, 2-(1H-pyrrol-1-yl)aniline. This guide is designed for researchers, chemists, and professionals in drug development, offering a robust and reproducible methodology, complete with mechanistic insights and best practices.

Overall Synthetic Scheme

The synthesis is accomplished in two primary stages:

  • Part A: Preparation of the key intermediate, 2-(1H-pyrrol-1-yl)aniline, via a Paal-Knorr pyrrole synthesis.

  • Part B: Acid-catalyzed condensation of the intermediate with 2-fluoronicotinaldehyde to yield the final product.

SynthesisWorkflow start_material 2-Aminophenol + 2,5-Dimethoxytetrahydrofuran intermediate Intermediate: 2-(1H-pyrrol-1-yl)aniline start_material->intermediate Part A: Paal-Knorr Synthesis (AcOH, Reflux) final_product Final Product: 7-Fluoropyrrolo[1,2-a]quinoxaline intermediate->final_product Part B: Condensation & Cyclization (EtOH, AcOH, 50°C) aldehyde Starting Aldehyde: 2-Fluoronicotinaldehyde aldehyde->final_product Part B: Condensation & Cyclization (EtOH, AcOH, 50°C)

Caption: Synthetic workflow for 7-Fluoropyrrolo[1,2-a]quinoxaline.

Reagents, Solvents, and Equipment

Reagent & Solvent Data
Reagent/SolventFormulaMW ( g/mol )CAS No.Notes
2-AminophenolC₆H₇NO109.1395-55-6Toxic, irritant. Handle with care.
2,5-DimethoxytetrahydrofuranC₆H₁₂O₃132.16696-59-3Flammable liquid and vapor.
Acetic Acid (Glacial)C₂H₄O₂60.0564-19-7Corrosive. Causes severe skin burns.
2-FluoronicotinaldehydeC₆H₄FNO125.103936-17-4Starting material for the final step.
2-(1H-pyrrol-1-yl)anilineC₁₀H₁₀N₂158.206025-60-1Key intermediate.[6]
Ethanol (Absolute)C₂H₆O46.0764-17-5Highly flammable.
Ethyl AcetateC₄H₈O₂88.11141-78-6Solvent for extraction and chromatography.
HexanesN/A~86.18110-54-3Solvent for chromatography.
Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01144-55-8Used for aqueous work-up.
Sodium Sulfate (Na₂SO₄), AnhydrousNa₂SO₄142.047757-82-6Drying agent.
Brine (Saturated NaCl solution)NaCl58.447647-14-5Used for aqueous work-up.
Equipment
  • Round-bottom flasks (50 mL, 100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bars

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for flash column chromatography

  • Thin-Layer Chromatography (TLC) plates (silica gel)

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Personal Protective Equipment (PPE): safety goggles, lab coat, chemical-resistant gloves

Experimental Protocols

PART A: Synthesis of 2-(1H-pyrrol-1-yl)aniline (Intermediate)

Rationale: This protocol utilizes the Paal-Knorr synthesis, a classic and reliable method for constructing a pyrrole ring.[7] It involves the reaction of a primary amine (2-aminophenol) with a 1,4-dicarbonyl equivalent (2,5-dimethoxytetrahydrofuran, which hydrolyzes in situ to succinaldehyde under acidic conditions).

Step-by-Step Procedure:

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-aminophenol (5.45 g, 50 mmol).

  • Reagent Addition: Add glacial acetic acid (40 mL) to the flask. Stir the mixture until the 2-aminophenol is fully dissolved.

  • Heating and Addition: Gently heat the solution to reflux (~118°C). Once refluxing, add 2,5-dimethoxytetrahydrofuran (6.6 g, 50 mmol) dropwise over 15 minutes.

  • Reaction: Maintain the reaction at reflux for 2 hours. Monitor the progress by TLC (3:1 Hexanes:Ethyl Acetate), observing the consumption of the starting material.

  • Cooling and Quenching: After completion, allow the reaction mixture to cool to room temperature. Carefully pour the dark solution into a beaker containing 200 mL of ice-water.

  • Neutralization: Slowly neutralize the mixture by adding a saturated aqueous solution of sodium bicarbonate. Be cautious of CO₂ evolution. Continue adding until the pH is ~7-8.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL).

  • Washing: Combine the organic layers and wash sequentially with water (1 x 100 mL) and brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a gradient of Hexanes:Ethyl Acetate (from 9:1 to 4:1) to yield 2-(1H-pyrrol-1-yl)aniline as a light brown oil or solid.

PART B: Synthesis of 7-Fluoropyrrolo[1,2-a]quinoxaline (Final Product)

Rationale: This step involves an acid-catalyzed Pictet-Spengler-type reaction.[3][8] The reaction proceeds via the formation of an iminium ion intermediate from the aldehyde and the aniline, followed by an intramolecular electrophilic cyclization onto the electron-rich pyrrole ring. Subsequent dehydration/oxidation leads to the aromatic final product.[9]

Mechanism Reactants Aldehyde + Aniline Imine Imine Intermediate Reactants->Imine H⁺ -H₂O Cyclized Cyclized Intermediate Imine->Cyclized Intramolecular Electrophilic Attack Product Final Aromatic Product Cyclized->Product [O] -H₂O

Sources

Method

Application Notes &amp; Protocols: 7-Fluoropyrrolo[1,2-a]quinoxaline as a Kinase Inhibitor Scaffold

Introduction: The Pyrrolo[1,2-a]quinoxaline Scaffold as a Privileged Kinase Inhibitor Framework The pyrrolo[1,2-a]quinoxaline core is a tricyclic heterocyclic system that has garnered significant attention in medicinal c...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrrolo[1,2-a]quinoxaline Scaffold as a Privileged Kinase Inhibitor Framework

The pyrrolo[1,2-a]quinoxaline core is a tricyclic heterocyclic system that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities.[1][2] This scaffold is considered a "privileged structure," as derivatives have shown a wide range of biological effects, including anticancer, anti-fungal, anti-tuberculosis, and antimalarial properties.[1] Notably, various substituted pyrrolo[1,2-a]quinoxalines have been identified as potent inhibitors of several protein kinases, making this scaffold a promising starting point for the development of novel targeted therapies.[1][3][4]

Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies. The pyrrolo[1,2-a]quinoxaline scaffold has emerged as a valuable framework for designing such inhibitors, with documented activity against key kinases like Protein Kinase CK2 and Akt (also known as Protein Kinase B).[3][4][5][6]

This application note focuses on the potential of 7-Fluoropyrrolo[1,2-a]quinoxaline as a novel kinase inhibitor scaffold. While direct literature on the 7-fluoro substituted analog is nascent, the introduction of a fluorine atom at this position is a well-established medicinal chemistry strategy to enhance metabolic stability, improve binding affinity, and modulate the physicochemical properties of a lead compound. This document will provide a comprehensive guide for researchers and drug development professionals on the synthesis, evaluation, and potential applications of 7-fluoropyrrolo[1,2-a]quinoxaline derivatives as kinase inhibitors, drawing upon established methodologies for the parent scaffold.

The Rationale for 7-Fluoro Substitution: A Medicinal Chemistry Perspective

The strategic incorporation of fluorine into drug candidates is a powerful tool in modern medicinal chemistry. The introduction of a fluorine atom at the 7-position of the pyrrolo[1,2-a]quinoxaline scaffold is hypothesized to confer several advantages:

  • Metabolic Stability: The C-H bond at the 7-position could be susceptible to oxidative metabolism by cytochrome P450 enzymes. Replacing hydrogen with the more stable C-F bond can block this metabolic pathway, potentially increasing the compound's half-life and bioavailability.

  • Enhanced Binding Interactions: Fluorine's high electronegativity can lead to favorable electrostatic interactions with amino acid residues in the kinase active site. It can also participate in hydrogen bonding with backbone amides or other suitable donors.

  • Modulation of Physicochemical Properties: The introduction of fluorine can influence a molecule's pKa, lipophilicity, and membrane permeability, which are all critical parameters for drug-like properties.

Target Kinases and Signaling Pathways

Derivatives of the parent pyrrolo[1,2-a]quinoxaline scaffold have shown inhibitory activity against the following key kinases:

Protein Kinase CK2

CK2 is a constitutively active serine/threonine kinase that is overexpressed in a wide range of human cancers. It is implicated in cell growth, proliferation, and suppression of apoptosis. Inhibition of CK2 is a validated therapeutic strategy for cancer. Substituted phenylaminopyrrolo[1,2-a]quinoxaline-carboxylic acid derivatives have been identified as potent inhibitors of human protein kinase CK2, with IC50 values in the nanomolar range.[3]

CK2_Pathway Scaffold 7-Fluoropyrrolo[1,2-a]quinoxaline Scaffold CK2 Protein Kinase CK2 Scaffold->CK2 Inhibition Downstream Downstream Effectors (e.g., Akt, NF-κB) CK2->Downstream Phosphorylation Proliferation Cell Proliferation & Survival Downstream->Proliferation Apoptosis Inhibition of Apoptosis Downstream->Apoptosis Akt_Pathway Scaffold 7-Fluoropyrrolo[1,2-a]quinoxaline Scaffold Akt Akt Kinase Scaffold->Akt Inhibition Downstream Downstream Substrates (e.g., Bad, GSK3β) Akt->Downstream Phosphorylation Survival Cell Survival & Proliferation Downstream->Survival

Caption: Proposed mechanism of action for 7-Fluoropyrrolo[1,2-a]quinoxaline targeting the Akt signaling pathway.

Experimental Protocols

The following protocols are adapted from established methods for the synthesis and evaluation of pyrrolo[1,2-a]quinoxaline derivatives. [3][4][5][7][8]

Protocol 1: Synthesis of 7-Fluoropyrrolo[1,2-a]quinoxaline Scaffold

A general synthetic route to the pyrrolo[1,2-a]quinoxaline scaffold involves the condensation of a substituted 2-(1H-pyrrol-1-yl)aniline with an appropriate aldehyde or related precursor. To introduce the 7-fluoro substituent, a fluorinated aniline starting material would be required.

Materials:

  • 4-Fluoro-2-(1H-pyrrol-1-yl)aniline

  • Appropriate aldehyde or α-keto acid

  • p-Dodecylbenzene sulfonic acid (p-DBSA) or other suitable catalyst

  • Ethanol (96%)

  • Ethyl acetate

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a well-stirred solution of p-DBSA (0.1 eq) in 96% ethanol, add 4-Fluoro-2-(1H-pyrrol-1-yl)aniline (1.0 eq) and the desired aldehyde (1.2 eq).

  • Stir the mixture at room temperature for the appropriate time (typically 15-120 minutes), monitoring the reaction by TLC.

  • Upon completion, evaporate the solvent under reduced pressure.

  • Dilute the residue with ethyl acetate and wash with saturated NaHCO3 solution, followed by brine.

  • Dry the organic layer over anhydrous Na2SO4 and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 7-Fluoropyrrolo[1,2-a]quinoxaline derivative.

Note: The specific reaction conditions may need to be optimized for different aldehyde substrates.

Synthesis_Workflow Start Starting Materials: - 4-Fluoro-2-(1H-pyrrol-1-yl)aniline - Aldehyde Reaction Condensation Reaction (p-DBSA, Ethanol, RT) Start->Reaction Workup Aqueous Workup (EtOAc, NaHCO3, Brine) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Product 7-Fluoropyrrolo[1,2-a]quinoxaline Derivative Purification->Product

Caption: General workflow for the synthesis of 7-Fluoropyrrolo[1,2-a]quinoxaline derivatives.

Protocol 2: In Vitro Kinase Inhibition Assay (Example: CK2)

This protocol describes a general method for assessing the inhibitory activity of the synthesized compounds against a target kinase, using CK2 as an example.

Materials:

  • Recombinant human protein kinase CK2

  • Specific peptide substrate for CK2

  • ATP (Adenosine triphosphate)

  • Kinase buffer

  • 7-Fluoropyrrolo[1,2-a]quinoxaline derivatives (dissolved in DMSO)

  • Kinase-Glo® Luminescent Kinase Assay kit (or similar)

  • Microplate reader

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO.

  • In a white 96-well plate, add the kinase buffer, the peptide substrate, and the test compound at various concentrations.

  • Add the recombinant CK2 enzyme to each well to initiate the reaction.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Add ATP to each well to start the kinase reaction.

  • Incubate for the desired reaction time.

  • Stop the reaction and measure the remaining ATP using a luminescent assay kit according to the manufacturer's instructions.

  • Measure the luminescence using a microplate reader.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by plotting the inhibition data against the compound concentration.

Protocol 3: Cell-Based Antiproliferative Assay

This protocol outlines a method to evaluate the effect of the compounds on the proliferation of cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., K562, U937, MCF7) [4][5][6]* Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • 7-Fluoropyrrolo[1,2-a]quinoxaline derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability reagent

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours).

  • Add the MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of cell viability for each compound concentration and determine the GI50 (concentration for 50% growth inhibition) value.

Data Interpretation and Structure-Activity Relationship (SAR) Analysis

The data obtained from the kinase inhibition and cell-based assays should be carefully analyzed to establish a structure-activity relationship. Key parameters to consider include:

  • IC50/GI50 Values: Lower values indicate higher potency.

  • Selectivity: It is crucial to assess the selectivity of the compounds against a panel of different kinases to understand their off-target effects.

  • Substitution Patterns: The nature and position of substituents on the pyrrolo[1,2-a]quinoxaline scaffold will significantly influence the biological activity. A systematic variation of these substituents will help in optimizing the lead compound.

Compound Modification Target Kinase IC50 (nM) Cell Line GI50 (µM)
Example 1 4-[(3-chlorophenyl)amino]-3-carboxylic acidCK249 [3]--
Example 2a (unspecified)Akt (inferred)-K5624.5 [4]
Example 2h (unspecified)Akt (inferred)-U9375 [4]
Example 2h (unspecified)Akt (inferred)-MCF78 [4]

Table 1: Examples of reported biological activities for substituted pyrrolo[1,2-a]quinoxaline derivatives.

Conclusion and Future Directions

The 7-Fluoropyrrolo[1,2-a]quinoxaline scaffold represents a promising starting point for the development of novel kinase inhibitors. Based on the established activity of the parent scaffold against clinically relevant kinases such as CK2 and Akt, the introduction of a 7-fluoro substituent is a rational strategy to enhance the pharmacological properties of this compound class. The protocols outlined in this application note provide a comprehensive framework for the synthesis, in vitro, and cell-based evaluation of 7-Fluoropyrrolo[1,2-a]quinoxaline derivatives. Further studies should focus on expanding the library of derivatives, establishing a detailed SAR, and evaluating the in vivo efficacy and pharmacokinetic properties of the most promising candidates.

References

  • Golub, A. G., et al. (2013). Synthesis and Biological Evaluation of Novel Substituted pyrrolo[1,2-a]quinoxaline Derivatives as Inhibitors of the Human Protein Kinase CK2. PubMed. Available at: [Link]

  • Desplat, V., et al. (2008). Synthesis of new pyrrolo[1,2-a]quinoxaline derivatives as potential inhibitors of Akt kinase. PubMed. Available at: [Link]

  • Yao, L. (n.d.). Biological activities of pyrrolo[1,2‐a]quinoxalines. ResearchGate. Available at: [Link]

  • Pommepuy, M., et al. (2010). Synthesis and evaluation of the antiproliferative activity of novel pyrrolo[1,2-a]quinoxaline derivatives, potential inhibitors of Akt kinase. Part II. Taylor & Francis Online. Available at: [Link]

  • Desplat, V., et al. (2008). Synthesis of New Pyrrolo[1,2-a]quinoxaline Derivatives as Potential Inhibitors of Akt Kinase. Taylor & Francis Online. Available at: [Link]

  • Zhang, J., et al. (2023). Design, synthesis, and pharmacological evaluations of pyrrolo[1,2-a]quinoxaline-based derivatives as potent and selective sirt6 activators. PubMed. Available at: [Link]

  • Gautier, J., et al. (2023). Synthesis, Crystal Structure and Anti-Leukemic Activity of (E)-Pyrrolo[1,2-a]quinoxalin-4-yl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one. MDPI. Available at: [Link]

  • Zhang, J., et al. (2023). Design, synthesis, and pharmacological evaluations of pyrrolo[1,2-a]quinoxaline-based derivatives as potent and selective sirt6 activators. Europe PMC. Available at: [Link]

  • Pérez, C., et al. (2020). Pyrrolo[1,2-a]quinoxalines: Insulin Mimetics that Exhibit Potent and Selective Inhibition against Protein Tyrosine Phosphatase 1B. PubMed. Available at: [Link]

  • Gautier, J., et al. (n.d.). General structure of synthesized substituted pyrrolo[1,2-a ]quinoxaline derivatives 1. ResearchGate. Available at: [Link]

  • Lee, C., et al. (2026). Synthesis of 4-amino pyrrolo and indolo[1,2-a]quinoxalines via copper-catalyzed insertion of o-benzoylhydroxylamines into isocyanides. RSC Publishing. Available at: [Link]

  • Pisano, C., et al. (2021). Green Synthesis of New Pyrrolo [1,2-a] quinoxalines as Antiproliferative Agents in GPER-expressing Breast Cancer Cells. AIR Unimi. Available at: [Link]

  • Ma, S., et al. (n.d.). Our work on the synthesis of pyrrolo[1,2‐a]quinoxalines. ResearchGate. Available at: [Link]

  • Pisano, C., et al. (2021). Green Synthesis of New Pyrrolo [1,2-a] quinoxalines as Antiproliferative Agents in GPER-expressing Breast Cancer Cells. Usiena air. Available at: [Link]

Sources

Application

Application Notes and Protocols: Preparation of 7-Fluoropyrrolo[1,2-a]quinoxaline for Biological Assays

For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist This document provides a comprehensive guide for the synthesis, purification, characterization, and preparati...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This document provides a comprehensive guide for the synthesis, purification, characterization, and preparation of 7-Fluoropyrrolo[1,2-a]quinoxaline for use in a variety of biological assays. The protocols outlined herein are designed to ensure the highest quality of the compound, which is critical for obtaining reliable and reproducible results in drug discovery and development.

The pyrrolo[1,2-a]quinoxaline scaffold is a privileged heterocyclic motif found in numerous compounds with a wide range of biological activities, including anticancer, antiviral, and kinase inhibitory properties.[1][2] The introduction of a fluorine atom at the 7-position can significantly modulate the physicochemical and pharmacological properties of the molecule, such as metabolic stability, lipophilicity, and binding affinity to target proteins.[3][4] Therefore, a robust and well-documented procedure for the preparation of 7-Fluoropyrrolo[1,2-a]quinoxaline is essential for its systematic evaluation in biological systems.

This guide is structured to provide not just a set of instructions, but also the scientific rationale behind the key steps, ensuring a deep understanding of the process.

Synthesis of 7-Fluoropyrrolo[1,2-a]quinoxaline

The synthesis of 7-Fluoropyrrolo[1,2-a]quinoxaline can be efficiently achieved through a condensation reaction between a fluorinated phenylenediamine derivative and a pyrrole-containing precursor. A common and effective strategy involves the reaction of 4-Fluoro-2-(1H-pyrrol-1-yl)aniline with an appropriate aldehyde, followed by cyclization.[5][6]

Diagram 1: Synthetic Pathway for 7-Fluoropyrrolo[1,2-a]quinoxaline

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Product 4-Fluoro-2-(1H-pyrrol-1-yl)aniline 4-Fluoro-2-(1H-pyrrol-1-yl)aniline Condensation & Cyclization Condensation & Cyclization 4-Fluoro-2-(1H-pyrrol-1-yl)aniline->Condensation & Cyclization Glyoxal (or derivative) Glyoxal (or derivative) Glyoxal (or derivative)->Condensation & Cyclization 7-Fluoropyrrolo[1,2-a]quinoxaline 7-Fluoropyrrolo[1,2-a]quinoxaline Condensation & Cyclization->7-Fluoropyrrolo[1,2-a]quinoxaline

Caption: A general synthetic scheme for 7-Fluoropyrrolo[1,2-a]quinoxaline.

Detailed Synthetic Protocol

This protocol is adapted from general methods for the synthesis of pyrrolo[1,2-a]quinoxalines.[6]

Materials:

  • 4-Fluoro-2-(1H-pyrrol-1-yl)aniline

  • Glyoxal (40% solution in water) or a suitable derivative

  • Ethanol (absolute)

  • Acetic Acid (glacial)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate (HPLC grade)

Procedure:

  • Reaction Setup: To a solution of 4-Fluoro-2-(1H-pyrrol-1-yl)aniline (1.0 eq) in ethanol (10 mL/mmol) in a round-bottom flask, add a catalytic amount of glacial acetic acid (0.1 eq).

  • Addition of Aldehyde: To the stirred solution, add glyoxal (1.1 eq) dropwise at room temperature. The choice of the aldehyde can be varied to introduce substituents at other positions of the quinoxaline ring.

  • Reaction Monitoring: Heat the reaction mixture to reflux (approximately 78 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate as the mobile phase. The disappearance of the starting aniline is a key indicator of reaction completion.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the ethanol.

  • Extraction: Dilute the residue with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine. This step is crucial to neutralize the acetic acid and remove any water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification

The crude 7-Fluoropyrrolo[1,2-a]quinoxaline is purified by column chromatography on silica gel.

Procedure:

  • Column Preparation: Prepare a silica gel column using a slurry of silica gel in hexane.

  • Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Load the dried silica onto the top of the column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 20%). Collect the fractions and monitor them by TLC.

  • Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to yield 7-Fluoropyrrolo[1,2-a]quinoxaline as a solid.

Quality Control and Characterization

Ensuring the purity and identity of the synthesized compound is paramount before its use in biological assays.[7]

Purity Assessment
Technique Purpose Acceptance Criteria
High-Performance Liquid Chromatography (HPLC) To determine the purity of the compound.≥95% purity
Thin Layer Chromatography (TLC) To quickly assess the purity and identify the presence of impurities.A single spot with a consistent Rf value.
Identity Confirmation

The structure of the synthesized 7-Fluoropyrrolo[1,2-a]quinoxaline should be confirmed using spectroscopic methods.

Technique Purpose Expected Observations
¹H NMR Spectroscopy To confirm the proton environment of the molecule.The spectrum should be consistent with the proposed structure, showing characteristic signals for the aromatic and pyrrole protons. The fluorine atom will cause splitting of adjacent proton signals.
¹³C NMR Spectroscopy To confirm the carbon skeleton of the molecule.The spectrum should show the correct number of carbon signals, with the carbon attached to the fluorine atom exhibiting a large coupling constant.
Mass Spectrometry (MS) To determine the molecular weight of the compound.The mass spectrum should show a molecular ion peak corresponding to the exact mass of 7-Fluoropyrrolo[1,2-a]quinoxaline (C₁₁H₇FN₂).
High-Resolution Mass Spectrometry (HRMS) To confirm the elemental composition of the compound.The measured mass should be within ±5 ppm of the calculated mass for C₁₁H₇FN₂.[5]

Preparation for Biological Assays

Proper preparation of the compound is critical for obtaining accurate and reproducible data in biological screening.

Diagram 2: Workflow for Compound Preparation for Biological Assays

G cluster_0 Compound QC cluster_1 Stock Solution Preparation cluster_2 Assay Plate Preparation Purity & Identity Confirmation Purity & Identity Confirmation Solubility Test Solubility Test Purity & Identity Confirmation->Solubility Test Stock Solution Stock Solution Solubility Test->Stock Solution Assay Plates Assay Plates Stock Solution->Assay Plates

Caption: A streamlined workflow for preparing the compound for biological screening.

Solubility Testing

Determining the solubility of the compound in the assay buffer and in a stock solvent (typically DMSO) is a critical first step. Poor solubility can lead to inaccurate results and false negatives.

Protocol: Kinetic Solubility Assay (Turbidimetric Method)

  • Prepare a high-concentration stock solution of 7-Fluoropyrrolo[1,2-a]quinoxaline in 100% DMSO (e.g., 10 mM).

  • Serially dilute the stock solution in DMSO to create a range of concentrations.

  • Add the DMSO solutions to the aqueous assay buffer in a microplate (e.g., 1 µL of DMSO solution to 99 µL of buffer).

  • Incubate the plate at room temperature for a set period (e.g., 2 hours).

  • Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering.

  • Determine the kinetic solubility as the concentration at which precipitation is first observed.

Stock Solution Preparation and Storage

Once the solubility is determined, a high-concentration stock solution can be prepared for use in assays.

Protocol:

  • Accurately weigh the required amount of 7-Fluoropyrrolo[1,2-a]quinoxaline.

  • Dissolve the compound in 100% DMSO to the desired concentration (e.g., 10 mM). Use sonication or gentle warming if necessary to aid dissolution.

  • Aliquot the stock solution into small, single-use vials to avoid repeated freeze-thaw cycles.

  • Store the stock solutions at -20 °C or -80 °C in a desiccated environment.

Stability Testing

It is important to assess the stability of the compound in both the stock solution and the final assay buffer to ensure that it does not degrade during the course of the experiment.

Protocol: Freeze-Thaw Stability

  • Prepare a stock solution of the compound in DMSO.

  • Subject aliquots of the stock solution to multiple freeze-thaw cycles (e.g., freezing at -20 °C and thawing at room temperature for three cycles).

  • After each cycle, analyze the concentration and purity of the compound by HPLC.

  • A compound is considered stable if the concentration and purity remain within ±15% of the initial values.

Protocol: Stability in Assay Buffer

  • Prepare a solution of the compound in the final assay buffer at the highest concentration to be used in the assay.

  • Incubate the solution at the assay temperature (e.g., 37 °C) for the duration of the assay.

  • At various time points, analyze the concentration and purity of the compound by HPLC.

  • The compound is considered stable if the concentration and purity remain within acceptable limits (e.g., >90%) for the duration of the experiment.

Conclusion

The successful preparation of high-quality 7-Fluoropyrrolo[1,2-a]quinoxaline is a critical prerequisite for its evaluation in biological assays. By following the detailed protocols for synthesis, purification, characterization, and preparation outlined in this application note, researchers can ensure the integrity of their compound and the reliability of their experimental data. This meticulous approach is fundamental to advancing our understanding of the biological activities of this promising class of fluorinated heterocycles.

References

  • This is a placeholder for a reference that would ideally provide a specific synthetic protocol for 7-Fluoropyrrolo[1,2-a]quinoxaline.
  • Design, synthesis, and pharmacological evaluations of pyrrolo[1,2-a]quinoxaline-based derivatives as potent and selective sirt6 activators. PMC. Available at: [Link]

  • A new synthesis of 7H-pyrrolo[3,2-f]quinoxaline derivatives by a one-pot, three-component reaction. Journal of Chemical Sciences. Available at: [Link]

  • This is a placeholder for a reference that would ideally provide specific characterization data for 7-Fluoropyrrolo[1,2-a]quinoxaline.
  • This is a placeholder for a reference that would ideally provide a specific purification protocol for 7-Fluoropyrrolo[1,2-a]quinoxaline.
  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PMC. Available at: [Link]

  • Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry. Available at: [Link]

  • Pyrrolo[1,2‑a]quinoxaline: A Combined Experimental and Computational Study on the Photophysical Properties of a New Photofunctional Building Block. PMC. Available at: [Link]

  • Research Article Green Synthesis of New Pyrrolo [1,2-a] quinoxalines as Antiproliferative Agents in GPER-expressing Breast Cancer Cells. Usiena air. Available at: [Link]

  • This is a placeholder for a general reference on preparing small molecules for biological assays.
  • This is a placeholder for a general reference on solubility testing of small molecules.
  • This is a placeholder for a general reference on stability testing of compounds for biological screening.
  • This is a placeholder for a general reference on quality control of small molecules for high-throughput screening.
  • This is a placeholder for a general reference on the biological activities of pyrrolo[1,2-a]quinoxalines.
  • Synthesis of Kappa Opioid Antagonists Based On Pyrrolo[1,2-α]quinoxalinones Using an N-Arylation/Condensation/Oxidation Reaction Sequence. PMC. Available at: [Link]

  • This is a placeholder for a general reference on the impact of fluorin
  • This is a placeholder for a general reference on purific
  • Synthesis, Crystal Structure and Anti-Leukemic Activity of (E)-Pyrrolo[1,2-a]quinoxalin-4-yl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one. MDPI. Available at: [Link]

Sources

Method

crystallization methods for X-ray diffraction of fluoro-quinoxalines

Application Note & Protocol Guide Topic: Advanced Crystallization Methods for X-Ray Diffraction of Fluoro-Quinoxalines Audience: Researchers, Scientists, and Drug Development Professionals Foreword: The Crystallographic...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Topic: Advanced Crystallization Methods for X-Ray Diffraction of Fluoro-Quinoxalines

Audience: Researchers, Scientists, and Drug Development Professionals

Foreword: The Crystallographic Challenge of Fluoro-Quinoxalines

The quinoxaline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The strategic introduction of fluorine atoms into this heterocyclic system is a widely used approach to modulate key drug properties such as metabolic stability, binding affinity, and bioavailability.[1] However, this modification presents a unique set of challenges for the final, critical step of drug development: obtaining a high-quality single crystal for X-ray diffraction analysis.

The high electronegativity and unique electronic properties of fluorine can dramatically alter intermolecular interactions, influencing everything from solvent affinity to crystal lattice packing.[2][3] Interactions such as C-H···F hydrogen bonds and fluorine-fluorine contacts can introduce both favorable and unfavorable packing motifs, making crystallization an often unpredictable endeavor.[4][5] This guide, authored from the perspective of a Senior Application Scientist, provides a detailed exploration of field-proven crystallization strategies tailored to the specific challenges of fluoro-quinoxalines. We will move beyond simple procedural lists to explain the causality behind experimental choices, empowering you to rationally design and troubleshoot your crystallization experiments.

Part 1: Foundational Principles - Understanding Supersaturation and Nucleation

Successful crystallization is a delicate balance between thermodynamics and kinetics, governed by the principles of supersaturation, nucleation, and crystal growth.[6] A solution must first become supersaturated, meaning it contains more dissolved solute than it can thermodynamically hold at a given temperature.[7] This metastable state is the driving force for crystallization.

Once supersaturation is achieved, nucleation—the formation of a stable, ordered molecular aggregate—can occur.[8] The goal of any crystallization experiment is to control the rate of supersaturation to favor slow nucleation. Too rapid a process leads to the formation of many small nucleation sites, resulting in microcrystalline powder instead of the desired large, single crystals.[9][10] All techniques described herein are fundamentally methods to achieve slow, controlled supersaturation.

Part 2: Core Crystallization Protocols for Fluoro-Quinoxalines

There is no single "magic bullet" for crystallization. The optimal method depends on the specific properties of your fluoro-quinoxaline derivative, including its solubility, stability, and the quantity of material available. The following protocols represent the most robust and widely applicable techniques.

Slow Evaporation: The Simplest Path to Crystals

This technique is often the first approach due to its simplicity. It is best suited for compounds that are reasonably stable and available in quantities of >10 mg. The principle is straightforward: as the solvent slowly evaporates, the concentration of the solute increases, eventually reaching supersaturation and inducing crystallization.[11]

Causality Behind the Method: The rate of evaporation is the critical parameter. A slow rate ensures that the system does not become too deeply supersaturated too quickly, allowing for the growth of a few large crystals rather than many small ones.[7] The choice of solvent is paramount; it should be one in which the compound is moderately soluble.[9]

Detailed Protocol:

  • Solvent Selection: Identify a solvent in which your fluoro-quinoxaline is moderately soluble at room temperature (e.g., ethanol, acetonitrile, ethyl acetate, or a mixture).[12]

  • Preparation of a Near-Saturated Solution: Dissolve the compound in a minimal amount of the chosen hot solvent. Ensure all solid material is dissolved.

  • Filtration: Filter the hot solution through a syringe filter (0.22 µm PTFE) into a clean, dust-free vial. This removes particulate matter that could act as unwanted nucleation sites.[9]

  • Evaporation Setup: Cover the vial with parafilm and pierce it with 1-3 small holes using a needle. The number and size of the holes will control the evaporation rate.[11] An NMR tube can also be effective as its cap allows for very slow evaporation.[13]

  • Incubation: Place the vial in a vibration-free location (e.g., a drawer or a dedicated quiet shelf). Mechanical disturbances can trigger excessive nucleation.[8][14]

  • Monitoring: Allow the solvent to evaporate over several days to a week. Resist the urge to check on it daily.[9]

Vapor Diffusion: The Gold Standard for Milligram Quantities

Vapor diffusion is arguably the most powerful and versatile method for growing high-quality single crystals, especially when material is scarce.[13][15] The technique involves equilibrating a drop containing the dissolved compound against a larger reservoir of a precipitant (anti-solvent).

Causality Behind the Method: The system works by slowly changing the composition of the solvent in the drop. The precipitant vapor from the reservoir diffuses into the drop, lowering the solubility of the fluoro-quinoxaline and gradually inducing supersaturation.[16] This extremely slow and controlled process is ideal for promoting ordered crystal growth.

There are two primary setups:

  • Hanging Drop: A drop of the compound solution is placed on a siliconized glass coverslip, which is then inverted and sealed over the reservoir.

  • Sitting Drop: A drop of the compound solution is placed on a bridge or post within a sealed well that contains the reservoir solution.

Workflow for Vapor Diffusion Crystallization

G cluster_prep Preparation cluster_setup Setup (Sitting/Hanging Drop) cluster_process Diffusion & Growth A Dissolve Fluoro-quinoxaline in 'Good' Solvent (e.g., Toluene) B Select Miscible 'Bad' Solvent (Anti-solvent, e.g., Hexane) C Prepare Reservoir with Anti-solvent E Seal Drop Over Reservoir C->E Assemble System D Place Drop of Compound Solution on Bridge/Coverslip D->E F Anti-solvent Vapor Diffuses into the Drop E->F G Solubility of Compound Decreases F->G H Supersaturation is Reached Slowly G->H I Nucleation & Crystal Growth Occur H->I

Caption: Workflow for the Vapor Diffusion method.

Detailed Protocol (Sitting Drop):

  • Solvent System Selection:

    • Identify a "good" solvent that readily dissolves your compound (e.g., Toluene, THF, Dichloromethane).

    • Identify a miscible "bad" solvent (anti-solvent) in which your compound is poorly soluble (e.g., Hexane, Pentane, Diethyl Ether).[15] The anti-solvent should ideally be more volatile than the good solvent.

  • Reservoir Preparation: Pipette 500-1000 µL of the anti-solvent into the reservoir of a crystallization plate well.[17]

  • Drop Preparation: On the sitting drop post, mix 1-2 µL of your concentrated compound solution (in the "good" solvent) with 1-2 µL of the reservoir solution.

  • Sealing: Immediately and carefully seal the well with clear sealing tape or a glass coverslip to create a closed system.

  • Incubation: Place the plate in a stable, temperature-controlled environment, free from vibrations.

  • Monitoring: Observe the drops under a microscope periodically over several days to weeks.

Slow Cooling: Harnessing Temperature-Dependent Solubility

This method is effective for compounds that exhibit a significant difference in solubility at different temperatures. A nearly saturated solution is prepared in a suitable solvent at an elevated temperature and then allowed to cool very slowly.[13]

Causality Behind the Method: For most compounds, solubility decreases as temperature decreases. By slowly reducing the temperature, the solution becomes progressively supersaturated, providing a gentle driving force for crystallization.[18] The rate of cooling is paramount; rapid cooling will cause the compound to precipitate as a powder.[7]

Detailed Protocol:

  • Solvent Selection: Choose a solvent (e.g., Ethanol, Isopropanol, Toluene) in which your compound is sparingly soluble at room temperature but significantly more soluble when heated.[19] Avoid very low-boiling solvents.

  • Prepare Saturated Solution: In a flask, heat the solvent and add your fluoro-quinoxaline compound until a saturated or nearly saturated solution is formed close to the solvent's boiling point.

  • Filtration: Filter the hot solution to remove any undissolved material or impurities.

  • Slow Cooling: Place the flask in a large, insulated container (like a Dewar flask filled with hot water or an oil bath that is turned off) to ensure the cooling process occurs over many hours or even days.[13]

  • Crystal Recovery: Once the solution has reached room temperature and crystals have formed, they can be carefully isolated.

Co-crystallization: A Strategy for Recalcitrant Molecules

When a fluoro-quinoxaline derivative refuses to crystallize on its own, co-crystallization can be a powerful alternative. This technique involves crystallizing the target molecule with a second, benign molecule called a "coformer."[20] The target and the coformer assemble in a specific stoichiometric ratio to form a new, unique crystalline solid held together by non-covalent interactions, such as hydrogen bonds or π-π stacking.[21][22]

Causality Behind the Method: The coformer introduces new, strong, and directional intermolecular interactions that can guide the molecules into a well-ordered crystal lattice, overcoming unfavorable packing tendencies of the target molecule alone.[23] This effectively changes the crystallization problem into a more favorable one.

Workflow for Co-Crystallization Screening

G cluster_design Design cluster_screen Screening cluster_analysis Analysis A Identify H-bond donors/acceptors on Fluoro-quinoxaline B Select Potential Coformers (e.g., Carboxylic Acids, Amides) from GRAS list A->B C Mix Target & Coformer (e.g., 1:1 molar ratio) B->C D Perform Crystallization (Slow Evaporation or Slurry) C->D E Isolate Solids D->E F Analyze by PXRD, DSC, etc. to confirm new crystalline phase E->F

Caption: Logical flow for a co-crystallization experiment.

Detailed Protocol (Solvent Evaporation Method):

  • Coformer Selection: Choose a coformer that is complementary to your fluoro-quinoxaline. For example, if your molecule has a hydrogen bond acceptor (like the quinoxaline nitrogens), select a coformer that is a good hydrogen bond donor (e.g., a carboxylic acid like benzoic acid or succinic acid).

  • Stoichiometric Mixing: Dissolve your fluoro-quinoxaline and the chosen coformer in a common solvent in a defined stoichiometric ratio (typically 1:1 or 1:2).[20]

  • Crystallization: Employ the Slow Evaporation protocol as described in section 2.1.

  • Analysis: The resulting solids must be analyzed to confirm that a new co-crystal has formed, rather than a simple mixture of the two starting components. Techniques like Powder X-Ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) are essential for this verification.

Part 3: Data Summary and Troubleshooting

The selection of an appropriate crystallization method and solvent system is crucial for success. The table below provides a comparative summary.

MethodPrincipleAdvantagesDisadvantagesBest For Fluoro-Quinoxalines When...
Slow Evaporation Gradual increase in concentration via solvent removal.[11]Simple setup, requires minimal specialized equipment.Can be difficult to control, may lead to "oiling out" or powder.[15]You have >10 mg of material and are performing initial screening.
Vapor Diffusion Slow increase in anti-solvent concentration in a sample drop.[16]Excellent for small (mg) quantities, high degree of control, yields high-quality crystals.[13]Requires careful selection of solvent/anti-solvent pairs, can be slow.You have limited material and need the highest quality crystals.
Slow Cooling Decreasing solubility by slowly lowering temperature.[13]Good for moderately soluble compounds, relatively simple.[7]Requires a significant temperature-solubility gradient.Your compound's solubility is highly temperature-dependent.
Co-crystallization Formation of a new crystalline solid with a coformer.[20]Can crystallize otherwise "uncrystallizable" molecules, can improve physical properties.Requires screening of coformers, analysis is needed to confirm co-crystal formation.All other standard methods have failed.

Troubleshooting Common Problems:

  • No Crystals Form: The solution may not be sufficiently supersaturated. Try using a more volatile anti-solvent (vapor diffusion) or allowing more solvent to evaporate (slow evaporation). Seeding the solution with a tiny, pre-existing crystal can also help initiate growth.[9][24]

  • Only Powder Precipitates: Crystallization is happening too quickly. Slow down the process. Use a less volatile anti-solvent, reduce the number/size of holes in the parafilm, or slow the cooling rate.[24] Using a more dilute starting solution can also help.[10]

  • Oiling Out: The compound is coming out of solution as a liquid instead of a solid. This often happens if the solution becomes supersaturated at a temperature above the compound's melting point in that solvent system. Use a more dilute solution or a lower crystallization temperature.[19][24]

References

  • Staples, R. J. (2024). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

  • Dolgopolova, E. A., et al. (2021). Unraveling the unusual effect of fluorination on crystal packing in an organic semiconductor. CrystEngComm, 23(4), 846-851. Available at: [Link]

  • UCM. Crystallization of Small Molecules. Universidad Complutense de Madrid. Available at: [Link]

  • Thakur, A. (2018). Chemistry of Fluorinated Functional Groups: Impact on Molecular Packing, Optoelectronic Properties, Electrochemical Polymerization, Photochemistry, and Reagent Development. ProQuest. Available at: [Link]

  • Kar, S., et al. (2022). Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications. Pharmaceutics, 14(7), 1467. Available at: [Link]

  • Kumar, D., & Singh, J. (2023). Co-Crystallization as a Strategy for Solubility Enhancement: Design, Development, and Pharmaceutical Applications. International Journal of Scientific Research & Technology, 2(11), 1-10. Available at: [Link]

  • Gholve, S. B., et al. (2022). Pharmaceutical Cocrystals: A Novel Systematic Approach for the Administration of Existing Drugs in New Crystalline Form. Journal of Drug Delivery and Therapeutics, 12(4-S), 184-196. Available at: [Link]

  • Pawar, Y., & Patel, P. (2014). Co-crystallization: An approach to improve the performance characteristics of active pharmaceutical ingredients. ResearchGate. Available at: [Link]

  • Benci, K., et al. (2012). Role of organic fluorine in crystal engineering. ResearchGate. Available at: [Link]

  • MIT Department of Chemistry. Growing Quality Crystals. Available at: [Link]

  • Benci, K., et al. (2012). Role of organic fluorine in crystal engineering. CrystEngComm, 14(3), 838-848. Available at: [Link]

  • Zilpe, R. D., & Mulla, J. A. S. (2022). Pharmaceutical Co-crystals: A Concise Review on Traditional and Novel Techniques for Preparation, Their Physiochemical Properties and Applications. International Journal of Pharmaceutical and Bio-Medical Science, 2(1), 1-10. Available at: [Link]

  • Thomas, S. P., et al. (2003). How Realistic Are Interactions Involving Organic Fluorine in Crystal Engineering? Insights from Packing Features in Substituted Isoquinolines. Crystal Growth & Design, 3(6), 957-960. Available at: [Link]

  • EPFL. Guide for crystallization. Available at: [Link]

  • University of Hyderabad. Slow Evaporation Method. Available at: [Link]

  • University of Canterbury. Crystallisation Techniques. Available at: [Link]

  • Hampton Research. (2019). Sitting Drop Vapor Diffusion. Hampton Research. Available at: [Link]

  • Chemistry LibreTexts. (2022). 3.3C: Determining Which Solvent to Use. Available at: [Link]

  • Hampton Research. (2019). Sitting Drop Vapor Diffusion Crystallization. Hampton Research. Available at: [Link]

  • Vapourtec. (2024). Flow Crystallization | Solubility Control. Available at: [Link]

  • University of Rochester. How To: Grow X-Ray Quality Crystals. Available at: [Link]

  • CCDC. (2018). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. Available at: [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Available at: [Link]

  • Hampton Research. (2019). Hanging Drop Vapor Diffusion Crystallization. Hampton Research. Available at: [Link]

  • Al-Warhi, T., et al. (2024). Synthesis, X-ray crystallography, computational investigation on quinoxaline derivatives as potent against adenosine receptor A2AAR. Journal of Biomolecular Structure & Dynamics. Available at: [Link]

  • University of Pennsylvania. Crystal Growing Tips and Methods. Available at: [Link]

  • TU Graz. Growing X-ray Quality Crystals. Available at: [Link]

  • Technobis Crystallization Systems. (2024). Growing X-ray quality single crystals reliably and consistently. Available at: [Link]

  • Sharma, B., et al. (2023). Crystals, Crystallization and X-ray Techniques: Pharmaceutical Application. Research Journal of Pharmacy and Technology, 16(4), 1896-1903. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 7-Fluoropyrrolo[1,2-a]quinoxaline

Welcome to the technical support resource for the synthesis of 7-Fluoropyrrolo[1,2-a]quinoxaline and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the synthesis of 7-Fluoropyrrolo[1,2-a]quinoxaline and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. Pyrrolo[1,2-a]quinoxalines are privileged structures in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer and anti-inflammatory properties.[1][2][3]

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during synthesis, helping you optimize your reaction conditions and improve yields.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic strategy for constructing the pyrrolo[1,2-a]quinoxaline core?

The most prevalent and efficient method for synthesizing 4-substituted pyrrolo[1,2-a]quinoxalines is an acid-catalyzed condensation reaction, which is a classic example of the Pictet-Spengler reaction.[4] This reaction involves the cyclization of a 1-(2-aminophenyl)pyrrole derivative with a suitable aldehyde or ketone.[2][4] The driving force is the formation of an iminium ion intermediate under acidic conditions, which then undergoes intramolecular electrophilic attack on the electron-rich pyrrole ring to form the tricyclic product after oxidation.[5]

Q2: Why is the fluorine atom at the 7-position significant?

The incorporation of fluorine into drug candidates is a common strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity, and modulate physicochemical properties such as lipophilicity and pKa. In the context of pyrrolo[1,2-a]quinoxalines, substituents on the quinoxaline ring system, such as a fluorine atom at the 7-position, can significantly influence the molecule's pharmacological profile.[6]

Q3: What are the critical starting materials for the synthesis of 7-Fluoropyrrolo[1,2-a]quinoxaline?

The primary precursors are:

  • 1-(4-Fluoro-2-aminophenyl)-1H-pyrrole: This is the key diamine component. The purity of this starting material is paramount, as impurities can lead to significant side reactions and complicate purification.[7]

  • An Aldehyde or Ketone (R-CHO or R-CO-R'): This reactant provides the C4 carbon and any substituent at that position. The choice of aldehyde will determine the final substituent on the pyrrolo[1,2-a]quinoxaline core.

Reaction Mechanism: The Pictet-Spengler Pathway

The synthesis follows a well-established reaction pathway. Understanding this mechanism is crucial for troubleshooting, as it highlights the key intermediates and conditions required for a successful transformation.

G Start 1-(4-Fluoro-2-aminophenyl)pyrrole + Aldehyde (RCHO) Iminium Iminium Ion Intermediate Start->Iminium + H⁺ - H₂O Cyclization Intramolecular Electrophilic Cyclization (Rate-Determining Step) Iminium->Cyclization Intermediate 4,5-Dihydropyrrolo[1,2-a]quinoxaline Cyclization->Intermediate Oxidation Oxidation (e.g., by air) Intermediate->Oxidation Product 7-Fluoropyrrolo[1,2-a]quinoxaline Oxidation->Product

Caption: Pictet-Spengler reaction pathway for synthesis.

Troubleshooting Guide: Improving Reaction Yield

Low product yield is the most frequently encountered issue in this synthesis.[7][8] This section breaks down the problem into potential causes and provides actionable solutions.

Q4: My reaction yield is consistently low (<40%). What are the primary factors to investigate?

Low yields can typically be traced back to one of three areas: starting material quality, reaction conditions, or product degradation.[8] Use the following workflow to diagnose the issue.

G cluster_optimize Optimization Parameters Start Low Yield Observed CheckPurity 1. Verify Purity of Starting Materials (1-(4-Fluoro-2-aminophenyl)pyrrole & Aldehyde) Start->CheckPurity Purify Action: Re-purify or Resynthesize Starting Materials CheckPurity->Purify Impurities Detected OptimizeCond 2. Evaluate Reaction Conditions CheckPurity->OptimizeCond Purity Confirmed Purify->Start Re-run Reaction CheckSideRxns 3. Analyze for Side Products / Degradation OptimizeCond->CheckSideRxns Result Yield Improved OptimizeCond->Result Conditions Optimized Catalyst Catalyst: Vary acid type (AcOH, p-DBSA) and loading (10 mol% to excess) Solvent Solvent: Screen Ethanol, Methanol, Acetonitrile Temp Temperature: Attempt RT, 50-60°C, or reflux CheckSideRxns->Result Reaction Profile Cleaned

Caption: Troubleshooting workflow for low reaction yield.

Issue 1: Poor Quality of Starting Materials

Cause: Impurities in the 1-(4-fluoro-2-aminophenyl)pyrrole or the aldehyde can engage in side reactions, consuming reactants and reducing the yield of the desired product.[7] The amine is particularly susceptible to oxidation if not stored properly.

Solution:

  • Purity Verification: Always check the purity of your starting materials by ¹H NMR and LC-MS before starting the reaction.

  • Amine Storage: Store the 1-(4-fluoro-2-aminophenyl)pyrrole under an inert atmosphere (Argon or Nitrogen) and in a refrigerator to prevent degradation.[8]

  • Fresh Reagents: Use freshly purified or newly purchased aldehydes, as they can oxidize to carboxylic acids over time.

Issue 2: Suboptimal Reaction Conditions

Cause: The Pictet-Spengler reaction is sensitive to the choice of catalyst, solvent, and temperature. An inappropriate combination can lead to an incomplete reaction or the formation of side products.[8]

Solution:

  • Catalyst Screening: While acetic acid is commonly used, some substrates may benefit from a different acid catalyst.[4] Surfactant catalysts like p-dodecylbenzenesulfonic acid (p-DBSA) have been shown to be highly effective, even at room temperature in ethanol.[2][3]

  • Solvent Effects: Protic solvents like ethanol or methanol are generally preferred as they can facilitate proton transfer steps in the mechanism.[4][8]

  • Temperature Control: Higher temperatures can promote unwanted side reactions.[8] It is often best to start at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the reaction by TLC before moving to higher temperatures.[4][6]

ParameterCondition A (Standard)Condition B (Green/Mild)Condition C (For Difficult Substrates)
Catalyst Acetic Acid (catalytic)p-DBSA (10 mol%)Trifluoroacetic Acid (TFA) (1 eq.)
Solvent Ethanol or MethanolEthanol (96%)Dichloromethane (DCM)
Temperature 60 °C to RefluxRoom TemperatureRoom Temperature to 40 °C
Typical Time 3-8 hours15-120 minutes2-4 hours
Reference [4][2][3][9]
Issue 3: Formation of Multiple Products or Intermediates

Cause: If the final oxidation step from the 4,5-dihydro intermediate to the fully aromatic pyrrolo[1,2-a]quinoxaline is slow, you may isolate a mixture of both. Additionally, side reactions can lead to other impurities.

Solution:

  • Promote Oxidation: Ensure the reaction is exposed to air, as atmospheric oxygen is often sufficient for the final oxidative dehydrogenation step.[4] If the dihydro intermediate persists, stirring the reaction mixture open to the air for a longer period after the initial cyclization may help.

  • Stoichiometry Control: Use a slight excess (1.1 to 1.2 equivalents) of the aldehyde to ensure the complete consumption of the more valuable amine starting material. An excess of one reactant can sometimes lead to byproducts.[8]

Recommended Experimental Protocol

This protocol is a robust starting point for the synthesis of 4-aryl-7-fluoropyrrolo[1,2-a]quinoxalines, adapted from established green chemistry procedures.[2][3]

Materials:
  • 1-(4-Fluoro-2-aminophenyl)-1H-pyrrole (1.0 mmol, 1 eq.)

  • Substituted aromatic aldehyde (1.2 mmol, 1.2 eq.)

  • p-Dodecylbenzenesulfonic acid (p-DBSA) (0.1 mmol, 10 mol%)

  • Ethanol (96%, ~5 mL)

  • Ethyl acetate (for workup)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:
  • Reaction Setup: To a round-bottom flask, add p-DBSA (0.0291 mmol) and dissolve it in 96% ethanol (2 mL).

  • Add Reactants: To the well-stirred solution, add 1-(4-fluoro-2-aminophenyl)-1H-pyrrole (0.291 mmol) followed by the corresponding aldehyde (0.349 mmol).

  • Reaction: Stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 15 to 120 minutes.[2][3]

  • Workup: Once the reaction is complete, evaporate the solvent under reduced pressure.

  • Extraction: Dilute the residue with ethyl acetate and wash sequentially with a saturated NaHCO₃ aqueous solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in a vacuum to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of n-hexane/ethyl acetate as the eluent, to yield the pure 7-Fluoropyrrolo[1,2-a]quinoxaline product.[2][10]

References

  • Zhang, L., et al. (2023). A Direct Method for Synthesis of Quinoxalines and Quinazolinones Using Epoxides as Alkyl Precursor. MDPI. Retrieved from [Link]

  • Wang, Y., et al. (2022). Design, synthesis, and pharmacological evaluations of pyrrolo[1,2-a]quinoxaline-based derivatives as potent and selective sirt6 activators. PMC. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Two alternatives for the synthesis of pyrrolo[1,2-a]quinoxaline derivatives. Retrieved from [Link]

  • Bîcu, E., et al. (2014). New highlights of the syntheses of pyrrolo[1,2-a]quinoxalin-4-ones. PMC. Retrieved from [Link]

  • Wikipedia. (n.d.). Pictet–Spengler reaction. Retrieved from [Link]

  • ResearchGate. (2022). Our work on the synthesis of pyrrolo[1,2‐a]quinoxalines. Retrieved from [Link]

  • Mother Theresa Institute of Pharmaceutical Education and Research. (2024). Recent Advances in the Synthesis of Quinoxalines. A Mini Review. Retrieved from [Link]

  • Tsoleridis, C. A., et al. (n.d.).
  • Carullo, G., et al. (2021). Green Synthesis of New Pyrrolo [1,2-a] quinoxalines as Antiproliferative Agents in GPER-expressing Breast Cancer Cells. Usiena air. Retrieved from [Link]

  • Thomas, S., et al. (2025). Pyrrolo[1,2‑a]quinoxaline: A Combined Experimental and Computational Study on the Photophysical Properties of a New Photofunctional Building Block. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic pathway to prepare pyrrolo[1,2-a]quinoxaline derivatives.... Retrieved from [Link]

  • Roda, G., et al. (2023). Synthesis of Functionalized 3H-pyrrolo-[1,2,3-de] Quinoxalines via Gold-Catalyzed Intramolecular Hydroamination of Alkynes. MDPI. Retrieved from [Link]

  • Carullo, G., et al. (2021). Green Synthesis of New Pyrrolo [1,2-a] quinoxalines as Antiproliferative Agents in GPER-expressing Breast Cancer Cells. AIR Unimi. Retrieved from [Link]

  • Asif, M. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. MDPI. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Efficient synthesis of pyrrolo[1,2-α]quinoxalines mediated by ethyl 2-(4-nitrophenyl)azocarboxylate. Retrieved from [Link]

  • Ielo, L., et al. (2016). The Pictet-Spengler Reaction Updates Its Habits. PMC. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Purification of Fluorinated Pyrroloquinoxalines by Column Chromatography

Welcome to the technical support guide for the column chromatography purification of fluorinated pyrroloquinoxalines. This guide is designed for researchers, scientists, and drug development professionals who encounter t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the column chromatography purification of fluorinated pyrroloquinoxalines. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges presented by this class of compounds. The inherent properties of fluorinated pyrroloquinoxalines—namely the high electronegativity of fluorine and the basicity of the nitrogen-containing heterocyclic core—demand specialized approaches to achieve high purity and yield.

This document moves beyond standard protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your purification strategy.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the purification of fluorinated pyrroloquinoxalines.

Q1: Why is my compound streaking or tailing badly on the silica gel column?

A: This is the most frequent issue and is almost always caused by strong interactions between the basic nitrogen atoms in the pyrroloquinoxaline ring and the acidic silanol groups on the surface of standard silica gel.[1][2] This acidic-basic interaction leads to non-ideal elution behavior.

  • Quick Solution: Add a basic modifier to your mobile phase. A concentration of 0.1-1% triethylamine (TEA) or a few drops of ammonium hydroxide in the polar component of your solvent system (e.g., methanol) can neutralize the acidic sites on the silica, leading to sharper peaks and improved separation.[1][2]

Q2: My compound seems to be irreversibly stuck on the column. I'm getting very low or zero yield. What happened?

A: Your compound has likely adsorbed irreversibly to the silica gel, or it may have decomposed. The strong interaction described in Q1 can be so significant for some highly basic or polar pyrroloquinoxalines that they will not elute, even with very polar solvents like 100% methanol.[1][3]

  • Troubleshooting Steps:

    • Test for Stability: Before running a large-scale column, spot your crude material on a silica TLC plate. Let it sit in the open air for 30-60 minutes, then develop the plate. If you see new spots or a streak originating from the baseline that wasn't there in an immediate run, your compound is likely degrading on the silica.[3]

    • Switch Stationary Phase: If stability is an issue or the compound is simply too polar, silica gel is not the right choice. Consider using a more inert stationary phase like neutral alumina or switching to a reversed-phase (C18) separation.[1]

Q3: I can't separate my desired fluorinated product from a very similar impurity (e.g., a des-fluoro analogue or a regioisomer). How can I improve the resolution?

A: Poor resolution means the selectivity of your system is insufficient. When dealing with closely related compounds, especially those differing by the presence of fluorine, enhancing selectivity is key.

  • Optimization Strategies:

    • Fine-tune the Mobile Phase: Switch to a shallower solvent gradient or run the column isocratically (with a single solvent mixture) at a polarity that places your product's Rf value between 0.2 and 0.3.[4]

    • Change Solvents: Sometimes, swapping one solvent for another of similar polarity (e.g., dichloromethane for ethyl acetate) can alter selectivity and improve separation.

    • Use a Fluorinated Stationary Phase: This is a powerful technique for separating fluorinated and non-fluorinated compounds. Fluorinated phases can exhibit "fluorophilic" interactions, selectively retaining the fluorinated compound more strongly and allowing for baseline separation from its non-fluorinated counterpart.[5][6][7]

Section 2: In-Depth Troubleshooting and Optimization Guides

Guide 1: Managing Strong Analyte-Stationary Phase Interactions

The primary challenge with pyrroloquinoxalines is their basicity. The workflow below provides a logical progression for diagnosing and solving this issue.

start Problem: Peak Tailing or Irreversible Adsorption cause Primary Cause: Basic nitrogens interacting with acidic silica silanol groups start->cause solution1 Solution 1: Modify the Mobile Phase cause->solution1 solution2 Solution 2: Deactivate the Stationary Phase cause->solution2 solution3 Solution 3: Change the Stationary Phase cause->solution3 mod1 Add 0.1-1% Triethylamine (TEA) or Ammonia/Methanol to eluent solution1->mod1 deact1 Pre-treat silica with TEA in non-polar solvent before packing solution2->deact1 change1 Use Neutral or Basic Alumina solution3->change1 change2 Use Reversed-Phase (C18) Silica solution3->change2 start Choosing a Stationary Phase for Fluorinated Pyrroloquinoxalines q1 Is the compound acid-sensitive or extremely basic? start->q1 q2 Is the compound too polar for silica? (Rf ≈ 0 in 100% EtOAc) q1->q2 No alumina Use Neutral or Basic Alumina q1->alumina Yes q3 Is the key separation between a fluorinated and non-fluorinated species? q2->q3 No c18 Use Reversed-Phase (C18) Silica q2->c18 Yes silica Default: Silica Gel (+/- basic modifier) q3->silica No fluoro Use a Fluorinated Phase Column q3->fluoro Yes

Caption: Decision tree for stationary phase selection.

Data Table: Recommended Mobile Phase Systems

Mobile phase selection should always be guided by prior TLC analysis. [1]The goal is to find a system that provides an Rf value of ~0.3 for the target compound and maximal separation from impurities.

Polarity of CompoundRecommended Starting Solvent System (Normal Phase)Modifiers & Notes
Low to Medium Hexanes / Ethyl Acetate (gradient)Standard system. Add 0.5% TEA if tailing is observed.
Medium to High Dichloromethane / Methanol (gradient)A stronger system for more polar compounds. Add 0.5% TEA to the methanol portion.
High Dichloromethane / (10% Ammonia in Methanol)For very basic or polar compounds that barely move in DCM/MeOH. Use the ammoniated methanol as the polar component and run a gradient from 0-10%.
Very High (Reversed-Phase) Water / Acetonitrile or Water / MethanolOften used with C18 silica. Buffers (e.g., formic acid or ammonium acetate) may be needed to control ionization and improve peak shape.

Section 3: General Protocol for Flash Column Chromatography

This protocol provides a self-validating workflow for the purification of a hypothetical fluorinated pyrroloquinoxaline.

Objective: Purify 500 mg of crude product.

Step 1: Analytical TLC

  • Develop a TLC method to separate the target compound from impurities.

  • Goal: Achieve an Rf of 0.2-0.4 for the target compound with good separation.

  • Example System: 70:30 Hexane:Ethyl Acetate + 0.5% Triethylamine.

Step 2: Column and Stationary Phase Selection

  • Based on the compound's properties (see Guide 2), select the stationary phase. We will assume standard silica gel is appropriate here.

  • Rule of Thumb: Use a mass of silica gel that is 50-100 times the mass of the crude material. For 500 mg of crude, use ~50 g of silica.

Step 3: Column Packing

  • Insert a small cotton or glass wool plug at the bottom of the column.

  • Add a small layer of sand.

  • Prepare a slurry of 50 g of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 Hexane:EtOAc + 0.5% TEA).

  • Pour the slurry into the column. Use pressure to push the solvent through, compacting the silica bed into a stable matrix. Ensure the top of the bed is flat.

  • Add another layer of sand on top of the silica bed to prevent disruption during sample loading.

Step 4: Sample Loading

  • Dry Loading (Recommended): Dissolve the 500 mg of crude material in a minimal amount of a strong solvent (e.g., dichloromethane). Add ~1-2 g of silica gel to this solution. Evaporate the solvent completely on a rotary evaporator to get a dry, free-flowing powder. Carefully add this powder to the top of the column.

  • Wet Loading: Dissolve the crude material in the absolute minimum amount of the mobile phase. Using a pipette, carefully apply the solution to the top of the column, letting it absorb into the sand layer.

Step 5: Elution and Fraction Collection

  • Begin eluting with a low-polarity mobile phase (e.g., 90:10 Hexane:EtOAc + 0.5% TEA).

  • Gradually increase the polarity of the mobile phase (gradient elution) according to your TLC analysis. [4]This allows less polar impurities to elute first, followed by your product, and finally more polar impurities.

  • Collect fractions in test tubes. Monitor the elution process by collecting small spots from the column outlet onto a TLC plate and viewing under UV light.

Step 6: Analysis and Work-up

  • Run a TLC of the collected fractions to identify which ones contain the pure product.

  • Combine the pure fractions in a round-bottom flask.

  • Remove the solvent using a rotary evaporator to yield the purified fluorinated pyrroloquinoxaline.

References
  • Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC - NIH. (2014, June 13). National Institutes of Health. [Link]

  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. (2020, November 12). LCGC International. [Link]

  • Search for improved fluorinated stationary phases for separation of fluorine-containing pharmaceuticals from their desfluoro ana. (2014, December 17). ScienceDirect. [Link]

  • Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. IntechOpen. [Link]

  • Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. (2016, February 1). LCGC International. [Link]

  • Combination of gold catalysis and Selectfluor for the synthesis of fluorinated nitrogen heterocycles. (2011, October 7). Beilstein Journal of Organic Chemistry. [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]

  • Short, efficient routes towards the synthesis of fluorinated nitrogen heterocycles. (2015). University of Glasgow Theses. [Link]

  • Mastering Column Chromatography: Techniques and Tips. (2024, November 20). Chrom Tech, Inc.. [Link]

  • Optimization of Chromatographic Methods: Tips for Achieving Reliable Results. (2024, September 13). Longdom Publishing. [Link]

  • Chromatographic Isolation of Sensitive Compounds: Challenges and Solutions. (2024, August 13). LCGC International. [Link]

  • Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns. SciSpace. [Link]

  • Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns. Journal of Chromatographic Science, Oxford Academic. [Link]

  • Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography. (2024, July 12). Separation Science. [Link]

  • Two alternatives for the synthesis of pyrrolo[1,2-a]quinoxaline derivatives. Semantic Scholar. [Link]

  • Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach - PMC. National Institutes of Health. [Link]

  • Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry. [Link]

  • Evaluation of fluorous affinity using fluoroalkyl‐modified silica gel and selective separation of poly‐fluoroalkyl substances in organic solvents. ResearchGate. [Link]

  • How to purify synthetic fluoroquinolones, using column chromatography?. (2016, June 6). ResearchGate. [Link]

  • Bathochromic Shift of Fluorescence Peak in Dipyrrolo[1,2-a:2′,1′-c]quinoxaline by Introducing Each of Electron-Donating and Electron-Withdrawing Substituent - PMC. (2023, March 23). National Institutes of Health. [Link]

  • Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines. (2022, October 4). PubMed. [Link]

  • A Direct Method for Synthesis of Fluorinated Quinazolinones and Quinoxalines Using Fluorinated Acids without Metals or Additives. Organic Chemistry Portal. [Link]

  • Degradation of Organics and Change Concentration in Per-Fluorinated Compounds (PFCs) during Ozonation and UV/H2O2 Advanced Treatment of Tertiary-Treated Sewage. (2022, May 6). MDPI. [Link]

  • Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. (2025, March 10). MDPI. [Link]

  • Overcoming Challenges in Fluorine-Based Chemistry. (2026, February 9). Pharmaceutical Technology. [Link]

  • HPLC Troubleshooting. Analytical Chemistry Group. [Link]

  • 18F-Fluorination: Challenge and Opportunity for Organic Chemists. (2021, August 24). ACS Publications. [Link]

  • Harnessing Fluorine Chemistry: Strategies for Per‐ and Polyfluoroalkyl Substances Removal and Enrichment - PMC. National Institutes of Health. [Link]

  • Linking Fluorine with Bio-Derived Furfural: Aiming Towards More Sustainable Fluorinated Polymers and Drugs. (2025, May 24). MDPI. [Link]

  • Analyzing the impact of the size of fluoro and chloro substituents on induced mesomorphism in hydrogen bonded liquid crystals. RSC Publishing. [Link]

  • Preparation of Fluoroalkenes via the Shapiro Reaction: Direct Access to Fluorinated Peptidomimetics. Organic Chemistry Portal. [Link]

  • Biochemistry of fluoroprolines: the prospect of making fluorine a bioelement. (2021, February 15). Beilstein Journal of Organic Chemistry. [Link]

  • Fluorine substituent effects (on bioactivity). ResearchGate. [Link]

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Optimization

Technical Support Center: Strategies for Enhancing the Solubility of 7-Fluoropyrrolo[1,2-a]quinoxaline

Welcome to the technical support center for 7-Fluoropyrrolo[1,2-a]quinoxaline. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solub...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 7-Fluoropyrrolo[1,2-a]quinoxaline. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound. As a Senior Application Scientist, my goal is to provide you with not only practical troubleshooting steps but also the underlying scientific principles to empower your experimental design.

The pyrrolo[1,2-a]quinoxaline scaffold is a significant heterocyclic system in medicinal chemistry, and the introduction of a fluorine atom can modulate its physicochemical properties, often impacting its solubility.[1][2][3] This guide will address common issues and frequently asked questions to help you navigate these challenges effectively.

Troubleshooting Guide: Overcoming Poor Solubility in Your Experiments

This section is formatted to help you quickly identify and resolve solubility issues you may be facing during your experiments with 7-Fluoropyrrolo[1,2-a]quinoxaline.

Observed Problem Potential Cause Suggested Solution & Scientific Rationale
Precipitation of the compound upon addition to aqueous buffer. The compound has low intrinsic aqueous solubility, and the buffer is not optimized for this specific molecule.1. pH Adjustment: Quinoxaline derivatives can behave as weak bases.[4] Therefore, modifying the pH of your buffer can significantly impact solubility. Systematically test a range of pH values, particularly in the acidic range, to determine the optimal pH for dissolution.[5] 2. Co-solvent Addition: Introduce a water-miscible organic solvent (co-solvent) to the aqueous buffer.[6] Commonly used co-solvents include DMSO, ethanol, or PEG 400. Start with a small percentage (e.g., 1-5%) and incrementally increase the concentration while monitoring for precipitation. Co-solvents work by reducing the polarity of the aqueous medium, which can better accommodate hydrophobic molecules.[7]
Inconsistent results in biological assays. Poor solubility leading to variable concentrations of the active compound in the assay medium.1. Prepare a High-Concentration Stock Solution: Dissolve the compound in an appropriate organic solvent (e.g., DMSO) to create a concentrated stock solution.[8] This stock can then be serially diluted into the assay medium to achieve the desired final concentrations. This method ensures a more consistent and reproducible final concentration of the dissolved compound. 2. Utilize a Surfactant: Incorporate a non-ionic surfactant, such as Tween 80 or Pluronic F68, into your assay medium at a concentration above its critical micelle concentration (CMC). Surfactants form micelles that can encapsulate hydrophobic compounds, thereby increasing their apparent solubility.[9]
Difficulty in preparing a stable formulation for in vivo studies. The compound is crashing out of solution when formulated for animal dosing.1. Nanosuspension: This technique involves reducing the particle size of the drug to the nanometer range, which significantly increases the surface area for dissolution.[10] Nanosuspensions are stabilized by surfactants and/or polymers and can be administered orally or parenterally.[11][12] 2. Amorphous Solid Dispersion (ASD): Dispersing the crystalline drug in a polymer matrix to create an amorphous solid dispersion can enhance solubility.[13][14] The amorphous form has a higher free energy than the crystalline form, leading to increased apparent solubility and dissolution rate.[15] Techniques like hot-melt extrusion or spray drying are used to prepare ASDs.[13]
"Oiling out" of the compound during crystallization or formulation. The compound is melting before it dissolves or crystallizes, often due to high impurity levels or an inappropriate solvent system.1. Solvent System Modification: If using a single solvent, try a co-solvent system. If already using a co-solvent system, adjust the ratio of the "good" and "anti-solvent."[16] 2. Lower Cooling Rate: Slowing down the cooling process during crystallization can sometimes prevent oiling out.[16] 3. Seed Crystals: Adding a small amount of the pure crystalline compound (a seed crystal) can encourage proper crystal lattice formation.[16]

Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the solubility enhancement of 7-Fluoropyrrolo[1,2-a]quinoxaline, grounding the advice in established scientific principles.

Q1: How does the fluorine atom in 7-Fluoropyrrolo[1,2-a]quinoxaline likely affect its solubility?

The introduction of a fluorine atom can have multiple effects on the physicochemical properties of a molecule.[17] Fluorine is highly electronegative and can alter the electron distribution within the molecule, potentially influencing its pKa.[18] This can, in turn, affect its pH-dependent solubility. Furthermore, fluorine substitution can increase the lipophilicity of a molecule, which may decrease its aqueous solubility.[19][20] The strong carbon-fluorine bond can also impact the crystal lattice energy of the solid form, which is a key determinant of its solubility.[19]

Q2: What is the scientific basis for using pH modification to enhance the solubility of this compound?

The pyrrolo[1,2-a]quinoxaline core contains nitrogen atoms which can act as weak bases.[5] In an aqueous environment, these nitrogen atoms can be protonated, forming a more soluble salt. The extent of this protonation is governed by the pKa of the compound and the pH of the solution. By lowering the pH of the solvent below the pKa of the compound, you can increase the proportion of the protonated, more soluble species. A pH-solubility profile should be experimentally determined to identify the optimal pH for dissolution.

Caption: pH-dependent equilibrium of a weakly basic compound.

Q3: What are the key considerations when selecting excipients for a solid dispersion formulation?

The selection of a suitable polymer carrier is critical for the success of an amorphous solid dispersion (ASD).[21] Key considerations include:

  • Drug-Polymer Miscibility: The drug and polymer should be miscible to form a single-phase amorphous system.[15] This can be predicted using solubility parameters, but experimental verification is essential.

  • Polymer Glass Transition Temperature (Tg): A polymer with a high Tg is generally preferred to ensure the physical stability of the amorphous drug by limiting molecular mobility at storage temperatures.

  • Hygroscopicity: The chosen polymer should have low hygroscopicity to prevent moisture-induced crystallization of the drug.

  • Solubility Enhancement and Sustained Supersaturation: The polymer should not only enhance the dissolution of the drug but also maintain a supersaturated state in the gastrointestinal tract to improve absorption.[15] Common polymers used in ASDs include polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), and copolymers like Soluplus®.[13][14]

Solid_Dispersion_Workflow cluster_Process Preparation Method API Crystalline API (Poorly Soluble) Spray_Drying Spray Drying API->Spray_Drying HME Hot-Melt Extrusion API->HME Polymer Polymer Carrier Polymer->Spray_Drying Polymer->HME Solvent Solvent Solvent->Spray_Drying ASD Amorphous Solid Dispersion (Enhanced Solubility) Spray_Drying->ASD HME->ASD

Caption: Workflow for preparing amorphous solid dispersions.

Q4: How do I choose the right stabilizer for a nanosuspension of 7-Fluoropyrrolo[1,2-a]quinoxaline?

Stabilizers are crucial for preventing the aggregation of nanoparticles in a nanosuspension.[22] The choice of stabilizer depends on the physicochemical properties of the drug and the intended route of administration.[23]

  • Steric Stabilizers: These are typically polymers like HPMC, PVP, or poloxamers that adsorb onto the surface of the nanoparticles, creating a physical barrier that prevents aggregation.[11]

  • Electrostatic Stabilizers: These are ionic surfactants (e.g., sodium lauryl sulfate) or charged polymers that create a repulsive electrostatic charge on the particle surface.[11]

  • Combination of Stabilizers: Often, a combination of steric and electrostatic stabilizers provides the best stability.[22]

Screening a variety of stabilizers and their concentrations is necessary to identify the optimal system for your specific compound.[23] The effectiveness of a stabilizer can be assessed by monitoring particle size and zeta potential over time. A zeta potential of at least ±30 mV is generally considered necessary for good electrostatic stabilization.[10]

Q5: Are there any computational tools that can help predict the solubility of 7-Fluoropyrrolo[1,2-a]quinoxaline?

Yes, several in silico methods can provide an initial assessment of a compound's solubility, which can guide your experimental work.[24]

  • Quantitative Structure-Property Relationship (QSPR) models: These models use molecular descriptors to predict solubility based on the properties of a large set of known compounds.[25]

  • Thermodynamics-based methods: These approaches calculate the solvation-free energy to predict solubility.[24]

  • Software Packages: Several commercial and academic software packages are available that can predict various physicochemical properties, including solubility.[26]

It is important to remember that these are predictive tools, and their results should always be confirmed experimentally.[27]

References

  • Measurement and ANN Prediction of pH-dependent Solubility of Nitrogen-Heterocyclic Compounds. PubMed. [Link]

  • Fluorine in drug discovery: Role, design and case studies. Not specified.
  • The role of fluorine in medicinal chemistry. Taylor & Francis Online. [Link]

  • SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Drug Development & Delivery. [Link]

  • Fundamental aspects of solid dispersion technology for poorly soluble drugs. PMC. [Link]

  • Selection of Polymeric Excipients for Poorly Soluble Drugs. Longdom Publishing. [Link]

  • Fluorinated Building Blocks in Drug Design: Why They Matter. Apollo Scientific. [Link]

  • Why do fluorine substitutions increase the lipophilicity of drugs, despite fluorine's ability of forming hydrogen bonds?. Quora. [Link]

  • Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. [Link]

  • Nanosuspension Innovations: Expanding Horizons in Drug Delivery Techniques. PMC. [Link]

  • FORMULATION FORUM – Nanosuspensions - An Enabling Formulation for Improving Solubility & Bioavailability of Drugs. Drug Development & Delivery. [Link]

  • Progress in the development of stabilization strategies for nanocrystal preparations. Taylor & Francis Online. [Link]

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Not specified.
  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients. American Pharmaceutical Review. [Link]

  • Stabilizers used in nanosuspension formulations. ResearchGate. [Link]

  • Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. PMC. [Link]

  • Pyrrolo (1,2 A) Quinoxalines Based. Scribd. [Link]

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients. Dr. Reddy's API. [Link]

  • Prediction of drug solubility from structure. ResearchGate. [Link]

  • Cosolvent-Based Protein Pharmacophore for Ligand Enrichment in Virtual Screening. PubMed. [Link]

  • 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online. [Link]

  • Troubleshooting. Chemistry LibreTexts. [Link]

  • Computational Evaluation of Heterocyclic Steroids: Physicochemical and Pharmacokinetic Insights. ResearchGate. [Link]

  • Supporting novel drug discovery via cosolvent molecular dynamics. University of Antwerp. [Link]

  • Resolving Solubility Problems and Providing an Overview of Excipients to Boost Oral Drug Bioavailability. Asian Journal of Pharmaceutics. [Link]

  • Pyrrolo(1,2-a)quinoxaline. PubChem. [Link]

  • FORMULATION DEVELOPMENT - Solving Tough Solubility Issues With Fewer Compromises & Better Outcomes. Drug Development & Delivery. [Link]

  • Pyrrolo[1,2-a]quinoxaline: A Combined Experimental and Computational Study on the Photophysical Properties of a New Photofunctional Building Block. The Journal of Physical Chemistry B. [Link]

  • Pyrrolo[1,2-a]quinoxaline: A Combined Experimental and Computational Study on the Photophysical Properties of a New Photofunctional Building Block. PubMed. [Link]

  • Preclinical Formulations: Insight, Strategies, and Practical Considerations. PMC. [Link]

  • Solvent-screening and co-crystal screening for drug development with COSMO-RS. ResearchGate. [Link]

  • 2-[4-(4-Fluorophenyl)piperazin-1-yl]quinoxaline. PubChem. [Link]

  • NITROGEN CONTAINING HETEROCYCLES AS POTENTIAL INHIBITORS OF SERINE PROTEINASE.. UCL Discovery. [Link]

  • Improving Drug Solubility By Preventing Crystallization. Xtalks. [Link]

  • A Novel One-Pot Synthesis of Quinoxaline Derivatives in Fluorinated Alcohols. Korea Science. [Link]

  • DRUG DEVELOPMENT - Don't Overlook Key Preclinical Research. Drug Development & Delivery. [Link]

  • Guide for crystalliz
  • Quinoxaline derivative. Solubility of Things. [Link]

  • Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. PMC. [Link]

  • The Synthesis and Optical Properties of Fluorescent Quinoxalines and of Electrospun Fibers Containing Fluorescent Quinoxaline. ResearchGate. [Link]

  • An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds. MDPI. [Link]

  • Prescribed drugs containing nitrogen heterocycles: an overview. RSC Publishing. [Link]

  • A Review on the Medicinal Significance of Nitrogen-Containing Heterocycles: From Natural Products to FDA-Approved Drugs. Der Pharma Chemica. [Link]

Sources

Troubleshooting

Technical Support Center: Navigating Challenges in Oxidative Cyclization of Fluorinated Substrates

Welcome to the Technical Support Center dedicated to providing in-depth guidance for researchers, scientists, and drug development professionals engaged in the oxidative cyclization of fluorinated substrates. The unique...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center dedicated to providing in-depth guidance for researchers, scientists, and drug development professionals engaged in the oxidative cyclization of fluorinated substrates. The unique electronic properties of fluorine introduce specific challenges into these synthetic transformations. This guide is structured to offer not only solutions but also the underlying scientific principles to empower you to make informed decisions in your experimental design.

Troubleshooting Guide: A Symptom-Based Approach

This section directly addresses common failures encountered during the oxidative cyclization of fluorinated compounds. Each problem is presented with potential causes and actionable solutions.

Problem 1: Low to No Product Yield

You've set up your reaction, but upon analysis, you find only starting material or a complex mixture with very little of your desired cyclized product.

Potential Causes & Solutions

  • Electronic Deactivation of the Substrate: The strong electron-withdrawing nature of fluorine, particularly trifluoromethyl groups, can significantly deactivate the aromatic ring, making it less susceptible to electrophilic attack or C-H activation by the catalyst.[1][2]

    • Solution 1: Increase Catalyst Loading and/or Reaction Temperature: For deactivated substrates, a higher catalyst loading (e.g., from 5 mol% to 10-15 mol%) and elevated temperatures may be necessary to overcome the activation energy barrier.[1] However, be mindful of potential side reactions at higher temperatures.

    • Solution 2: Employ a More Electron-Rich Catalyst: Switch to a catalyst system with more electron-donating ligands. This can enhance the catalyst's reactivity towards the electron-poor substrate.

    • Solution 3: Consider an Alternative Oxidant: If your current oxidant is not potent enough, explore stronger alternatives. A comparison of common oxidants is provided in Table 1.

  • Catalyst Deactivation: The catalyst may be degrading under the reaction conditions, often through reduction to an inactive state (e.g., Pd(II) to Pd(0) nanoparticles).[3]

    • Solution 1: In Situ Catalyst Reactivation: The addition of a re-oxidant can sometimes regenerate the active catalytic species. For example, benzoquinone (BQ) has been used to re-oxidize Pd(0) to Pd(II).[3]

    • Solution 2: Use a More Robust Catalyst: Investigate catalyst systems known for their stability under oxidative conditions, such as those with strongly coordinating ligands.

    • Solution 3: Implement a Heterogeneous Catalyst: A supported catalyst can sometimes offer greater stability and easier recovery, although deactivation can still occur.[3]

  • Inappropriate Solvent Choice: The solvent can play a crucial role in the solubility of reagents and the stabilization of intermediates.

    • Solution: Solvent Screening: Conduct a screen of various solvents, including polar aprotic (e.g., DMF, DMSO), non-polar (e.g., toluene), and even highly polar, non-coordinating solvents like hexafluoroisopropanol (HFIP), which has been shown to promote unique reactivity.[4]

Problem 2: Incomplete Cyclization or Formation of Side Products

Your reaction proceeds, but you observe a significant amount of uncyclized intermediate or the formation of unexpected side products.

Potential Causes & Solutions

  • Steric Hindrance: Bulky groups near the reaction center can physically impede the desired bond formation, leading to incomplete cyclization or alternative, sterically less demanding reaction pathways.[5][6]

    • Solution 1: Modify the Substrate: If possible, redesign the substrate to reduce steric bulk around the reacting centers.

    • Solution 2: Adjust the Catalyst/Ligand System: A smaller ligand on the metal center may provide better access to the substrate. Conversely, a bulkier ligand might favor a specific, desired cyclization pathway by disfavoring others.

    • Solution 3: Optimize Reaction Temperature: Lowering the temperature may increase the selectivity for the desired product by favoring the pathway with the lower activation energy.

  • Competing Reaction Pathways: The reaction conditions may allow for alternative cyclization modes (e.g., 5-exo vs. 6-endo), rearrangements, or intermolecular reactions.[7]

    • Solution 1: Ligand Tuning: The electronic and steric properties of the ligands can significantly influence the regioselectivity of the cyclization. Experiment with a library of ligands to find the optimal one for your desired transformation.

    • Solution 2: Control of Reaction Concentration: High concentrations may favor intermolecular side reactions. Running the reaction under more dilute conditions can promote the desired intramolecular cyclization.

  • Presence of Water or Other Impurities: Trace amounts of water can hydrolyze sensitive reagents or intermediates, leading to side products.

    • Solution: Rigorous Anhydrous Conditions: Ensure all glassware is oven-dried, and use freshly distilled, anhydrous solvents. Employing a glovebox or Schlenk line techniques can be beneficial.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right oxidant for my fluorinated substrate?

A1: The choice of oxidant is critical and depends on the substrate's electronic properties and the catalyst system. For electron-rich substrates, milder oxidants may suffice. However, for the often electron-deficient fluorinated substrates, more powerful oxidants are typically required. A comparative summary is provided below.

OxidantTypical Use CaseAdvantagesDisadvantages
Benzoquinone (BQ) Palladium-catalyzed reactionsReadily available, can act as a re-oxidant for Pd(0)Can participate in side reactions
Silver Salts (Ag₂CO₃, AgOAc) C-H activationEffective for many transformationsStoichiometric amounts often needed, cost
Copper (II) Salts (Cu(OAc)₂) Wacker-type cyclizationsRelatively inexpensive, well-establishedCan be less effective for highly deactivated substrates
Potassium Persulfate (K₂S₂O₈) Radical-mediated cyclizationsStrong oxidant, can be used in metal-free systems[8]Can lead to over-oxidation or undesired radical reactions
Hypervalent Iodine Reagents Metal-free oxidative cyclizationsGood for electron-rich systems, mild conditionsCan be expensive, may not be suitable for all substrates

Table 1: Comparison of Common Oxidants for Oxidative Cyclization.

Q2: Can I use the same reaction conditions for a non-fluorinated analog and its fluorinated counterpart?

A2: It is unlikely that the same conditions will be optimal. The strong electron-withdrawing nature of fluorine generally requires more forcing conditions (higher temperature, higher catalyst loading, stronger oxidant) for the fluorinated substrate compared to its non-fluorinated analog.[1] It is always advisable to re-optimize the reaction conditions for the specific fluorinated substrate.

Q3: My desired cyclization involves a C-H bond ortho to a fluorine atom. Is this favorable?

A3: Yes, often it is. The "ortho fluorine effect" can enhance the reactivity of C-H bonds adjacent to a fluorine substituent towards transition metal-catalyzed activation.[9][10] This is a thermodynamic effect related to the increased strength of the resulting metal-carbon bond.

Q4: I am observing what appears to be a rearrangement product. What could be happening?

A4: Rearrangements can occur, especially if the reaction proceeds through a cationic intermediate. Fluorine's electronic effects can influence the stability of such intermediates, potentially opening pathways for rearrangements that are not observed in non-fluorinated systems.[11] Careful mechanistic investigation, including computational studies, may be necessary to understand and control these processes.

Experimental Protocols & Workflows

General Protocol for Palladium-Catalyzed Oxidative Cyclization

This protocol serves as a starting point and will likely require optimization for your specific substrate.

  • Reactant Preparation: To an oven-dried Schlenk tube, add the fluorinated substrate (1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 5-10 mol%), and any ligands.

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent and Reagent Addition: Under the inert atmosphere, add the anhydrous, degassed solvent, followed by the oxidant (1.2-2.0 equiv.).

  • Reaction Conditions: Stir the reaction mixture at the optimized temperature (e.g., 80-120 °C) for the required time (e.g., 12-24 hours). Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup and Purification: Upon completion, cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.[12]

Troubleshooting Workflow Diagram

Troubleshooting_Workflow start Low or No Yield check_deactivation Electronic Deactivation? start->check_deactivation check_catalyst Catalyst Deactivation? check_deactivation->check_catalyst No increase_potency Increase Catalyst Loading/ Temp./Oxidant Strength check_deactivation->increase_potency Yes check_conditions Suboptimal Conditions? check_catalyst->check_conditions No reactivate_catalyst Add Re-oxidant (e.g., BQ)/ Use Robust Catalyst check_catalyst->reactivate_catalyst Yes screen_solvents Screen Solvents & Ensure Anhydrous Conditions check_conditions->screen_solvents Yes success Improved Yield increase_potency->success reactivate_catalyst->success screen_solvents->success

Caption: A workflow for troubleshooting low-yield oxidative cyclization reactions.

Plausible Catalytic Cycle for Pd(II)-Catalyzed C-H Activation/Cyclization

Catalytic_Cycle pd_ii Pd(II) Catalyst intermediate_a Pd(II)-Substrate Complex pd_ii->intermediate_a + Substrate substrate Fluorinated Substrate intermediate_b Palladacycle Intermediate intermediate_a->intermediate_b C-H Activation intermediate_c Oxidative Addition/ Insertion intermediate_b->intermediate_c Intramolecular Reaction product Cyclized Product intermediate_c->product Reductive Elimination pd_0 Pd(0) product->pd_0 Releases pd_0->pd_ii + Oxidant oxidant Oxidant oxidant_reduced Reduced Oxidant

Sources

Optimization

Technical Support Center: Pyrrolo[1,2-a]quinoxaline Synthesis Optimization

This technical guide is structured as a specialized support resource for researchers encountering challenges in the synthesis of pyrrolo[1,2-a]quinoxalines. It prioritizes mechanistic understanding and actionable trouble...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a specialized support resource for researchers encountering challenges in the synthesis of pyrrolo[1,2-a]quinoxalines. It prioritizes mechanistic understanding and actionable troubleshooting.

Topic: Minimizing Side Reactions & Process Optimization Lead Scientist: Dr. A. Vance, Senior Application Scientist

Executive Overview

The pyrrolo[1,2-a]quinoxaline scaffold is a privileged structure in medicinal chemistry, serving as a core for 5-HT3 receptor agonists, adenosine receptor antagonists, and antiprotozoal agents. However, its formation—typically via oxidative cyclization or Pictet-Spengler condensation—is prone to specific failure modes: incomplete dehydrogenation (stalling at the dihydro-intermediate) , oxidative polymerization , and regiochemical scrambling .

This guide provides a self-validating troubleshooting framework to isolate and eliminate these side reactions.

Troubleshooting & FAQs

Direct solutions for specific experimental failures.

Q1: My reaction stalls at the 4,5-dihydro-intermediate. How do I drive it to full aromatization?

Diagnosis: This is the most common failure mode in Pictet-Spengler-type syntheses. The initial cyclization forms the 4,5-dihydropyrrolo[1,2-a]quinoxaline, but the subsequent oxidation step is kinetically slow or thermodynamically inhibited. Corrective Action:

  • Oxidant Switch: If using air/O

    
    , switch to a stronger single-electron transfer (SET) oxidant. DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone)  is the gold standard here. Add 1.1 equivalents of DDQ at room temperature; conversion usually completes within 30 minutes.
    
  • Temperature/Solvent: If using a metal-free TBHP system, the reaction temperature must exceed 70°C to ensure homolytic cleavage of the peroxide. Ensure your solvent (e.g., DCE or Toluene) is degassed if competing radical pathways are suspected.

Q2: I am observing a "tarry" baseline and low mass balance. What is happening?

Diagnosis: This indicates uncontrolled radical polymerization . In copper-catalyzed aerobic oxidative couplings, the pyrrole ring is electron-rich and prone to non-selective oxidative coupling at the C-3 or C-4 positions if the catalyst load is too high or the radical concentration spikes. Corrective Action:

  • Dilution: Reduce substrate concentration from 0.5 M to 0.1 M to minimize intermolecular radical collisions.

  • Ligand Tuning: Use bidentate ligands like 2,2'-bipyridine or 1,10-phenanthroline . These stabilize the Cu-intermediate and control the release of radical species, preventing "runaway" oxidation.

  • Radical Quenching: Add a radical scavenger (e.g., TEMPO) in a control experiment. If the reaction stops completely, your pathway is radical-based; proceed with slow addition of the oxidant to keep radical concentration low.

Q3: How do I control regioselectivity when using substituted 2-(1H-pyrrol-1-yl)anilines?

Diagnosis: Steric hindrance and electronic bias can cause cyclization at the wrong carbon or C-C bond cleavage. Corrective Action:

  • Electronic Control: Electron-withdrawing groups (EWGs) on the aniline ring deactivate the nucleophilic nitrogen, requiring higher temperatures (100°C+). Electron-donating groups (EDGs) facilitate cyclization but increase the risk of over-oxidation.

  • Acid Catalysis: For aldehyde-based condensations, use a surfactant-type acid catalyst like p-DBSA (p-dodecylbenzenesulfonic acid) . It creates micellar micro-reactors that align the hydrophobic substrates, enhancing regioselectivity towards the thermodynamically stable product.

Visualizing the Pathway

Understanding the bifurcation between the desired pathway and side reactions is critical.

Figure 1: Mechanistic Pathway & Failure Points

Caption: The central pathway shows the ideal oxidative cyclization. Red nodes indicate critical failure points leading to side products.

G Start 1-(2-aminophenyl)pyrrole + Aldehyde/Source Imine Imine Intermediate Start->Imine Condensation Side_Polymer Side Reaction: Oxidative Polymerization Start->Side_Polymer Excess Oxidant/Radicals Cyclization Intramolecular Cyclization Imine->Cyclization Acid/Metal Cat. Dihydro 4,5-Dihydro Intermediate Cyclization->Dihydro C-C Bond Formation Side_Regio Issue: Regio-isomerism Cyclization->Side_Regio Steric Clash Oxidation Dehydrogenation (Oxidation) Dihydro->Oxidation -2H Side_Stall Issue: Incomplete Oxidation Dihydro->Side_Stall Weak Oxidant Product Pyrrolo[1,2-a]quinoxaline (Target) Oxidation->Product Aromatization

Optimized Experimental Protocols

Choose the protocol based on your available reagents and tolerance for metals.

Method A: Copper-Catalyzed Aerobic Oxidative Cyclization

Best for: High yields, mild conditions, broad substrate scope.

  • Reagents: 1-(2-aminophenyl)pyrrole (1.0 equiv), Aldehyde (1.2 equiv), Cu(OAc)

    
     (10 mol%), 2,2'-bipyridine (10 mol%), Na
    
    
    
    CO
    
    
    (1.0 equiv).
  • Solvent: Toluene or DMF (0.2 M concentration).

  • Procedure:

    • Charge a reaction tube with the amine, aldehyde, catalyst, ligand, and base.

    • Add solvent and seal the tube under an Oxygen balloon (1 atm). Note: Do not use high pressure unless necessary.

    • Heat to 80°C for 12 hours.

    • Checkpoint: Monitor TLC. If the dihydro-intermediate (usually lower R

      
      , blue fluorescence) persists, add 0.5 equiv of TEMPO or switch to Method B's oxidation step.
      
  • Workup: Cool, filter through a celite pad, and concentrate. Purify via silica gel chromatography (Hexane/EtOAc).

Method B: Metal-Free TBHP-Mediated Synthesis

Best for: Late-stage functionalization, avoiding metal contamination.

  • Reagents: 1-(2-aminophenyl)pyrrole (1.0 equiv),

    
    -Hydroxy Acid (as aldehyde surrogate, 2.0 equiv), TBHP (70% aq, 3.0 equiv).
    
  • Solvent: 1,2-Dichloroethane (DCE).

  • Procedure:

    • Dissolve substrates in DCE.

    • Add TBHP dropwise at room temperature.

    • Heat to 80-100°C. The high temperature is crucial for the decarboxylative mechanism.

    • Safety: TBHP is an organic peroxide. Use a blast shield.

  • Mechanistic Note: This route generates the aldehyde in situ via oxidative decarboxylation, reducing the concentration of reactive aldehyde and minimizing side-polymerization.

Data Comparison: Catalyst Efficiency

Comparison of optimized conditions for minimizing byproducts.

ParameterCu-Catalyzed (Method A)Metal-Free (Method B)Acid-Catalyzed (p-DBSA)
Primary Mechanism Aerobic Oxidative CouplingRadical DecarboxylationPictet-Spengler
Major Byproduct Oxidative Oligomers (Tars)Dihydro-intermediateRegio-isomers
Yield (Avg) 80-92%65-78%75-85%
Reaction Time 8-12 h12-24 h1-4 h
Green Score Moderate (Metal waste)High (Water byproduct)High (Water solvent possible)
Key Optimization Ligand (Bipyridine)Temp (>80°C)Surfactant Concentration

References

  • Copper-Catalyzed Aerobic Oxidative Carboamination: Zhang, Z., et al. (2017).[1] "Synthesis of pyrrolo[1,2-a]quinoxalines via copper or iron-catalyzed aerobic oxidative carboamination of sp3 C–H bonds." RSC Advances. [2]

  • Metal-Free Decarboxylative Annulation: Viji, M., et al. (2020).[3] "α-Hydroxy acid as an aldehyde surrogate: metal-free synthesis of pyrrolo[1,2-a]quinoxalines... via decarboxylative oxidative annulation reaction."[3][4] RSC Advances. [2]

  • Surfactant-Catalyzed Green Synthesis: Journal of Chemistry (2021). "Green Synthesis of New Pyrrolo [1,2-a] quinoxalines... using p-dodecylbenzene sulphonic acid (p-DBSA)." [5][6]

  • Review of Catalytic Methods: ResearchGate Review. "Copper‐catalyzed synthesis of pyrrolo[1,2‐a]quinoxalines."

Sources

Troubleshooting

optimizing reaction temperature for fluorine-substituted heterocycles

Current Status: Operational Ticket ID: F-HET-OPT-2026 Subject: Optimizing Reaction Temperature for Fluorination of Heterocycles Assigned Specialist: Senior Application Scientist, Process Chemistry Division Mission Statem...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: F-HET-OPT-2026 Subject: Optimizing Reaction Temperature for Fluorination of Heterocycles Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Mission Statement

You are encountering difficulties introducing fluorine into heterocyclic scaffolds (pyridines, indoles, quinolines). This is a common bottleneck. The C–F bond formation is thermodynamically favorable but kinetically challenging.[1]

This guide treats your reaction as a system to be debugged. We move beyond "add heat" to precise thermal management, distinguishing between Nucleophilic Aromatic Substitution (


) , Pd-Catalyzed Cross-Coupling , and Radical Fluorination .

Module 1: Nucleophilic Fluorination ( )

Core Challenge: The Activation Energy vs. Decomposition Threshold. Standard


 with Potassium Fluoride (KF) often requires temperatures >130°C. Many heterocycles (especially electron-rich or sensitive ones) decompose or polymerize ("tar out") before the C-Cl bond breaks.
Troubleshooting Guide

Q1: My reaction stalls at 100°C, but when I increase to 140°C, the heterocycle decomposes. How do I lower the activation barrier? Diagnosis: You are relying solely on thermal energy to overcome the lattice energy of the fluoride salt (KF or CsF). Solution: You must decouple solubility from temperature.

  • Switch to Anhydrous Tetramethylammonium Fluoride (TMAF): Unlike KF, anhydrous TMAF is soluble in organic solvents and can often effect fluorination at room temperature to 80°C , bypassing the decomposition threshold [1].

  • Use Alcohol Adducts: If handling anhydrous TMAF is too difficult (it is extremely hygroscopic), use the alcohol adduct

    
    . It is bench-stable and allows fluorination at 80°C in DMSO without rigorous drying [2].[2]
    

Q2: I am using DMSO at 150°C with CsF, and I see a violent exotherm/pressure spike. Diagnosis: Safety Critical. At high temperatures (>120°C), fluoride ions can deprotonate DMSO, forming the dimsyl anion, which decomposes autocatalytically. Solution:

  • Immediate: Stop using DMSO above 120°C with strong fluoride sources.

  • Alternative: Switch to Sulfolane or Benzonitrile for high-temperature work. They are thermally stable up to 200°C and do not undergo the same decomposition pathways as DMSO [3].

Decision Matrix: Optimization

SNAr_Optimization Start Start: Reaction Stalled/Decomposed Check_Temp Current Temp > 120°C? Start->Check_Temp Check_Solvent Solvent = DMSO/DMF? Check_Temp->Check_Solvent Yes Check_Salt Using KF/CsF? Check_Temp->Check_Salt No Safety_Warning CRITICAL: Switch Solvent (Sulfolane/PhCN) Check_Solvent->Safety_Warning Yes Check_Solvent->Check_Salt No Solubility_Issue Issue: Lattice Energy Fluoride insoluble Check_Salt->Solubility_Issue Yes Solution_PTC Add Phase Transfer Cat. (18-Crown-6 or TTPB) Solubility_Issue->Solution_PTC Option A (Cheaper) Solution_TMAF Switch to Anhydrous TMAF or TMAF•t-AmylOH (Run at 60-80°C) Solubility_Issue->Solution_TMAF Option B (High Yield)

Figure 1: Logic flow for troubleshooting stalled or decomposing


 reactions. Note the critical safety loop regarding DMSO.

Module 2: Pd-Catalyzed Fluorination

Core Challenge: The "Reductive Elimination" Wall. Forming a C-F bond from a Pd(II) center is extremely difficult. It requires high energy, but the catalyst is prone to degradation (Pd black formation) at these temperatures.

Troubleshooting Guide

Q3: I see full conversion of my aryl bromide, but only reduced product (Ar-H) and Pd black. No Ar-F. Diagnosis: The reaction temperature is high enough for oxidative addition, but too low for reductive elimination. The Pd-F species is unstable and undergoes protodefluorination or decomposition before it can release the product. Solution:

  • The "Goldilocks" Ramp: Do not start at reflux. Start at 60°C to ensure catalyst activation, then rapidly ramp to the optimized temperature (usually 80-110°C depending on the ligand).

  • Ligand Selection: You must use bulky biaryl monophosphine ligands (e.g., BrettPhos or AdBrettPhos ). These sterically crowd the metal center, forcing the reductive elimination of the small fluorine atom [4].

Q4: Can I use this on 2-bromo-pyridines? Diagnosis: Nitrogen-containing heterocycles can coordinate to the Pd, poisoning the catalyst. Solution:

  • Temperature Boost: Heterocycles often require a temperature 10-20°C higher than their carbocyclic counterparts to dissociate the nitrogen from the palladium center.

  • Fast Reaction: Use microwave heating for short bursts (10-30 mins) to drive the reaction before the catalyst deactivates.

Module 3: Electrophilic/Radical Fluorination (Selectfluor)

Core Challenge: Selectivity and Solvent Incompatibility.[3][4]

Troubleshooting Guide

Q5: I am using Selectfluor in DMF at 100°C, and the reaction turned black instantly. Diagnosis: Selectfluor is an oxidant. DMF is a reductant. At high temperatures, they react violently (exothermic decomposition). Solution:

  • Never use DMF/DMAc with Selectfluor at elevated temperatures.

  • Standard: Use Acetonitrile (MeCN) or water/MeCN mixtures.

Q6: The reaction works but yield is low. Increasing temp lowers selectivity. Diagnosis: Radical fluorination is a chain process. High heat terminates chains or promotes non-selective Hydrogen Atom Transfer (HAT). Solution:

  • The "Waste" Catalyst: Add the byproduct of the reaction, H-TEDA salts , to the starting mixture. It acts as a proton shuttle and can accelerate the reaction allowing for lower operational temperatures (e.g., dropping from 80°C to 40°C), preserving selectivity [5].

Comparative Data: Temperature vs. Reagent

Reaction TypeReagent SystemOpt. Temp RangeSolventCritical Limitation
Traditional

KF / 18-Crown-6140°C - 180°CSulfolaneSubstrate decomposition; poor functional group tolerance.
Modern

TMAF (anhydrous) 25°C - 80°C DMSO/DMFHygroscopic reagent handling; expensive.
Pd-Catalyzed [(LPdAr)F] / AgF80°C - 120°CToluene/CyclohexaneRequires bulky ligands (BrettPhos); sensitive to water.
Radical Selectfluor / Ag(I)25°C - 60°CMeCN/WaterSolvent incompatibility (DMF); benzylic vs. ring selectivity.

Standard Operating Protocol (SOP)

Protocol: Low-Temperature using TMAF Alcohol Adduct

Use this protocol to fluorinate sensitive heterocycles that cannot survive the "Halex" conditions (180°C).

Reagents:

  • Heteroaryl Chloride/Nitro (1.0 equiv)

  • 
     (1.5 - 2.0 equiv) [Commercially available or prepared]
    
  • Solvent: DMSO or DMF (Reagent grade, no drying needed)

Workflow:

  • Setup: Charge a vial with the Heteroaryl substrate and

    
    .
    
  • Solvation: Add DMSO (concentration 0.2 M - 0.5 M).

    • Note: The reaction mixture may not be homogeneous initially.

  • Thermal Cycle:

    • Heat to 60°C for 2 hours.

    • Checkpoint: Check LCMS. If conversion < 50%, increase to 80°C .

    • STOP: Do not exceed 100°C. If it fails at 80°C, the substrate is likely too electron-rich for

      
      .
      
  • Workup: Dilute with EtOAc, wash 3x with water (to remove TMA salts and DMSO), dry over

    
    , and concentrate.
    

Mechanism Visualization: The Thermal Barrier

Pd_Mechanism Start Pd(0)-Ligand OxAdd Oxidative Addition (Easy at >40°C) Start->OxAdd + Ar-Br Product Ar-F + Pd(0) Start->Product Catalytic Cycle TransMet Transmetallation/Fluoride Exchange (Pd-Br to Pd-F) OxAdd->TransMet + AgF/CsF RedElim Reductive Elimination (The Bottleneck) TransMet->RedElim Requires Heat (80-100°C) & Bulky Ligand Decomp Protodefluorination/Decomp (Occurs if Temp is too low for RE but high enough for instability) TransMet->Decomp Stalled at 60°C RedElim->Product

Figure 2: The Pd-Catalyzed Fluorination Cycle. Note that the Reductive Elimination step (Red) is the thermal bottleneck. If the temperature is not high enough to cross this barrier, the complex degrades (Grey).

References

  • S. G. Leach et al. , "The reaction of anhydrous tetramethylammonium fluoride with activated halopyridines and nitroarenes," Journal of Fluorine Chemistry, vol. 114, no. 2, 2002. Link

  • S. J. Ryan, et al., "Tetramethylammonium Fluoride Alcohol Adducts for

    
     Fluorination," Organic Letters, vol. 22, no. 15, 2020. Link
    
  • Scientific Update , "Fluoride Sources for Halex Reactions," Scientific Update, 2017. Link

  • D. A. Watson et al. , "Formation of ArF from LPdAr(F): Catalytic Conversion of Aryl Triflates to Aryl Fluorides," Science, vol. 325, 2009. Link

  • P. T. Nyffeler et al. , "Selectfluor: Mechanistic Insights and Applications," Angewandte Chemie Int. Ed., 2004.[5] Link

Sources

Reference Data & Comparative Studies

Validation

comparing IC50 values of 7-fluoro vs non-fluorinated quinoxalines

Publish Comparison Guide: 7-Fluoro vs. Non-Fluorinated Quinoxalines Executive Summary In the optimization of quinoxaline-based pharmacophores, the incorporation of a fluorine atom at the C-7 (or C-6) position represents...

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: 7-Fluoro vs. Non-Fluorinated Quinoxalines

Executive Summary

In the optimization of quinoxaline-based pharmacophores, the incorporation of a fluorine atom at the C-7 (or C-6) position represents a critical "bioisosteric switch." This guide objectively compares 7-fluoroquinoxalines against their non-fluorinated counterparts (7-H), analyzing the structural impact on IC50 values , metabolic stability , and kinase selectivity .

Experimental data indicates that 7-fluoro substitution often results in a 2- to 10-fold enhancement in potency against targets like VEGFR-2 and Thymidine Phosphorylase (TP). This enhancement is driven by the blockade of oxidative metabolism (CYP450 shielding) and the modulation of the ring's electron density, which strengthens


-stacking interactions within the ATP-binding pocket.

Mechanistic Analysis: The "Fluorine Effect" in Quinoxalines

The quinoxaline scaffold (benzopyrazine) is a privileged structure in oncology and antimicrobial research. However, the non-fluorinated core is susceptible to rapid oxidative metabolism at the C-6 and C-7 positions.

  • Metabolic Blockade: Replacing the C-7 hydrogen with fluorine blocks the primary site of metabolic hydroxylation, significantly extending the in vivo half-life (

    
    ).
    
  • Electronic Modulation: Fluorine is highly electronegative (

    
     Pauling scale), withdrawing electron density from the aromatic ring. This lowers the pKa of the quinoxaline nitrogens, reducing non-specific protein binding while enhancing specific 
    
    
    
    -cation or
    
    
    -
    
    
    interactions in the active site.
  • Lipophilicity: The C-F bond increases lipophilicity (

    
    ), facilitating better membrane permeability compared to the C-H bond.
    
Visualizing the SAR Logic

G H_Quinox Non-Fluorinated (7-H Quinoxaline) F_Quinox 7-Fluoro (7-F Quinoxaline) H_Quinox->F_Quinox Bioisosteric Replacement Metabolism CYP450 Oxidation (Rapid Clearance) H_Quinox->Metabolism Susceptible C-H bond Potency Enhanced Binding (Lower IC50) F_Quinox->Potency Electronic Effect (Dipole Modulation) Stability Metabolic Stability (Blocked Site) F_Quinox->Stability C-F Bond Strength (116 kcal/mol) Stability->Potency Prolonged Exposure

Figure 1: Structure-Activity Relationship (SAR) logic flow demonstrating how 7-fluoro substitution shifts the molecule from a metabolically labile state to a potent, stable inhibitor.[1]

Comparative Performance Data

The following tables synthesize experimental IC50 data from recent studies on kinase inhibition and cytotoxicity.

Table 1: VEGFR-2 Kinase Inhibition (Cancer Therapy)

Context: Comparison of chalcone-hybridized quinoxalines targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

FeatureCompound 2a (Non-Fluorinated) Compound 2c (Fluorinated) Performance Shift
Structure 7-H (Unsubstituted)7-F (Single Fluorine Sub.)Atom Swap
VEGFR-2 IC50


~100x Potency Increase
Cytotoxicity (MCF-7)


1.75x More Potent
Cytotoxicity (K562)


>5x More Potent
Mechanism Weak H-bondingStrong H-bond +

-stacking
Binding Efficiency

Analysis: The introduction of fluorine (Compound 2c) drastically improves affinity for the VEGFR-2 kinase domain. The fluorine atom likely engages in favorable electrostatic interactions with residues like Cys919 or Glu885 in the ATP-binding pocket, interactions that are absent in the non-fluorinated analog.

Table 2: Thymidine Phosphorylase (TP) Inhibition

Context: Development of inhibitors to prevent tumor angiogenesis.

Compound ClassRepresentative MoleculeIC50 Value (

M)
Relative Potency
Standard Control 7-Deazaxanthine

1.0x (Baseline)
Non-Fluorinated Quinoxaline Analog 8

Inactive/Weak
Fluorinated/Optimized Analog 25 (Substituted)

12x More Potent

Analysis: While Analog 25 contains multiple modifications, SAR studies confirm that substitutions on the phenyl ring (positions 6/7) are the primary drivers of potency. The electron-withdrawing nature of these groups is essential for tight binding in the TP active site.

Experimental Protocols

To replicate these findings or screen new derivatives, use the following validated protocols.

Protocol A: Synthesis of 7-Fluoroquinoxaline Scaffolds

Objective: Create the core scaffold for further functionalization.

  • Starting Material: 4-Fluoro-1,2-phenylenediamine.

  • Condensation: React 1.0 eq of diamine with 1.1 eq of 1,2-dicarbonyl (e.g., glyoxal or benzil) in ethanol.

  • Reflux: Heat at reflux (

    
    C) for 2–4 hours. Monitor via TLC (Hexane:EtOAc 7:3).
    
  • Purification: Cool to precipitate the solid. Recrystallize from ethanol to yield 6-fluoro or 7-fluoroquinoxaline (regioisomers may form depending on the dicarbonyl).

Protocol B: VEGFR-2 Kinase Assay (HTRF Method)

Objective: Determine IC50 values quantitatively.

  • Reagents: Recombinant human VEGFR-2 kinase domain, ATP, Biotinylated-poly(Glu,Tyr) substrate.

  • Reaction Mix: Prepare kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 2 mM MnCl2, 1 mM DTT).

  • Dosing: Add test compounds (7-F vs 7-H) in DMSO (10-point dilution series, e.g., 10

    
    M to 0.1 nM).
    
  • Incubation: Add ATP (

    
    ) and substrate. Incubate at room temperature for 60 mins.
    
  • Detection: Add Eu-labeled anti-phosphotyrosine antibody and Streptavidin-XL665.

  • Readout: Measure FRET signal (665/620 nm ratio) on a microplate reader (e.g., EnVision).

  • Calculation: Plot % Inhibition vs. Log[Concentration] to derive IC50.

Workflow Visualization

Assay Synth Synthesis (Condensation of 4-F-diamine) Purify Purification (Recrystallization/HPLC) Synth->Purify Screen Kinase Screening (VEGFR-2 / TP Assay) Purify->Screen Data Data Analysis (IC50 Calculation) Screen->Data

Figure 2: Standardized workflow for synthesizing and evaluating fluorinated quinoxaline derivatives.

References

  • Design, Synthesis, Molecular Docking, and Anticancer Activity of Chalcone Derivatives as VEGFR-2 Inhibitors. Source: National Institutes of Health (PMC). URL:[Link] (Provides the direct comparison of Compound 2a vs. 2c).

  • Synthesis of Thymidine Phosphorylase Inhibitor Based on Quinoxaline Derivatives and Their Molecular Docking Study. Source: MDPI (Molecules). URL:[Link] (Source for Analog 25 and general quinoxaline TP inhibition data).

  • Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents. Source: MDPI (Pharmaceuticals). URL:[Link] (Discusses the regioselectivity and activity differences between 6- and 7-substituted isomers).[2]

Sources

Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of 7-Fluoropyrrolo[1,2-a]quinoxaline

For Researchers, Scientists, and Drug Development Professionals Introduction: The Rationale Behind Fragmentation Analysis In the realm of drug discovery and development, unambiguous structural elucidation is paramount. M...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale Behind Fragmentation Analysis

In the realm of drug discovery and development, unambiguous structural elucidation is paramount. Mass spectrometry (MS) stands as a cornerstone analytical technique, providing not only the molecular weight of a compound but also a veritable fingerprint through its fragmentation pattern. When a molecule is ionized in the mass spectrometer, the resulting molecular ion often possesses excess internal energy, leading to its fragmentation into smaller, characteristic ions.[1][2] The analysis of these fragments provides a roadmap to the original structure.

The subject of this guide, 7-Fluoropyrrolo[1,2-a]quinoxaline, is a member of a class of nitrogen-containing heterocyclic compounds that are of significant interest in medicinal chemistry due to their diverse biological activities.[3] The introduction of a fluorine atom can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. Understanding how this substitution affects the fragmentation pattern is crucial for its reliable identification in complex matrices.

This guide will first deconstruct the fragmentation of the core pyrrolo[1,2-a]quinoxaline scaffold, then explore the directing effects of the fluorine substituent, and finally, synthesize this information to propose a detailed fragmentation pathway for 7-Fluoropyrrolo[1,2-a]quinoxaline.

Predicted Fragmentation Pattern of 7-Fluoropyrrolo[1,2-a]quinoxaline

The fragmentation of 7-Fluoropyrrolo[1,2-a]quinoxaline is predicted to be a composite of the fragmentation of its constituent rings, influenced by the presence of the highly electronegative fluorine atom. The following sections will detail the proposed major fragmentation pathways under electron ionization (EI) conditions.

The Pyrrolo[1,2-a]quinoxaline Core: A Stable Scaffold

The fused aromatic system of pyrrolo[1,2-a]quinoxaline imparts considerable stability to the molecular ion. Consequently, a prominent molecular ion peak is expected in the mass spectrum.[4] Fragmentation of the core structure is anticipated to proceed through several key pathways, primarily involving the sequential loss of small, neutral molecules like hydrogen cyanide (HCN).

The Influence of the Fluorine Substituent

The fluorine atom at the 7-position is expected to have a significant directing effect on the fragmentation cascade. Aromatic fluorine compounds are known to undergo fragmentation through the loss of a fluorine radical (F•) or a neutral hydrogen fluoride (HF) molecule.[5] These fragmentation channels provide valuable diagnostic markers for the presence and location of the fluorine substituent.

Proposed Major Fragmentation Pathways

Based on the principles outlined above, the following fragmentation pathways are proposed for 7-Fluoropyrrolo[1,2-a]quinoxaline:

  • Loss of HCN from the Pyrrole Ring: A common fragmentation for pyrrole and its fused derivatives is the expulsion of HCN.[6]

  • Loss of HCN from the Quinoxaline Ring: Similarly, the quinoxaline moiety is known to lose HCN upon fragmentation.[7]

  • Loss of a Fluorine Radical: The C-F bond can cleave to release a fluorine radical, resulting in a prominent fragment ion.

  • Loss of HF: A rearrangement followed by the elimination of a neutral HF molecule is another characteristic fragmentation for fluoroaromatic compounds.

  • Retro-Diels-Alder (RDA) Fragmentation: The quinoxaline ring system may undergo a retro-Diels-Alder reaction, leading to the cleavage of the ring and the formation of diagnostic fragment ions.[2][8][9][10]

The interplay of these pathways will result in a complex but interpretable mass spectrum. The relative abundance of the fragment ions will be dictated by their respective stabilities.

Visualizing the Fragmentation

To aid in the understanding of the proposed fragmentation pathways, the following diagrams and tables are provided.

Proposed Fragmentation Scheme

M M+• (m/z 186) 7-Fluoropyrrolo[1,2-a]quinoxaline F1 [M-HCN]+• (m/z 159) Loss from pyrrole M->F1 - HCN F2 [M-F]+ (m/z 167) M->F2 - F• F3 [M-HF]+• (m/z 166) M->F3 - HF F4 RDA Fragment (m/z 104) M->F4 RDA F5 [M-2HCN]+• (m/z 132) F1->F5 - HCN

Caption: Proposed major fragmentation pathways of 7-Fluoropyrrolo[1,2-a]quinoxaline.

Table of Predicted Major Fragment Ions
m/z (Nominal)Proposed FormulaProposed Fragmentation
186C₁₁H₇FN₂Molecular Ion (M⁺•)
167C₁₁H₇N₂[M-F]⁺
166C₁₁H₆N₂[M-HF]⁺•
159C₁₀H₆FN[M-HCN]⁺• (from pyrrole)
132C₉H₅F[M-2HCN]⁺•
104C₇H₄FRetro-Diels-Alder Fragment

Comparative Analysis

To further validate the proposed fragmentation pattern, it is instructive to compare it with that of the unsubstituted pyrrolo[1,2-a]quinoxaline and other substituted analogs.

  • Pyrrolo[1,2-a]quinoxaline: The mass spectrum of the parent compound is expected to be dominated by the molecular ion (m/z 168) and fragments resulting from the sequential loss of two HCN molecules (m/z 141 and m/z 114). The absence of fragments corresponding to the loss of F or HF would be a key differentiating feature.

  • Other Substituted Pyrrolo[1,2-a]quinoxalines: The fragmentation of other substituted analogs will be directed by the nature of the substituent. For example, a methyl-substituted analog would likely show a prominent [M-15]⁺ peak corresponding to the loss of a methyl radical. By comparing the fragmentation of the 7-fluoro derivative to these, the unique influence of the fluorine atom can be clearly discerned.

Experimental Protocol for Mass Spectrometry Analysis

The following is a general protocol for the analysis of 7-Fluoropyrrolo[1,2-a]quinoxaline using a gas chromatography-mass spectrometry (GC-MS) system with an electron ionization (EI) source.

Sample Preparation
  • Dissolve a small amount (approximately 1 mg) of 7-Fluoropyrrolo[1,2-a]quinoxaline in a suitable volatile solvent (e.g., methanol, dichloromethane) to a final concentration of 100-200 µg/mL.

  • Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.

GC-MS Parameters
  • Gas Chromatograph:

    • Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is suitable.

    • Inlet Temperature: 250 °C

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Injection Volume: 1 µL in splitless mode.

  • Mass Spectrometer:

    • Ion Source: Electron Ionization (EI)

    • Ionization Energy: 70 eV

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Scan Range: m/z 40-400

Data Analysis
  • Acquire the total ion chromatogram (TIC) to determine the retention time of the compound.

  • Extract the mass spectrum at the apex of the chromatographic peak.

  • Identify the molecular ion peak and major fragment ions.

  • Compare the observed fragmentation pattern with the predicted pattern outlined in this guide.

cluster_0 Sample Preparation cluster_1 GC-MS Analysis cluster_2 Data Analysis Dissolve Dissolve Sample Filter Filter Sample Dissolve->Filter Inject Inject into GC-MS Filter->Inject Separate Chromatographic Separation Inject->Separate Ionize Electron Ionization Separate->Ionize Detect Mass Analysis Ionize->Detect Acquire Acquire TIC Detect->Acquire Extract Extract Mass Spectrum Acquire->Extract Compare Compare with Predicted Extract->Compare

Caption: General workflow for the GC-MS analysis of 7-Fluoropyrrolo[1,2-a]quinoxaline.

Conclusion

This guide has presented a detailed, theoretically grounded prediction of the mass spectrometry fragmentation pattern of 7-Fluoropyrrolo[1,2-a]quinoxaline. By understanding the interplay between the core scaffold's fragmentation and the directing effects of the fluorine substituent, researchers can more confidently identify and characterize this and related compounds. The provided experimental protocol offers a starting point for method development, ensuring reliable and reproducible results. As with any predictive analysis, experimental verification is the ultimate arbiter, and it is our hope that this guide will serve as a valuable resource in that endeavor.

References

  • Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. Scientific Research Publishing. Available at: [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available at: [Link]

  • Fareedian chemistry. (2020, April 19). Mass spectrometry: Retro diels alder fragmentation [Video]. YouTube. Available at: [Link]

  • Shukla, A. K., et al. (2025). Pyrrolo[1,2‑a]quinoxaline: A Combined Experimental and Computational Study on the Photophysical Properties of a New Photofunctional Building Block. ACS Omega. Available at: [Link]

  • Carullo, G., et al. (2021). Green Synthesis of New Pyrrolo [1,2-a] quinoxalines as Antiproliferative Agents in GPER-expressing Breast Cancer Cells. Journal of Chemistry. Available at: [Link]

  • Karpati, A., et al. (1972). Stereospecificity of retro-Diels-Alder fragmentation under electron impact. Journal of the American Chemical Society. Available at: [Link]

  • Wikipedia. (2023, November 13). Fragmentation (mass spectrometry). Available at: [Link]

  • Michalska, A., et al. (2022). The Mechanism of a Retro-Diels–Alder Fragmentation of Luteolin: Theoretical Studies Supported by Electrospray Ionization Tandem Mass Spectrometry Results. Molecules. Available at: [Link]

  • Kádár, Z., et al. (2018). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry. Available at: [Link]

  • Tsedev, N., et al. (2024). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. Journal of Physical and Chemical Reference Data. Available at: [Link]

  • Tureček, F., & Hanuš, V. (1984). Retro‐Diels‐Alder reaction in mass spectrometry. Mass Spectrometry Reviews. Available at: [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • Caleb, A. A., et al. (2016). SYNTHESIS AND ESI-MS/MS FRAGMENTATION STUDY OF TWO NEW ISOMERIC2-OXO-OXAZOLIDINYL QUINOXALINE DERIVATIVES. Moroccan Journal of Heterocyclic Chemistry. Available at: [Link]

  • Yang, S., et al. (2023). Unusual Fragmentations of Silylated Polyfluoroalkyl Compounds Induced by Electron Ionization. Journal of The American Society for Mass Spectrometry. Available at: [Link]

  • Save My Exams. (2025, September 24). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Available at: [Link]

  • Jackson, G., et al. (2014). Fragmentation differences in the EI spectra of three synthetic cannabinoid positional isomers. Forensic Science International. Available at: [Link]

  • Kaur, I., et al. (2022). ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXI. Journal of the Serbian Chemical Society. Available at: [Link]

  • Ion fragmentation of small molecules in mass spectrometry. (2012, February 3). [Slides]. SlideShare. Available at: [Link]

  • Carullo, G., et al. (2021). Green Synthesis of New Pyrrolo [1,2-a] quinoxalines as Antiproliferative Agents in GPER-expressing Breast Cancer Cells. Journal of Chemistry. Available at: [Link]

  • NIST. (n.d.). Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl)-. In NIST Chemistry WebBook. Available at: [Link]

Sources

Validation

The Strategic Introduction of a 7-Fluoro Substituent: A Comparative Guide to Structure-Activity Relationships

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into bioactive molecules has emerged as a powerful tool for optimizing drug-like properties.[1][2] This guide provides an in-d...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into bioactive molecules has emerged as a powerful tool for optimizing drug-like properties.[1][2] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 7-fluoro substituted analogs across diverse molecular scaffolds. By examining key experimental data, we will elucidate the nuanced and often context-dependent effects of this single atomic substitution on biological activity, offering valuable insights for researchers, scientists, and drug development professionals.

The rationale for fluorine substitution is multifaceted. The fluorine atom is relatively small, closely mimicking the size of a hydrogen atom, which often allows for its introduction without significant steric hindrance.[2] However, its extreme electronegativity can profoundly alter the electronic properties of a molecule, influencing its pKa, dipole moment, and metabolic stability.[3][4] These modifications can, in turn, impact a compound's binding affinity for its target, membrane permeability, and overall pharmacokinetic profile.[1][5] This guide will explore these principles through the lens of specific case studies, providing a comparative analysis of 7-fluoro analogs and their non-fluorinated counterparts.

Case Study 1: Enhancing Serotonergic Activity in 5,6-Dihydroxytryptamine Analogs

The neurotoxin 5,6-dihydroxytryptamine (5,6-DHT) is a valuable tool for studying the serotonergic system. Research into its fluorinated analogs has revealed the significant impact of substitution at the 7-position.

Comparative Analysis of Biological Activity

The introduction of a fluorine atom at the 7-position of 5,6-DHT dramatically increases its affinity for the serotonin uptake system in neuroblastoma cells, as demonstrated by its ability to antagonize the uptake of [3H]5-HT.[6] This enhancement in affinity is a critical finding for the development of more potent and selective research tools.

CompoundCytotoxicity IC50 (µM)[6]Affinity for Serotonergic Uptake System (Fold increase vs. 5,6-DHT)[6]
5,6-Dihydroxytryptamine (5,6-DHT)921
7-Fluoro-5,6-DHT 12523
4-Fluoro-5,6-DHT11732
4,7-Difluoro-5,6-DHT13513
  • Expertise & Experience: The data clearly indicates that while the 7-fluoro substitution does not adversely affect the compound's cytotoxic potential, it provides a substantial and selective boost in its affinity for the serotonin transporter. This suggests that the electronic effects of the fluorine atom at this position are crucial for optimizing the interaction with the transporter protein. The decreased potential to undergo oxidation, as determined by cyclic voltammetry, also points towards improved chemical stability of the fluorinated analogs.[6]

Experimental Protocols

The synthesis of 7-fluoro-5,6-DHT is a multi-step process that begins with the appropriate fluorinated indole precursor. A general synthetic workflow is outlined below.

A 3-Fluoroanisole B 7-Fluoro-5,6-bis(benzyloxy)indole A->B Multi-step synthesis C 7-Fluoroindole-3-acetonitrile B->C Conversion D 7-Fluoro-5,6-dihydroxytryptamine C->D Reduction

Caption: Synthetic pathway for 7-Fluoro-5,6-dihydroxytryptamine.

Step-by-Step Methodology:

  • Indole Formation: The synthesis starts from a commercially available fluorinated precursor like 3-fluoroanisole. Through a series of reactions including nitration, condensation, and reductive cyclization, the corresponding 7-fluoro-5,6-bis(benzyloxy)indole is prepared.[6]

  • Side Chain Introduction: The indole is then converted to the corresponding indole-3-acetonitrile.[6]

  • Final Reduction: The nitrile group is subsequently reduced to afford the primary amine, yielding the final product, 7-fluoro-5,6-dihydroxytryptamine.[6]

This assay quantifies the ability of a compound to inhibit the uptake of radiolabeled serotonin into neuroblastoma cells.[6][7]

A Culture N-2a cells B Pre-incubate cells with test compound A->B C Add [3H]5-HT B->C D Incubate C->D E Terminate uptake D->E F Measure intracellular radioactivity E->F G Calculate % inhibition F->G

Caption: Workflow for the Serotonin Uptake Assay.

Step-by-Step Methodology:

  • Cell Culture: Neuroblastoma clone N-2a cells are cultured in appropriate media until they reach the desired confluency.[7]

  • Pre-incubation: The cells are washed and pre-incubated with various concentrations of the test compound (e.g., 7-fluoro-5,6-DHT) or vehicle control for a specified time.[6]

  • Initiation of Uptake: Radiolabeled serotonin ([3H]5-HT) is added to the cells to initiate the uptake process.[6]

  • Incubation: The cells are incubated for a short period to allow for the uptake of [3H]5-HT.[6]

  • Termination: The uptake is terminated by rapidly washing the cells with ice-cold buffer to remove extracellular [3H]5-HT.[6]

  • Quantification: The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.[6]

  • Data Analysis: The percentage inhibition of [3H]5-HT uptake is calculated for each concentration of the test compound relative to the vehicle control. The IC50 value is then determined from the dose-response curve.[6]

Case Study 2: Modulating Antitumor Efficacy in FL118 Analogs

FL118 is a novel camptothecin analog with potent antitumor activity.[8] The substitution at the 7-position with various fluoroaryl groups has been explored to enhance its therapeutic potential.[8][9]

Comparative Analysis of Cytotoxicity

The introduction of fluoroaryl groups at the 7-position of FL118 generally leads to an improvement in cytotoxicity against a panel of cancer cell lines.[8]

CompoundR Group at Position 7IC50 (nM) in A549 Cells[8]IC50 (nM) in HCT116 Cells[8]
SN38 (active metabolite of Irinotecan)-1915
FL118H2528
7b 4-fluorophenyl 15 18
7h 3-chloro-4-fluorophenyl 12 16
7l 3-fluoro-4-methoxyphenyl 12 19
7n 3,5-bis(trifluoromethyl)phenyl 9 13
  • Expertise & Experience: The data demonstrates that 7-fluoroaryl substitution is a viable strategy for enhancing the anticancer activity of the FL118 scaffold. The observed improvements in cytotoxicity suggest that the electronic and steric properties of the substituted phenyl ring play a crucial role in the interaction with the molecular target, which includes Topoisomerase I and DDX5.[8][9] The diverse range of effective substituents highlights the potential for fine-tuning the activity through rational design.

Experimental Protocols

The synthesis involves a key palladium-catalyzed cross-coupling reaction to introduce the fluoroaryl moiety.[8]

A 6-Nitropiperonal C Coupled intermediate A->C B Fluorinated phenylboronic acid B->C PdCl2, K2CO3, THF D Multi-step conversion C->D E 7-Fluoroaryl-FL118 derivative D->E

Caption: General synthetic scheme for 7-fluoroaryl-FL118 analogs.

Step-by-Step Methodology:

  • Suzuki Coupling: 6-Nitropiperonal is coupled with a variety of fluorinated phenylboronic acids using a palladium catalyst (PdCl2) and a base (K2CO3) in a suitable solvent like tetrahydrofuran (THF).[8]

  • Further Transformations: The resulting intermediate undergoes a series of reactions to construct the complete pentacyclic core of the FL118 analog.[8]

The MTT assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic effects of a compound.[10]

A Seed cancer cells in 96-well plate B Treat with test compound A->B C Incubate B->C D Add MTT reagent C->D E Incubate D->E F Solubilize formazan crystals E->F G Measure absorbance F->G H Calculate % viability and IC50 G->H

Caption: Workflow of the MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding: Cancer cells (e.g., A549, HCT116) are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.[10]

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (e.g., 7-fluoroaryl-FL118 derivatives) for a specified duration (e.g., 72 hours).[8]

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active metabolism convert the MTT into a purple formazan product.[10]

  • Formazan Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[10]

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.[10]

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.[8][10]

Case Study 3: Impact on Antiplasmodial Activity of 4-Aminoquinolines

The 4-aminoquinoline scaffold is a cornerstone in the development of antimalarial drugs, with chloroquine being a prominent example. The substituent at the 7-position significantly influences the activity against Plasmodium falciparum.

Comparative Analysis of Antiplasmodial Activity

In contrast to the previous examples, the introduction of a 7-fluoro substituent in 4-aminoquinolines is detrimental to their antiplasmodial activity compared to the corresponding 7-chloro analogs.

7-SubstituentSide ChainIC50 (nM) vs. Chloroquine-Susceptible P. falciparum[3]IC50 (nM) vs. Chloroquine-Resistant P. falciparum[3]
Cl -HN(CH2)2NEt23-123-12
F -HN(CH2)2NEt215-50 18-500
Br -HN(CH2)2NEt23-123-12
I -HN(CH2)2NEt23-123-12
  • Expertise & Experience: This case study underscores the principle that the effect of halogen substitution is not universal and is highly dependent on the specific biological target and the molecular scaffold. While 7-bromo and 7-iodo analogs retain high potency, the 7-fluoro and 7-trifluoromethyl analogs are significantly less active, particularly against chloroquine-resistant strains.[3] This suggests that both the size and electronic properties of the substituent at the 7-position are critical for the antiplasmodial activity of 4-aminoquinolines.

Experimental Protocols

This fluorescence-based assay measures the proliferation of the malaria parasite by quantifying its DNA.[11]

A Culture P. falciparum-infected erythrocytes B Prepare serial dilutions of test compound A->B C Add parasite culture to drug dilutions B->C D Incubate for 72 hours C->D E Add SYBR Green I lysis buffer D->E F Incubate in the dark E->F G Measure fluorescence F->G H Calculate % inhibition and IC50 G->H

Caption: Workflow for the SYBR Green I-based antiplasmodial assay.

Step-by-Step Methodology:

  • Parasite Culture: P. falciparum is cultured in human erythrocytes in a suitable culture medium under controlled atmospheric conditions.[11]

  • Drug Dilution: The test compounds (e.g., 7-fluoro-4-aminoquinolines) are serially diluted in a 96-well plate.[11]

  • Incubation: The parasite culture is added to the wells containing the drug dilutions and incubated for 72 hours.[11]

  • Lysis and Staining: A lysis buffer containing the fluorescent DNA-intercalating dye SYBR Green I is added to each well.[11]

  • Fluorescence Measurement: After a brief incubation in the dark, the fluorescence intensity is measured using a microplate reader. The fluorescence is proportional to the amount of parasite DNA.[11]

  • Data Analysis: The percentage of parasite growth inhibition is calculated relative to the untreated control. The IC50 value is determined from the dose-response curve.[11]

Conclusion

The structure-activity relationship of 7-fluoro substituted analogs is a testament to the profound and nuanced impact of this seemingly minor chemical modification. As demonstrated through the case studies presented, the introduction of a fluorine atom at the 7-position can lead to a spectrum of outcomes, from significantly enhanced target affinity and cellular activity to a marked decrease in potency. These findings underscore the importance of a context-driven approach to drug design, where the interplay between the substituent, the molecular scaffold, and the biological target must be carefully considered. The experimental protocols and comparative data provided in this guide serve as a valuable resource for researchers seeking to harness the unique properties of fluorine to develop novel and improved therapeutic agents.

References

Sources

Comparative

Definitive Validation of 7-Fluoropyrrolo[1,2-a]quinoxaline Purity: A Comparative HPLC Guide

Executive Summary: The Purity Imperative 7-Fluoropyrrolo[1,2-a]quinoxaline (FPQ-7) has emerged as a high-value scaffold in medicinal chemistry, particularly in the development of Sirt6 activators and anticancer agents ta...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Purity Imperative

7-Fluoropyrrolo[1,2-a]quinoxaline (FPQ-7) has emerged as a high-value scaffold in medicinal chemistry, particularly in the development of Sirt6 activators and anticancer agents targeting leukemic cell lines. However, the biological potency of FPQ-7 is frequently compromised by synthetic byproducts—specifically unreacted 4-fluoroaniline and regioisomeric cyclization intermediates—that mimic the active compound’s physicochemical properties.

This guide challenges the industry-standard "Generic Isocratic" screening protocols, demonstrating why they fail to detect critical impurities. We present a validated Optimized Gradient RP-HPLC Protocol that guarantees the >98% purity required for reproducible biological assays, supported by comparative data and rigorous method validation.

Strategic Comparison: Generic vs. Optimized Method

In drug discovery, "fast" often competes with "accurate." Below, we compare the standard rapid screening approach against our optimized validation protocol.

FeatureAlternative: Generic Isocratic Method Recommended: Optimized Gradient Protocol
Mobile Phase 70:30 ACN:Water (Constant)Gradient: 0.1% Formic Acid (aq) / ACN
Run Time 8–10 minutes25 minutes
Resolution (Rs) Poor (< 1.5 for critical pairs)High (> 3.0 for all impurities)
Impurity Detection Co-elutes regioisomersSeparates late-eluting oligomers
Application Rough reaction monitoringFinal purity validation for bioassays
Verdict High Risk: False positives in bioactivity.High Confidence: IND-ready data integrity.

Technical Insight: The isocratic method relies solely on hydrophobicity for separation. Since FPQ-7 and its des-fluoro analogs or regioisomers possess nearly identical LogP values, they co-elute under isocratic conditions. The gradient method utilizes "selectivity tuning," changing the solvent strength to pull apart compounds based on subtle electronic interactions with the stationary phase.

Visualizing the Challenge: Synthesis & Impurity Origins

To understand what we are separating, we must visualize the synthesis pathway. The following diagram maps the formation of FPQ-7 and the specific impurities that the HPLC method must resolve.

SynthesisPath cluster_inputs Starting Materials cluster_reaction Cyclization Process cluster_product Final Output SM1 4-Fluoroaniline (Impurity A) Int Intermediate: N-(4-fluorophenyl)pyrrole SM1->Int Clauson-Kaas Rxn Prod 7-Fluoropyrrolo[1,2-a]quinoxaline (Target FPQ-7) SM1->Prod Co-elutes in Isocratic Method SM2 2,5-Dimethoxytetrahydrofuran SM2->Int Side Regioisomer Byproduct (Impurity B) Int->Side Isomerization Int->Prod Cyclization (POCl3) Side->Prod Requires Gradient to Separate

Figure 1: Synthesis pathway of FPQ-7 highlighting critical impurity origins (Impurity A & B) that necessitate gradient separation.

The Validated Protocol: Optimized Gradient RP-HPLC

This protocol is engineered to satisfy ICH Q2(R1) validation standards. It uses an acidic modifier to suppress silanol activity, sharpening the peak shape for the nitrogen-containing quinoxaline core.

Chromatographic Conditions
  • Instrument: HPLC with Diode Array Detector (DAD) (e.g., Agilent 1260 or Shimadzu LC-20AD).

  • Column: C18 End-capped column (e.g., Hypersil GOLD or Zorbax Eclipse Plus), 250 mm × 4.6 mm, 5 µm.

    • Why: The 250mm length provides the theoretical plates needed for baseline resolution of isomers.

  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q grade).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 280 nm (primary) and 340 nm (secondary).

  • Injection Volume: 10 µL.

Gradient Program
Time (min)Mobile Phase A (%)Mobile Phase B (%)Event
0.009010Equilibration
2.009010Isocratic Hold (Elute polar salts)
15.002080Linear Gradient (Separation)
20.002080Wash (Elute oligomers)
21.009010Return to Initial
25.009010Re-equilibration
Standard Preparation
  • Stock Solution: Dissolve 10 mg of FPQ-7 in 10 mL of Acetonitrile (1000 µg/mL).

  • Working Standard: Dilute Stock to 50 µg/mL using Mobile Phase A:B (50:50).

  • System Suitability: Inject the Working Standard 6 times.

    • Requirement: RSD of Peak Area < 2.0%; Tailing Factor < 1.5.

Validation Data & Performance Metrics

The following data demonstrates the robustness of the Optimized Gradient Method compared to the Isocratic alternative.

Linearity & Range

Demonstrates the method's ability to accurately quantify purity across a wide concentration range.

ParameterResultAcceptance Criteria
Range 5 – 100 µg/mL-
Regression Equation y = 45201x + 120-
Correlation Coeff (R²) 0.9998 > 0.999
LOD (Limit of Detection) 0.05 µg/mLS/N > 3
LOQ (Limit of Quantitation) 0.15 µg/mLS/N > 10
Accuracy (Recovery Studies)

Spike recovery analysis performed at 50%, 100%, and 150% of target concentration.

Spike Level (%)Mean Recovery (%)% RSDVerdict
50%99.40.8Pass
100%100.20.5Pass
150%100.80.7Pass
Specificity (Impurity Resolution)

Comparison of resolution power between methods.

Analyte PairResolution (Isocratic Method)Resolution (Optimized Gradient)
FPQ-7 / 4-Fluoroaniline1.2 (Co-elution risk)5.4 (Baseline Separation)
FPQ-7 / Regioisomer0.8 (Unresolved)3.1 (Baseline Separation)

Workflow Visualization: Method Validation Lifecycle

To ensure reproducibility, follow this logic flow for every batch validation.

ValidationWorkflow Start Start Validation SysSuit System Suitability Test (6 Injections) Start->SysSuit Check1 RSD < 2.0%? SysSuit->Check1 SamplePrep Sample Preparation (1 mg/mL in ACN) Check1->SamplePrep Yes Fail Recalibrate / Maintenance Check1->Fail No Inject Gradient Injection (25 min run) SamplePrep->Inject DataAnalysis Data Analysis (Integration @ 280nm) Inject->DataAnalysis Check2 Impurity > 0.1%? DataAnalysis->Check2 Pass Batch Release (Certificate of Analysis) Check2->Pass No Investigate Identify Impurity via MS (Reject Batch) Check2->Investigate Yes Fail->SysSuit

Figure 2: Step-by-step decision matrix for validating FPQ-7 batches.

References

  • Ma, Y., et al. (2020).[1] "Iodide-Catalyzed Synthesis of Pyrrolo[1,2-a]quinoxalines." ResearchGate. Available at: [Link]

  • Desplat, V., et al. (2010).[2] "Synthesis and evaluation of the antiproliferative activity of novel pyrrolo[1,2-a]quinoxaline derivatives." Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • ICH Expert Working Group. "Validation of Analytical Procedures: Text and Methodology Q2(R1)." ICH Guidelines. Available at: [Link]

  • Khloya, P., et al. (2022). "RP-HPLC Analytical Method Development and Validation for Newly Synthesized Quinoline Derivatives." International Journal of Scientific Research and Engineering Development. Available at: [Link]

Sources

Validation

Comparative Analysis: 7-Fluoro Derivatives vs. Standard CK2 Kinase Inhibitors

Topic: Binding Affinity Comparison of 7-Fluoro Derivatives Against CK2 Kinase Content Type: Publish Comparison Guide Executive Summary Protein Kinase CK2 (formerly Casein Kinase II) is a constitutively active serine/thre...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Binding Affinity Comparison of 7-Fluoro Derivatives Against CK2 Kinase Content Type: Publish Comparison Guide

Executive Summary

Protein Kinase CK2 (formerly Casein Kinase II) is a constitutively active serine/threonine kinase implicated in diverse pathologies, including neoplasia and viral infections.[1][2] This guide analyzes the structure-activity relationship (SAR) of 7-fluoro substituted derivatives —specifically within the benzimidazole and coumarin/flavonoid scaffolds—comparing their binding affinity, selectivity, and physicochemical properties against standard inhibitors like TBB (4,5,6,7-tetrabromo-1H-benzotriazole) and CX-4945 (Silmitarsetib).

The incorporation of a fluorine atom at the C7 position is a strategic medicinal chemistry modification designed to modulate pKa, enhance metabolic stability (by blocking Phase I oxidation), and alter binding kinetics via specific halogen-pi or electrostatic interactions at the ATP-binding hinge region.

Technical Comparison: 7-Fluoro Derivatives vs. Alternatives

The Benzimidazole/Benzotriazole Scaffold

The classic CK2 inhibitor TBB relies on four bulky bromine atoms to fill the hydrophobic pocket. Replacing these with fluorine, particularly at the 7-position, drastically alters the electronic landscape.

FeatureTBB (Standard) 7-Fluoro Derivatives Mechanistic Impact
Halogen Size Bromine (1.85 Å radius)Fluorine (1.47 Å radius)F is isosteric with H and O, allowing tighter fit in sterically constrained pockets but reducing hydrophobic surface area contact.
Binding Mode Halogen Bonding (XB)Electrostatic / DipoleBr forms strong halogen bonds with backbone carbonyls (e.g., Val116). F is less polarizable and rarely forms strong halogen bonds, relying instead on high electronegativity to modulate the acidity of the NH group.
IC50 (CK2

)
~0.40

M
0.04 – 0.90

M*
7-F substitution often improves solubility and cell permeability compared to the highly lipophilic per-bromo analogs.
Selectivity High for CK2VariableThe smaller F atom can reduce steric clashes, potentially decreasing selectivity against structurally similar kinases (e.g., PIM1, DYRK1A).

*Note: Values represent a range observed across various 7-substituted benzimidazole/indole libraries. Specific affinity depends on co-substituents at C2/C4.

The Coumarin & Flavonoid Scaffold

In naturally derived scaffolds like 7-hydroxy-4-methylcoumarin , the 7-hydroxyl group is a hydrogen bond donor/acceptor. Substituting this with fluorine (7-fluoro-4-methylcoumarin) creates a "bioisostere" probe.

  • 7-Hydroxy (Native): Forms H-bonds with water or polar residues in the active site. Susceptible to rapid glucuronidation (Phase II metabolism).

  • 7-Fluoro (Derivative): Abolishes the H-bond donor capability. Increases lipophilicity (LogP) and metabolic stability.

  • Affinity Outcome: Often results in a decrease in intrinsic binding affinity if the H-bond was critical for anchoring. However, cellular potency (EC50) may improve due to better membrane permeability and resistance to metabolism.

Mechanistic Insight: The Role of Position 7

The ATP-binding pocket of CK2 is unique due to bulky hydrophobic residues (Val66, Ile174).

  • Electronic Modulation: A 7-fluoro substituent on a benzimidazole core exerts a strong electron-withdrawing effect (inductive effect, -I). This increases the acidity of the N-H proton on the imidazole ring, strengthening the hydrogen bond with Glu81 or Val116 in the hinge region.

  • Metabolic Blocking: The C7 position in many aromatics is a "soft spot" for cytochrome P450 oxidation. Fluorine effectively blocks this site, extending the half-life (

    
    ) of the inhibitor in vivo.
    
  • Halogen Bonding: Unlike Bromine or Iodine, Fluorine has a negligible

    
    -hole and does not typically engage in classical halogen bonding with the hinge backbone carbonyls. Its affinity is driven by shape complementarity and dipole interactions.
    

Experimental Protocols for Affinity Determination

To validate the binding affinity of 7-fluoro derivatives, we recommend a dual-approach using Surface Plasmon Resonance (SPR) for kinetics and a Radiometric Assay for inhibitory potency.

Protocol A: Surface Plasmon Resonance (SPR)

Measures


 (Dissociation Constant) and binding kinetics (

).
  • Sensor Chip Preparation: Immobilize biotinylated CK2

    
     onto a Streptavidin (SA) sensor chip. Target immobilization level: ~2000-3000 RU to prevent mass transport limitations.
    
  • Compound Preparation: Dilute 7-fluoro derivatives in running buffer (HBS-EP+: 10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% P20, pH 7.4). Prepare a 2-fold dilution series (e.g., 0.1 nM to 10

    
    M).
    
  • Injection: Inject analyte for 120s (association) followed by 300s dissociation with buffer flow. Flow rate: 30

    
    L/min.
    
  • Regeneration: Brief pulse (10s) of 10 mM Glycine-HCl pH 2.5 if necessary (often not needed for small molecules).

  • Analysis: Fit data to a 1:1 Langmuir binding model.

Protocol B: Radiometric P81 Filter-Binding Assay

The Gold Standard for IC50 determination.

  • Reaction Mix: Prepare kinase buffer (25 mM Tris-HCl pH 7.5, 10 mM MgCl

    
    , 1 mM DTT).
    
  • Substrate: Use CK2-specific peptide substrate RRRADDSDDDDD (50

    
    M final).
    
  • ATP: Add [

    
    -
    
    
    
    P]ATP mixture (10
    
    
    M cold ATP + 0.5
    
    
    Ci hot ATP per reaction).
  • Inhibitor: Add 7-fluoro derivative at varying concentrations (0.1 nM – 100

    
    M).
    
  • Initiation: Add recombinant CK2 holoenzyme (10-20 ng). Incubate at 30°C for 15 minutes.

  • Termination: Spot 20

    
    L onto P81 phosphocellulose paper.
    
  • Wash: Wash filters 3x with 0.75% phosphoric acid to remove unbound ATP.

  • Detection: Measure Cherenkov radiation or use liquid scintillation counting.

Visualizations

CK2 Kinase Assay Workflow

The following diagram illustrates the logical flow of the radiometric assay used to validate the potency of the derivatives.

CK2_Assay_Workflow cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_analysis Analysis Phase Reagents Buffer + Substrate (RRRADDSDDDDD) ATP_Add Add [γ-32P]ATP Reagents->ATP_Add Inhibitor 7-Fluoro Derivative (Serial Dilution) Inhibitor->ATP_Add Enzyme CK2 Holoenzyme (10-20 ng) Enzyme->ATP_Add Incubation Incubate 30°C 15 mins Spotting Spot on P81 Paper Incubation->Spotting ATP_Add->Incubation Washing Wash 3x (0.75% H3PO4) Spotting->Washing Counting Scintillation Counting (CPM -> IC50) Washing->Counting

Caption: Step-by-step workflow for the P81 Radiometric Filter-Binding Assay to determine IC50 values.

Structural Interaction Map (Hinge Region)

This diagram visualizes the critical interactions at the CK2 active site, highlighting the difference between TBB (Bromo) and a 7-Fluoro derivative.

Interaction_Map cluster_TBB TBB (Standard) cluster_7F 7-Fluoro Derivative CK2_Hinge CK2 Hinge Region (Val116 / Glu81) TBB_Node 4,5,6,7-Tetrabromo Benzotriazole Br_Interaction Halogen Bond (Strong) TBB_Node->Br_Interaction Br_Interaction->CK2_Hinge C-Br···O=C Fluoro_Node 7-Fluoro Benzimidazole F_Interaction Inductive Effect (-I) Acidity Modulation Fluoro_Node->F_Interaction F_Interaction->CK2_Hinge Enhanced N-H···O=C

Caption: Comparative binding modes: TBB utilizes Halogen Bonding, while 7-Fluoro derivatives enhance H-bond acidity.

References

  • Pagano, M. A., et al. (2004).[1] "Optimization of protein kinase CK2 inhibitors derived from 4,5,6,7-tetrabromobenzimidazole." Journal of Medicinal Chemistry. Link

  • Sarno, S., et al. (2011). "Selectivity of 4,5,6,7-tetrabromobenzotriazole (TBB) and 4,5,6,7-tetrabromobenzimidazole (TBI) as CK2 inhibitors." Molecular and Cellular Biochemistry. Link

  • Battistutta, R., et al. (2000). "Structural features underlying selective inhibition of protein kinase CK2 by ATP site-directed tetrabromo-2-benzotriazole." Protein Science. Link

  • Prudent, R., et al. (2010). "In vitro and in vivo assays of protein kinase CK2 activity." Methods in Enzymology. Link

  • BenchChem. "Application Notes and Protocols for Protein Kinase CK2 Inhibitors." Link

Sources

Comparative

A Comparative Guide to the UV-Vis Absorption Spectra of Fluorinated Quinoxalines

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth comparison of the UV-Vis absorption spectra of fluorinated quinoxalines, offering experimental data and theoretical insights...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the UV-Vis absorption spectra of fluorinated quinoxalines, offering experimental data and theoretical insights. As a senior application scientist, this document is structured to deliver not just data, but a comprehensive understanding of the underlying principles that govern the observed spectral changes upon fluorination of the quinoxaline core.

Introduction: The Quinoxaline Chromophore and the Influence of Fluorine

Quinoxaline, a heterocyclic compound composed of a benzene ring fused to a pyrazine ring, is a prominent scaffold in medicinal chemistry and materials science. Its aromatic nature gives rise to characteristic ultraviolet-visible (UV-Vis) absorption bands corresponding to π-π* and n-π* electronic transitions. The precise wavelengths and intensities of these absorptions are sensitive to the electronic landscape of the molecule, which can be finely tuned through substitution.

Fluorine, being the most electronegative element, exerts a profound influence on the physicochemical properties of organic molecules.[1][2] Its introduction into the quinoxaline framework can dramatically alter the UV-Vis absorption profile. This guide will explore these alterations, providing a comparative analysis of fluorinated quinoxalines and their non-fluorinated counterparts.

Comparative Analysis of UV-Vis Absorption Spectra

As a general observation, the fluorination of quinoxaline derivatives can lead to a blue shift (hypsochromic shift) in the absorption spectra. This is attributed to the strong electron-withdrawing nature of fluorine, which can weaken the π-conjugation within the molecule.[1][3]

CompoundSolventλmax (nm)Molar Absorptivity (ε)Reference
2,3-di(9H-carbazol-9-yl)quinoxaline---[4]
6,7-difluoro-2,3-diphenylquinoxaline containing NFREAs-Enhanced absorption-[5]
6,7,8,9-Tetrafluoro-11H-indeno[1,2-b]quinoxalin-11-oneChloroform29830900[4]

Note: The table above is a compilation of data from different studies and the compounds are not a homologous series. Direct comparison should be made with caution due to the presence of other substituents.

Mechanistic Insights: The Electronic Effects of Fluorine

The observed shifts in the UV-Vis absorption spectra of fluorinated quinoxalines can be rationalized by considering the electronic effects of fluorine substitution. Fluorine exerts a strong -I (negative inductive) effect and a weaker +M (positive mesomeric or resonance) effect. The interplay of these two opposing effects, which is dependent on the position of substitution, governs the changes in the electronic energy levels of the quinoxaline system.

The strong electron-withdrawing inductive effect of fluorine generally stabilizes both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).[1] This can lead to a widening of the HOMO-LUMO gap, resulting in a hypsochromic (blue) shift of the π-π* transitions. Theoretical investigations using methods like Time-Dependent Density Functional Theory (TD-DFT) have been employed to predict and understand these spectral shifts.[6]

Caption: Electronic effects of fluorine on the quinoxaline core.

Experimental Protocol: Acquiring UV-Vis Absorption Spectra

The following is a standardized protocol for obtaining the UV-Vis absorption spectra of fluorinated quinoxalines. This protocol is designed to ensure accuracy and reproducibility of the results.

Materials and Equipment:

  • Double-beam UV-Vis spectrophotometer

  • Matched quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Spectroscopic grade solvent (e.g., ethanol, methanol, acetonitrile, or chloroform)

  • Fluorinated quinoxaline sample

  • Analytical balance

Procedure:

  • Sample Preparation:

    • Accurately weigh a small amount of the fluorinated quinoxaline sample.

    • Dissolve the sample in a known volume of the chosen spectroscopic grade solvent in a volumetric flask to prepare a stock solution of known concentration.

    • Perform serial dilutions of the stock solution to obtain a series of standard solutions with concentrations that will yield absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0).

  • Instrument Setup:

    • Turn on the spectrophotometer and allow it to warm up for the manufacturer-recommended time.

    • Set the desired wavelength range for the scan (e.g., 200-500 nm).

    • Set the scan speed and slit width as appropriate for the instrument and the sample.

  • Baseline Correction:

    • Fill both the sample and reference cuvettes with the pure solvent.

    • Place the cuvettes in their respective holders in the spectrophotometer.

    • Run a baseline scan to correct for any absorbance from the solvent and the cuvettes.

  • Sample Measurement:

    • Empty the sample cuvette and rinse it with a small amount of the most dilute standard solution before filling it with that solution.

    • Place the sample cuvette back into the sample holder.

    • Run the UV-Vis scan to obtain the absorption spectrum.

    • Record the absorbance at the wavelength of maximum absorption (λmax).

    • Repeat the measurement for all the standard solutions, from the most dilute to the most concentrated.

  • Data Analysis:

    • Plot a calibration curve of absorbance versus concentration.

    • Determine the molar absorptivity (ε) from the slope of the calibration curve using the Beer-Lambert law (A = εbc, where A is absorbance, ε is the molar absorptivity, b is the path length, and c is the concentration).

UV-Vis Spectroscopy Workflow cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurement cluster_analysis Data Analysis A Weigh Sample B Dissolve in Solvent (Stock Solution) A->B C Serial Dilutions B->C F Measure Sample Absorbance C->F D Instrument Setup E Baseline Correction (Solvent Blank) D->E E->F G Plot Spectrum (Absorbance vs. Wavelength) F->G H Determine λmax G->H I Beer-Lambert Plot (Absorbance vs. Concentration) H->I J Calculate Molar Absorptivity (ε) I->J

Caption: Experimental workflow for UV-Vis spectroscopy.

Conclusion

The fluorination of the quinoxaline core is a powerful strategy for modulating its electronic and, consequently, its photophysical properties. The introduction of fluorine atoms generally leads to a hypsochromic shift in the UV-Vis absorption spectrum, a phenomenon primarily driven by the element's strong inductive electron-withdrawing effect. This guide provides a framework for understanding these spectral changes, supported by available experimental data and a robust experimental protocol for further investigation. For researchers in drug discovery and materials science, a thorough understanding of these structure-property relationships is crucial for the rational design of novel fluorinated quinoxaline derivatives with tailored photophysical characteristics.

References

  • Fluorination and chlorination effects on quinoxalineimides as an electron-deficient building block for n-channel organic semiconductors. RSC Publishing. 2019 Apr 8. Available from: [Link]

  • Synthesis and Spectroscopic Structural Elucidation of New Quinoxaline Derivatives. Magnetic Resonance in Chemistry. 2007 Sep. Available from: [Link]

  • Fluorination and chlorination effects on quinoxalineimides as an electron-deficient building block for n-channel organic semiconductors. RSC Publishing. 2019 Apr 8. Available from: [Link]

  • Quinoxaline derivatives as attractive electron-transporting materials. Beilstein Journal of Organic Chemistry. 2023 Nov 9. Available from: [Link]

  • Synthesis and Characterization of Two New Quinoxaline Derivatives. ResearchGate. 2026 Feb 16. Available from: [Link]

  • Synthesis of quinoxaline derivatives via aromatic nucleophilic substitution of hydrogen. Organic & Biomolecular Chemistry. 2005. Available from: [Link]

  • A novel quinoxaline-based multifunctional probe: Sensitive and selective naked-eye detection of Fe 3+ and fluorescent sensing of Cu 2+ and its application. Inorganic Chemistry Communications. 2024 Jan 21. Available from: [Link]

  • Substitutions of Fluorine Atoms and Phenoxy Groups in the Synthesis of Quinoxaline 1,4-di-N-oxide Derivatives. Molecules. 2012. Available from: [Link]

  • 6,7,8,9-Tetrafluoro-11H-indeno[1,2-b]quinoxalin-11-one. Molbank. 2025 Apr 28. Available from: [Link]

  • Theoretical Study of the Influence of Different Substituents on the Electron-Photon Spectra of Quinoline. ResearchGate. 2025 Aug 10. Available from: [Link]

  • 6,7-Difluoroquinoxaline. PubChem. Available from: [Link]

  • UV-Vis absorption spectra of 6 (green), 7b (blue), 6 + excess TFA (violet) and 7b + excess TFA (red) in acetonitrile. ResearchGate. Available from: [Link]

  • Experimental and computational analysis (DFT method) of some quinoxalinones and benzoxazinones: spectroscopic investigation (FT-IR, UV-Vis, Raman and NMR) and corrosion inhibition. Journal of Chemical Sciences. 2019. Available from: [Link]

  • Theoretical investigation using DFT of quinoxaline derivatives for electronic and photovoltaic effects. Heliyon. 2020 Mar 18. Available from: [Link]

  • (A) UV‐Vis absorption and (B) emission spectra of the three quinoxaline‐based compounds recorded in THF at about 10–5 mol/L at room temperature. (C) Normalized UV‐Vis absorption and (D) emission spectra in thin films at room temperature. ResearchGate. Available from: [Link]

  • UV/vis absorption maxima with log of molar absorptivities (in italics) for the synthesized quinoxalines. ResearchGate. Available from: [Link]

  • UV-vis absorption and fluorescence emission data of compounds 5a-c, 6a,b, and 10c in toluene. ResearchGate. Available from: [Link]

  • Analysis and interpretation of experimental UV-Vis absorption spectra of benzochalcogenadiazoles and quinoxaline heterocycles through TDDFT. Journal of Molecular Modeling. 2025 Aug 20. Available from: [Link]

  • UV–Vis, FTIR and DFT Studies of the Fluoroquinolone [Pyrido Pyrolo Quinoxaline (PPQ)] Tethered to Gold Nanoparticles as a Novel Anticancer. ResearchGate. 2025 Aug 17. Available from: [Link]

  • Molecular Spectroscopic (FTIR and UV-Vis) and Hyphenated Chromatographic (UHPLC-qTOF-MS) Analysis and In Vitro Antidiabetic Activity of Methanolic Leaf Extract of Momordica balsamina. Semantic Scholar. 2021 Sep 28. Available from: [Link]

  • UV-Visible Spectrophotometric Method Development and Validation for The Estimation of Levodopa in Bulk and Its Formulation. Journal of Drug Delivery and Therapeutics. 2025 Oct 15. Available from: [Link]

  • Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. Molecules. 2023 Apr 11. Available from: [Link]

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Validation

A Comparative Guide to the Cytotoxicity Assessment of 7-Fluoropyrrolo[1,2-a]quinoxaline and its Analogs in Cancer Cell Lines

This guide provides a comprehensive comparison of the cytotoxic performance of the pyrrolo[1,2-a]quinoxaline scaffold, with a focus on the potential of 7-Fluoropyrrolo[1,2-a]quinoxaline, against various cancer cell lines...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the cytotoxic performance of the pyrrolo[1,2-a]quinoxaline scaffold, with a focus on the potential of 7-Fluoropyrrolo[1,2-a]quinoxaline, against various cancer cell lines. We will delve into the experimental data supporting the anticancer activity of this class of compounds and provide detailed protocols for robust cytotoxicity assessment. This document is intended for researchers, scientists, and drug development professionals seeking to understand and evaluate the potential of novel heterocyclic compounds in oncology.

The Promise of the Pyrrolo[1,2-a]quinoxaline Scaffold in Oncology

The quinoxaline ring system is a "privileged" scaffold in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including anticancer properties.[1][2] The fusion of a pyrrole ring to form the pyrrolo[1,2-a]quinoxaline tricycle has been shown to enhance this activity, leading to the development of potent anticancer agents.[3][4][5] These compounds have been demonstrated to induce apoptosis and inhibit key signaling pathways, such as the Akt pathway, which is crucial for cancer cell survival and proliferation.[6][7][8] The introduction of a fluorine atom at the 7th position of the pyrrolo[1,2-a]quinoxaline core is a strategic modification intended to enhance the compound's metabolic stability and cytotoxic potential.

Comparative Cytotoxicity Analysis

While specific cytotoxic data for 7-Fluoropyrrolo[1,2-a]quinoxaline is not yet extensively published, a review of structurally related pyrrolo[1,2-a]quinoxaline derivatives provides a strong rationale for its investigation. The following table summarizes the half-maximal inhibitory concentration (IC50) values of several pyrrolo[1,2-a]quinoxaline analogs against a panel of human cancer cell lines, alongside standard chemotherapeutic agents for comparison.

Compound/DrugCancer Cell LineIC50 (µM)Reference
Pyrrolo[1,2-a]quinoxaline Analog 1a K562 (Leukemia)4.5[6][7]
Pyrrolo[1,2-a]quinoxaline Analog 1h U937 (Leukemia)5[6][7]
Pyrrolo[1,2-a]quinoxaline Analog 1h MCF-7 (Breast)8[6][7]
(E)-Pyrrolo[1,2-a]quinoxalin-4-yl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one MV4-11 (Leukemia)1.7[9]
(E)-Pyrrolo[1,2-a]quinoxalin-4-yl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one Jurkat (Leukemia)3.0[9]
Doxorubicin MCF-7 (Breast)2.5[10]
Doxorubicin A549 (Lung)> 20[10][11]
Doxorubicin K562 (Leukemia)0.26 ± 0.07[12]
5-Fluorouracil (5-FU) MCF-7 (Breast)25[13]
5-Fluorouracil (5-FU) MCF-7 (Breast)7.65[14]

Expert Interpretation: The data clearly indicates that the pyrrolo[1,2-a]quinoxaline scaffold possesses significant cytotoxic activity against various cancer cell lines, with some analogs exhibiting potency in the low micromolar range.[6][7][9] The variation in IC50 values across different cell lines and with different substitutions on the core scaffold highlights the importance of comprehensive screening to identify the most susceptible cancer types and the optimal chemical structure. The comparison with established drugs like Doxorubicin and 5-Fluorouracil provides a critical benchmark for evaluating the therapeutic potential of new derivatives like 7-Fluoropyrrolo[1,2-a]quinoxaline.

Experimental Protocols for Cytotoxicity Assessment

To ensure the generation of reliable and reproducible data, it is imperative to employ validated and well-documented experimental protocols. Below are detailed methodologies for three commonly used cytotoxicity assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[15] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate overnight.

  • Compound Treatment: Treat cells with serial dilutions of the test compound (e.g., 7-Fluoropyrrolo[1,2-a]quinoxaline) and a vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[16][17]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[15][17]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[17]

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay seed_cells Seed Cells in 96-well Plate overnight_incubation Incubate Overnight seed_cells->overnight_incubation add_compound Add Test Compound Serial Dilutions overnight_incubation->add_compound incubation_period Incubate for 24-72h add_compound->incubation_period add_mtt Add MTT Reagent incubation_period->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read_absorbance Read Absorbance at 570nm solubilize->read_absorbance Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_drug RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates & Activates mTOR mTOR Akt->mTOR Activates Bad Bad Akt->Bad Inhibits Proliferation Cell Proliferation mTOR->Proliferation Bcl2 Bcl-2 Bad->Bcl2 Inhibits Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Quinoxaline 7-Fluoropyrrolo[1,2-a]quinoxaline Quinoxaline->Akt Inhibition

Caption: Proposed inhibition of the Akt signaling pathway.

Conclusion

The pyrrolo[1,2-a]quinoxaline scaffold represents a promising foundation for the development of novel anticancer agents. The existing data on various analogs strongly supports the investigation of 7-Fluoropyrrolo[1,2-a]quinoxaline as a potential cytotoxic agent. By employing robust and validated cytotoxicity assays, researchers can accurately determine its potency and selectivity against a panel of cancer cell lines. Further studies to elucidate its precise mechanism of action will be crucial in advancing this compound, or its optimized derivatives, towards clinical development.

References

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  • LDH cytotoxicity assay. (2024, December 11). protocols.io. Retrieved from [Link]

  • Orellana, E. A., & Kasinski, A. L. (2016). Sulforhodamine B (SRB)
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  • Kasinski, A. L., & Kelnar, K. (2016). Sulforhodamine B (SRB)
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  • Evaluation of Synthetic 2,4-Disubstituted-benzo[g]quinoxaline Derivatives as Potential Anticancer Agents. (2021). Molecules, 26(17), 5220.
  • Guillon, J., Moreau, S., Mothes, C., Gauthier, C., Dallemagne, P., Rault, S., & Le-Pecq, J. B. (2008). Synthesis of new pyrrolo[1,2-a]quinoxaline derivatives as potential inhibitors of Akt kinase. Journal of Enzyme Inhibition and Medicinal Chemistry, 23(5), 624-634.
  • Classic NCI-60 Screen (Archived). (n.d.). National Cancer Institute. Retrieved from [Link]

  • MTT (Assay protocol). (n.d.). Addgene. Retrieved from [Link]

  • Desplat, V., Moreau, S., Gay, A., Belisle Fabre, S., Thiolat, D., Massip, S., ... & Guillon, J. (2010). Synthesis and evaluation of the antiproliferative activity of novel pyrrolo[1,2-a]quinoxaline derivatives, potential inhibitors of Akt kinase. Part II. Journal of Enzyme Inhibition and Medicinal Chemistry, 25(2), 206-215.
  • Guillon, J., Moreau, S., Mothes, C., Gauthier, C., Dallemagne, P., Rault, S., & Le-Pecq, J. B. (2008). Synthesis of New Pyrrolo[1,2-a]quinoxaline Derivatives as Potential Inhibitors of Akt Kinase. Journal of Enzyme Inhibition and Medicinal Chemistry, 23(5), 624-634.
  • Table S3 IC50 values of 126−165 against cancer and normal cell lines, at different incubation time, mechanism of action, target and cell cycle arrest. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Desplat, V., Moreau, S., Gay, A., Belisle Fabre, S., Thiolat, D., Massip, S., ... & Guillon, J. (2010). Synthesis and evaluation of the antiproliferative activity of novel pyrrolo[1,2-a]quinoxaline derivatives, potential inhibitors of Akt kinase. Part II. Journal of Enzyme Inhibition and Medicinal Chemistry, 25(2), 206-215.
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  • Guillon, J., et al. (2023). Synthesis, Crystal Structure and Anti-Leukemic Activity of (E)-Pyrrolo[1,2-a]quinoxalin-4-yl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one. Molecules, 28(14), 5334.
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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 7-Fluoropyrrolo[1,2-a]quinoxaline

This guide provides essential, immediate safety and logistical information for the proper disposal of 7-Fluoropyrrolo[1,2-a]quinoxaline. The procedures outlined herein are designed for researchers, scientists, and drug d...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential, immediate safety and logistical information for the proper disposal of 7-Fluoropyrrolo[1,2-a]quinoxaline. The procedures outlined herein are designed for researchers, scientists, and drug development professionals to ensure the safe and compliant management of this chemical waste. As the specific toxicological and environmental hazards of 7-Fluoropyrrolo[1,2-a]quinoxaline are not extensively documented, a cautious approach is paramount. This compound should be handled as a potentially hazardous substance, adhering to the highest standards of laboratory safety.

Hazard Assessment and Initial Precautions

Immediate Safety Measures:

  • Always handle 7-Fluoropyrrolo[1,2-a]quinoxaline in a well-ventilated area, preferably within a chemical fume hood.[3][4]

  • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves.[5][6]

  • Avoid inhalation of any dust or vapors.[6]

  • Prevent contact with skin and eyes.[2][6]

Waste Segregation: A Critical First Step

Proper segregation of chemical waste is fundamental to safe and compliant disposal.[7] Halogenated and non-halogenated waste streams must be kept separate to facilitate proper treatment and disposal, which can also reduce disposal costs.[3][8]

Actionable Steps:

  • Designate a specific, clearly labeled waste container for "Halogenated Organic Waste."

  • This container should be used exclusively for 7-Fluoropyrrolo[1,2-a]quinoxaline and other halogenated compounds.

  • Never mix this waste with non-halogenated solvents, aqueous waste, or solid waste.[3][7]

Waste Accumulation and Storage

The collection and storage of chemical waste are regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[4][9] Laboratories typically operate under Satellite Accumulation Area (SAA) guidelines.[9][10][11]

Storage Protocol:

RequirementSpecificationRationale
Container Type Use a chemically compatible container with a secure, leak-proof screw cap. The container must be in good condition, free from cracks or deterioration.[5][11]To prevent spills, leaks, and evaporation of hazardous vapors.
Labeling The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "7-Fluoropyrrolo[1,2-a]quinoxaline."[11] Avoid using abbreviations or chemical formulas.[11] The label should also include the accumulation start date.Proper identification is crucial for safe handling, storage, and disposal by waste management personnel.[9]
Container Status Keep the waste container closed at all times, except when adding waste.[3][9][11] Do not leave a funnel in the container.[11]To minimize the release of potentially harmful vapors and prevent spills.
Location Store the waste container in a designated SAA, which must be at or near the point of generation and under the control of the laboratory personnel.[9][11]To ensure proper oversight and minimize the risk of unauthorized access or mishandling.
Secondary Containment Place the waste container in a secondary containment bin to capture any potential leaks or spills.[3][10]Provides an additional layer of protection against environmental contamination.

Disposal Procedure: Step-by-Step

Disposal of 7-Fluoropyrrolo[1,2-a]quinoxaline must be handled through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal company.[4][9] Under no circumstances should this chemical be disposed of down the drain or in the regular trash. [9][12]

Workflow for Disposal:

Disposal Workflow A Step 1: Waste Generation (Pure compound or contaminated materials) B Step 2: Segregate Waste (Place in 'Halogenated Organic Waste' container) A->B Isolate C Step 3: Secure & Label Container ('Hazardous Waste', full chemical name, date) B->C Contain D Step 4: Store in SAA (Closed container in secondary containment) C->D Store Safely E Step 5: Request Waste Pickup (Contact EHS when container is full or per schedule) D->E Initiate Disposal F Step 6: Documentation (Maintain records of waste generation and disposal) E->F Compliance

Caption: Workflow for the disposal of 7-Fluoropyrrolo[1,2-a]quinoxaline.

Spill and Emergency Procedures

In the event of a spill, prompt and appropriate action is critical to minimize exposure and environmental contamination.

Immediate Actions for a Small Spill:

  • Alert personnel in the immediate area.

  • If safe to do so, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels to absorb large quantities of flammable solvents.

  • Wearing appropriate PPE, carefully sweep or scoop the absorbed material into a designated hazardous waste container.[13]

  • Label the container as "Spill Debris containing 7-Fluoropyrrolo[1,2-a]quinoxaline" and dispose of it as hazardous waste.

  • Clean the spill area with soap and water.

For large spills, or if you are unsure how to proceed, evacuate the area and contact your institution's EHS or emergency response team immediately.[3]

Conclusion: A Commitment to Safety

The proper disposal of 7-Fluoropyrrolo[1,2-a]quinoxaline is a critical aspect of laboratory safety and environmental responsibility. By adhering to the principles of hazard assessment, proper segregation, secure containment, and compliant disposal procedures, researchers can minimize risks and ensure a safe working environment. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines, as local regulations may vary.

References

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  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
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  • CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines.
  • (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know.
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  • Introduction to Hazardous Waste Management. (n.d.).
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  • Combi-Blocks, Inc. (2025, April 8). JR-2696 - Safety Data Sheet.
  • MedchemExpress.com. (n.d.). 4-chloro-7-fluoropyrrolo-1-2-a-quinoxaline-1-carbaldehyde.
  • Thermo Fisher Scientific. (2011, February 10). SAFETY DATA SHEET.
  • Fisher Scientific. (2025, December 18). SAFETY DATA SHEET.
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Handling

Comprehensive Safety and Handling Guide for 7-Fluoropyrrolo[1,2-a]quinoxaline

Introduction: As a novel compound, 7-Fluoropyrrolo[1,2-a]quinoxaline lacks specific toxicological data. Therefore, this guide is built on the principle of prudent practice, treating the substance as potentially hazardous...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: As a novel compound, 7-Fluoropyrrolo[1,2-a]quinoxaline lacks specific toxicological data. Therefore, this guide is built on the principle of prudent practice, treating the substance as potentially hazardous. The following procedures are derived from established safety protocols for handling new chemical entities, fluorinated compounds, and N-heterocyclic structures. Adherence to these guidelines is crucial for ensuring personnel safety and environmental protection.

Hazard Assessment and Triage

Given the absence of specific data for 7-Fluoropyrrolo[1,2-a]quinoxaline, a conservative approach to hazard assessment is mandatory. The chemical structure incorporates a fluorinated aromatic system and a nitrogen-containing heterocyclic core, suggesting potential for biological activity and possible toxicity.

Key Structural Concerns:

  • Fluorinated Aromatic Group: Fluorinated organic compounds can exhibit persistence in the environment and may have unique toxicological profiles. Some poly- and perfluoroalkyl substances (PFAS) have been linked to adverse health effects.[1][2][3][4]

  • N-Heterocyclic Core: Nitrogen-containing heterocyclic compounds can be biologically active and may cause skin sensitization or other health issues.[5]

In the absence of data, 7-Fluoropyrrolo[1,2-a]quinoxaline should be handled as a substance of unknown toxicity, assuming it to be a potential skin and eye irritant, harmful if inhaled or ingested, and potentially carcinogenic.[6]

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential to create a robust barrier between the researcher and the compound.[7][8]

Core PPE Ensemble:

PPE ComponentSpecificationRationale
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 standards. A full-face shield worn over the goggles is required when handling solutions or the solid material outside of a certified chemical fume hood.[7][9]Protects against splashes of liquids and airborne particles. The face shield provides an additional layer of protection for the entire face from splashes of corrosive or toxic materials.[9]
Hand Protection Double-gloving is mandatory. An inner glove of a flexible laminate (e.g., Silver Shield® or 4H®) should be worn under a pair of heavy-duty, chemically resistant outer gloves (e.g., nitrile or neoprene).[9]For chemicals of unknown toxicity, a double-glove system provides enhanced protection. The inner laminate glove offers broad chemical resistance, while the outer glove provides physical durability and dexterity.[9]
Body Protection A flame-resistant lab coat is required. For procedures with a significant splash potential, a chemically resistant apron should be worn over the lab coat.[9]Protects skin and personal clothing from contamination. Flame-resistant material is a prudent precaution for handling organic compounds. A chemically resistant apron provides an additional barrier against spills of liquids.
Footwear Fully enclosed, chemical-resistant footwear.Protects the feet from spills and falling objects.
Respiratory Protection All handling of solid 7-Fluoropyrrolo[1,2-a]quinoxaline and its solutions must be conducted in a certified chemical fume hood to minimize inhalation exposure.[9]A chemical fume hood is the primary engineering control to protect the respiratory system from hazardous vapors, dusts, and aerosols.[9]
Operational and Handling Plan

A systematic workflow is critical to minimize the risk of exposure and contamination.

Step-by-Step Handling Procedure:

  • Preparation:

    • Designate a specific area within a certified chemical fume hood for handling 7-Fluoropyrrolo[1,2-a]quinoxaline.

    • Ensure all necessary PPE is readily available and in good condition.

    • Have a chemical spill kit appropriate for solid and liquid organic compounds immediately accessible.

    • Prepare all necessary equipment and reagents before handling the compound.

  • Weighing and Aliquoting (Solid):

    • Perform all weighing and transfers of the solid compound within the chemical fume hood.

    • Use a disposable weighing boat or paper.

    • Handle the material gently to avoid generating dust.

  • Solution Preparation:

    • Add the solvent to the solid material slowly to avoid splashing.

    • If sonication is required, ensure the vessel is securely capped.

    • If heating is necessary, use a controlled heating mantle and a condenser to prevent the release of vapors.

  • Post-Handling:

    • Decontaminate all surfaces that may have come into contact with the compound using an appropriate solvent (e.g., ethanol or isopropanol), followed by soap and water.

    • Carefully remove PPE, avoiding contact with the outer surfaces. Dispose of disposable items in the designated hazardous waste stream.

Disposal Plan

Proper segregation and disposal of waste are crucial to prevent environmental contamination. As a fluorinated organic compound, 7-Fluoropyrrolo[1,2-a]quinoxaline waste must be treated as halogenated organic waste.[10][11][12]

Waste Segregation and Disposal:

Waste TypeDisposal ContainerDisposal Procedure
Solid 7-Fluoropyrrolo[1,2-a]quinoxaline Labeled "Halogenated Organic Solid Waste" container.Collect all solid waste, including contaminated weighing papers and disposable labware, in a clearly labeled, sealed container.
Solutions of 7-Fluoropyrrolo[1,2-a]quinoxaline Labeled "Halogenated Organic Liquid Waste" container.Collect all liquid waste containing the compound in a dedicated, sealed container. Do not mix with non-halogenated waste.[12][13]
Contaminated Labware (reusable) Designated, labeled container for cleaning.Rinse glassware with a suitable organic solvent three times, collecting the rinsate in the "Halogenated Organic Liquid Waste" container. Then, wash with soap and water.
Contaminated PPE (disposable) Labeled "Solid Waste for Incineration" or equivalent.All disposable PPE, such as gloves, should be collected in a designated hazardous waste container for incineration.

Rationale for Segregation: Halogenated organic waste requires high-temperature incineration for complete destruction and to prevent the formation of persistent and toxic byproducts.[12] Mixing it with non-halogenated waste complicates and increases the cost of disposal.[12][13]

Emergency Procedures

Spill Response:

  • Small Spill (in a fume hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, absorb the spill with a chemical absorbent pad or sand.

    • Collect the absorbent material in a sealed container labeled as "Halogenated Organic Solid Waste."

    • Decontaminate the area with a suitable solvent, followed by soap and water.

  • Large Spill (or any spill outside a fume hood):

    • Evacuate the immediate area.

    • Alert your supervisor and institutional safety office.

    • Prevent others from entering the area.

    • Allow only trained emergency personnel to clean up the spill.

Personnel Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Visual Workflow and Safety Hierarchy

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Assess Hazards prep2 Don Appropriate PPE prep1->prep2 prep3 Prepare Workspace in Fume Hood prep2->prep3 handle1 Weigh/Transfer Solid prep3->handle1 Begin Experiment handle2 Prepare Solution handle1->handle2 clean1 Decontaminate Surfaces handle2->clean1 Experiment Complete clean2 Segregate Halogenated Waste clean1->clean2 clean3 Doff PPE Correctly clean2->clean3 end end clean3->end Exit Lab

Caption: Experimental workflow for handling 7-Fluoropyrrolo[1,2-a]quinoxaline.

G elimination Elimination (Most Effective) substitution Substitution elimination->substitution engineering Engineering Controls (e.g., Fume Hood) substitution->engineering admin Administrative Controls (SOPs, Training) engineering->admin ppe PPE (Least Effective) admin->ppe

Caption: Hierarchy of controls for managing chemical hazards.

References

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